KRN4884
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
5-amino-N'-[2-(2-chlorophenyl)ethyl]-N-cyanopyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-14-4-2-1-3-11(14)5-6-20-15(21-10-17)12-7-13(18)9-19-8-12/h1-4,7-9H,5-6,18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGLGOGSZCDCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C(C2=CC(=CN=C2)N)NC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KRN4884: A Comprehensive Technical Guide to its Mechanism of Action in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of KRN4884, a potent ATP-sensitive potassium (K-ATP) channel opener, with a specific focus on its effects on smooth muscle. This document synthesizes key findings from preclinical research, detailing the molecular interactions, signaling pathways, and physiological consequences of this compound activity.
Core Mechanism of Action: K-ATP Channel Activation
This compound exerts its primary effect by activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of smooth muscle cells.[1][2] These channels play a crucial role in coupling the cell's metabolic state to its electrical excitability. The vascular smooth muscle K-ATP channel is a hetero-octameric complex composed of four inward-rectifier potassium channel subunits (Kir6.1) and four sulfonylurea receptor subunits (SUR2B).[2][3]
This compound's interaction with the K-ATP channel leads to an increase in potassium ion (K+) efflux, driving the membrane potential towards a more negative value (hyperpolarization).[2][4] This hyperpolarization is the pivotal event that initiates the cascade leading to smooth muscle relaxation.
The activation of K-ATP channels by this compound occurs through a dual mechanism:
-
Decreased ATP Sensitivity: this compound reduces the inhibitory effect of intracellular ATP on the Kir6.1 subunit.[1] Normally, physiological levels of ATP bind to Kir6.2 and promote channel closure.[5][6][7][8] this compound shifts the concentration-response curve for ATP-induced inhibition to the right, meaning higher concentrations of ATP are required to close the channel in the presence of the drug.[1]
-
Direct Channel Stimulation: Independent of its effect on ATP sensitivity, this compound also directly promotes the opening of the K-ATP channel.[1]
The following diagram illustrates the core signaling pathway of this compound at the K-ATP channel.
Downstream Effects on Calcium Homeostasis and Myofilament Sensitivity
The hyperpolarization induced by this compound triggers a series of downstream events that collectively lead to smooth muscle relaxation.
Inhibition of Voltage-Dependent Calcium Channels
A key consequence of membrane hyperpolarization is the deactivation of L-type voltage-dependent calcium channels (VDCCs).[4] These channels are crucial for the influx of extracellular calcium (Ca2+) that initiates smooth muscle contraction. By making the membrane potential more negative, this compound reduces the probability of VDCCs opening in response to depolarizing stimuli, thereby decreasing Ca2+ influx.[4][9]
Decreased Myofilament Calcium Sensitivity
Evidence suggests that this compound's vasodilatory mechanism extends beyond the modulation of Ca2+ channels. Studies have shown that this compound can induce relaxation with little effect on the overall increase in intracellular Ca2+ concentration induced by certain agonists.[9] This indicates that this compound may also decrease the sensitivity of the contractile apparatus to calcium.[4][9] The precise mechanism for this effect is not fully elucidated but represents an important area of its pharmacological profile.
The following diagram illustrates the complete signaling cascade from K-ATP channel activation to smooth muscle relaxation.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in various experimental settings. The following tables summarize key quantitative data.
Table 1: Potency of this compound on K-ATP Channels
| Parameter | Value | Conditions | Reference |
| EC50 for K-ATP Channel Activation | 0.55 µM | In the presence of 1 mM intracellular ATP | [1] |
| Relative Potency | ~43 times more potent than levcromakalim (B1674936) | Activation of ATP-sensitive K+ current (I(K-ATP)) | [2] |
Table 2: Vasorelaxant Effects of this compound on Human Internal Mammary Artery (IMA)
| Pre-constrictor Agent | EC50 (-log M) | Max Relaxation (%) at 100 µM | Reference |
| Angiotensin II (ANG II) | 8.54 ± 0.54 | 94.2 ± 3.2 | [4] |
| Noradrenaline (NA) | 6.14 ± 0.15 | 93.7 ± 4.1 | [4] |
| Endothelin-1 (ET-1) | 6.69 ± 0.34 | 72.9 ± 5.5 | [4] |
| 5-Hydroxytryptamine (5-HT) | Not specified | 80.8 ± 4.9 | [4] |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiology: Patch-Clamp Technique
-
Objective: To directly measure the effect of this compound on K-ATP channel activity in isolated smooth muscle cells.
-
Methodology:
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from vascular tissue (e.g., rabbit femoral artery).
-
Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch within the pipette is ruptured to allow electrical access to the entire cell. The cell is held at a specific voltage (e.g., -30 mV), and this compound is applied to the bathing solution. The resulting outward current, carried by K+ ions, is recorded. The reversal potential of this current is determined to confirm its selectivity for potassium.[2]
-
Inside-Out Patch Configuration: After forming a seal, the pipette is withdrawn, excising a small patch of membrane with its intracellular side exposed to the bath solution. This allows for precise control of the "intracellular" environment. This compound is applied to the bath to observe its effect on single-channel currents in the presence of known concentrations of ATP and ADP.[2]
-
-
Key Findings: These experiments have demonstrated that this compound induces a glibenclamide-sensitive outward current, characteristic of K-ATP channel activation, and directly activates 47 pS K+ channels.[2]
The following diagram outlines the workflow for patch-clamp experiments.
In Vitro Vasoreactivity: Organ Chamber Studies
-
Objective: To assess the functional effect of this compound on the contractility of intact vascular tissue.
-
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., rat aorta, human internal mammary artery) are dissected and mounted in an organ chamber filled with a physiological salt solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.[4][10]
-
Contraction Induction: The arterial rings are pre-contracted with a specific vasoconstrictor agent (e.g., noradrenaline, endothelin-1, high KCl solution).[4][9]
-
Cumulative Concentration-Response Curve: this compound is added to the chamber in a cumulative manner, and the resulting relaxation is measured isometrically.[9][10]
-
Antagonism Studies: To confirm the involvement of K-ATP channels, experiments are repeated in the presence of a K-ATP channel blocker, such as glibenclamide. The inhibition of this compound-induced relaxation by glibenclamide provides strong evidence for its mechanism of action.[9][11]
-
-
Key Findings: Organ chamber studies have established the potent, concentration-dependent vasorelaxant effects of this compound across various vascular beds and have confirmed that this action is mediated through K-ATP channels.[4][9][10][11]
Conclusion
This compound is a potent and specific opener of ATP-sensitive potassium channels in smooth muscle. Its mechanism of action is centered on the hyperpolarization of the cell membrane, which leads to the inhibition of calcium influx through voltage-dependent channels and a potential decrease in the calcium sensitivity of the contractile machinery. This dual action results in effective smooth muscle relaxation and vasodilation. The comprehensive data from electrophysiological and in vitro functional studies provide a robust foundation for its classification as a K-ATP channel opener and underscore its potential in therapeutic areas requiring smooth muscle relaxation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.physics.ox.ac.uk [biophysics.physics.ox.ac.uk]
- 7. Functional analysis of a structural model of the ATP‐binding site of the KATP channel Kir6.2 subunit | The EMBO Journal [link.springer.com]
- 8. Identification of residues contributing to the ATP binding site of Kir6.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of KRN4884: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of KRN4884, a novel pyridinecarboxamidine derivative. This compound has been identified as a potent activator of ATP-sensitive potassium (KATP) channels, exhibiting significant vasodilatory and antihypertensive effects. This document details the specific molecular components of its target, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used for its characterization, and provides visual representations of its signaling pathway and relevant experimental workflows.
Molecular Target: The Vascular KATP Channel (Kir6.1/SUR2B)
The primary molecular target of this compound is the ATP-sensitive potassium (KATP) channel, a type of inward-rectifier potassium channel. Specifically, this compound demonstrates a high affinity for the vascular-type KATP channel, which is a hetero-octameric complex composed of two main subunits:
-
Kir6.1: This subunit forms the pore of the channel, allowing the passage of potassium ions.
-
SUR2B (Sulfonylurea Receptor 2B): This is the regulatory subunit that confers sensitivity to nucleotides (like ATP and ADP) and pharmacological agents, including KATP channel openers and blockers.
Evidence from reverse transcription-polymerase chain reaction (RT-PCR) analysis of rabbit femoral artery, a tissue where this compound exerts potent effects, has shown that Kir6.1 and SUR2B transcripts are predominantly expressed.[1][2] This composition distinguishes the vascular KATP channel from those found in other tissues, such as the pancreatic (Kir6.2/SUR1) or cardiac (Kir6.2/SUR2A) KATP channels.
Mechanism of Action
This compound functions as a KATP channel opener. By binding to the KATP channel complex, it increases the probability of the channel being in an open state. This leads to an efflux of potassium ions from the vascular smooth muscle cells, causing hyperpolarization of the cell membrane.
This hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium (Ca2+) channels, reducing the influx of calcium ions. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation. This vasodilatory effect is the primary mechanism behind the antihypertensive properties of this compound.[3]
Notably, the effects of this compound can be antagonized by glibenclamide, a sulfonylurea drug known to block KATP channels, further confirming its mechanism of action.[3][4][5] Studies have also shown that this compound does not affect voltage-dependent Ca2+ or delayed rectifier K+ channel currents, indicating its specificity for KATP channels.[2]
In addition to its vascular effects, this compound has been shown to activate cardiac KATP channels, where it not only decreases the sensitivity of the channel to ATP but also directly stimulates its opening.[6] Furthermore, this compound has demonstrated effects on lipid metabolism, specifically by increasing the activity of lipoprotein lipase (B570770) (LPL) in adipose tissue and skeletal muscle, leading to a reduction in serum triglyceride levels.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Species/Tissue | Reference |
| Potency vs. Levcromakalim (B1674936) | ~43 times more potent | Rabbit Femoral Arterial Myocytes | [1][2] |
| EC50 (KATP channel activation) | 0.55 µM | Cardiac KATP channels (in the presence of 1 mM ATP) | [6] |
| In Vitro Vasorelaxant Potency | ~100-fold more potent than Ki1769, ~10-fold more potent than Ki3005 | Rat Isolated Aortas | [5] |
Table 2: In Vivo Antihypertensive Effects of this compound
| Dose | Effect | Animal Model | Reference |
| 0.1 mg/kg, p.o. | Dose-dependent decrease in mean blood pressure (MBP) | Normotensive Dogs, Renal Hypertensive Dogs | [9] |
| 1-10 µg/kg, i.v. | Dose-dependent decrease in mean blood pressure | Anesthetized Normotensive Rats | [5] |
| 3 and 10 µg/kg, i.v. | Decreased MBP, total peripheral vascular resistance, and coronary vascular resistance | Anesthetized Dogs | [3] |
Table 3: Effects of this compound on Lipid Metabolism
| Dose | Effect | Animal Model | Reference |
| 3 mg/kg, p.o. for 10 days | Significant reduction in serum triglyceride levels | Sprague-Dawley Rats | [7][8] |
| 3 mg/kg, p.o. for 10 days | Increased lipoprotein lipase (LPL) activity in adipose tissue and skeletal muscle | Sprague-Dawley Rats | [7][8] |
Experimental Protocols
The characterization of this compound and its molecular target involved several key experimental methodologies.
Electrophysiological Recordings
-
Objective: To directly measure the effects of this compound on ion channel activity in vascular smooth muscle cells.
-
Methods:
-
Whole-Cell Patch Clamp: This technique was used to measure the total ionic current across the entire cell membrane. Rabbit femoral arterial myocytes were superfused with a solution containing this compound, and the resulting outward current was measured at a holding potential of -30 mV. The reversal potential of the this compound-induced current was determined to be -78 mV, and the current was abolished by the KATP channel blocker glibenclamide.[1][2]
-
Inside-Out and Outside-Out Patch Clamp: These configurations were used to study the activity of single KATP channels. In the inside-out configuration, this compound was shown to activate a 47 pS K+ channel in the presence of adenosine (B11128) diphosphate (B83284) (ADP). Similar channel activity, which was reversibly inhibited by glibenclamide, was observed in the outside-out patch configuration.[1][2]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Objective: To identify the specific subunits of the KATP channel expressed in the target tissue.
-
Method: Total RNA was extracted from rabbit femoral artery tissue. This RNA was then reverse transcribed into complementary DNA (cDNA). PCR was subsequently performed using primers specific for different Kir6.x and SURx subunits. The results showed predominant amplification of transcripts for Kir6.1 and SUR2B, confirming the molecular composition of the vascular KATP channel in this tissue.[1][2]
In Vitro Vasodilation Assays
-
Objective: To quantify the vasorelaxant effects of this compound.
-
Method: Rings of isolated porcine coronary arteries or rat aortas were suspended in an organ bath and pre-contracted with a high concentration of potassium chloride (e.g., 25 mM KCl).[4][5] Cumulative concentration-response curves were then generated by adding increasing concentrations of this compound and related compounds. The relaxation of the arterial rings was measured isometrically. The antagonistic effect of glibenclamide was also assessed by pre-incubating the tissues with the blocker before adding this compound.[3][4]
In Vivo Antihypertensive Studies
-
Objective: To evaluate the blood pressure-lowering effects of this compound in living animals.
-
Method: Conscious renal hypertensive dogs or anesthetized normotensive rats were administered this compound either orally or intravenously.[5][9] Mean blood pressure (MBP) and heart rate (HR) were continuously monitored. Dose-dependent decreases in MBP were observed, and the duration of the hypotensive effect was compared to other vasodilators like levcromakalim and nilvadipine.[9] The effect of glibenclamide pre-treatment was also investigated to confirm the in vivo mechanism of action.[5]
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound leading to vasodilation.
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for electrophysiological analysis of this compound.
Workflow for In Vivo Antihypertensive Studies
Caption: Workflow for in vivo evaluation of this compound's antihypertensive effects.
Conclusion
This compound is a potent and specific opener of vascular ATP-sensitive potassium channels, composed of the Kir6.1 and SUR2B subunits. Its mechanism of action, involving membrane hyperpolarization and subsequent vasodilation, has been thoroughly characterized through a combination of electrophysiological, molecular, and in vivo pharmacological studies. The quantitative data demonstrate its high potency and efficacy as a vasodilator and antihypertensive agent. The detailed experimental methodologies outlined in this guide provide a basis for further research and development of KATP channel openers for cardiovascular diseases.
References
- 1. KRN-4884 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
KRN4884: A Technical Guide to its Discovery and Profile as a KATP Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KRN4884, a potent ATP-sensitive potassium (KATP) channel opener developed by Kirin Brewery's Pharmaceutical Research Laboratory. This compound, chemically identified as 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, exhibits significant vasodilatory and antihypertensive properties. This document details the discovery and history of this compound, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data from various in vitro and in vivo studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's scientific background.
Discovery and History
This compound emerged from research focused on identifying novel cardiovascular agents. Scientists at the Pharmaceutical Research Laboratory of Kirin Brewery Co., Ltd. in Gunma, Japan, were instrumental in its development and characterization, with key findings published in the mid-to-late 1990s. The research strategy centered on the synthesis and evaluation of pyridinecarboxamidine derivatives for their potential to act as potassium channel openers, a class of drugs known for their vasodilatory effects.
Through structure-activity relationship (SAR) studies, it was determined that the presence of an amino group on the pyridine (B92270) nucleus and a chlorine atom on the benzene (B151609) nucleus were crucial for the potent KATP channel opening activity of these compounds.[1] this compound was identified as a particularly potent and long-acting derivative, distinguishing it from its predecessors and other cardiovascular drugs. Its development represents a significant contribution to the field of KATP channel pharmacology. While detailed timelines of the internal discovery and preclinical development process are not publicly available, the body of published research from Kirin Brewery provides a clear timeline of its scientific validation.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the opening of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity.
Signaling Pathway
The activation of KATP channels by this compound in vascular smooth muscle cells leads to a cascade of events culminating in vasodilation:
Caption: this compound's mechanism of action leading to vasodilation.
This compound directly activates the KATP channel, which in vascular smooth muscle is predominantly composed of the Kir6.1 pore-forming subunit and the SUR2B regulatory subunit.[2] This activation leads to an increase in potassium ion (K+) efflux, causing hyperpolarization of the cell membrane. The change in membrane potential leads to the closure of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation. This mechanism of action is supported by the fact that the effects of this compound are antagonized by glibenclamide, a well-known KATP channel blocker.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| EC50 (KATP channel activation) | 0.55 µM | Not Specified | In the presence of 1 mM intracellular ATP | [3] |
| Relaxant Potency (vs. Levcromakalim) | ~26-fold more potent | Rat Aorta | Pre-contracted with 25 mM KCl | [4] |
| Relaxant Potency (vs. Nilvadipine) | ~10-fold less potent | Rat Aorta | Pre-contracted with 25 mM KCl | [4] |
| Relaxant Potency (vs. Ki1769) | ~100-fold more potent | Rat Aorta | - | [5] |
| Relaxant Potency (vs. Ki3005) | ~10-fold more potent | Rat Aorta | - | [5] |
| Activation of I(K-ATP) (vs. Levcromakalim) | ~43-fold more potent | Rabbit Femoral Arterial Myocytes | - | [2] |
Table 2: In Vivo Antihypertensive Effects
| Species | Dose | Route | Effect | Reference |
| Normotensive Rats | 1-10 µg/kg | Intravenous | Dose-dependent decrease in mean blood pressure | [5] |
| Conscious Spontaneously Hypertensive Rats (SHRs) | 0.5, 1.5 mg/kg | Oral | Dose-dependent, long-lasting antihypertensive effect | [4] |
| Conscious Renal Hypertensive Dogs | 0.05, 0.1, 0.2 mg/kg | Oral | Dose-dependent decrease in mean blood pressure | [6] |
| Anesthetized Dogs | 3, 10 µg/kg | Intravenous | Decrease in mean blood pressure, total peripheral vascular resistance, and coronary vascular resistance | [7] |
Table 3: Effects on Lipid Metabolism
| Species | Dose | Duration | Effect on Serum Triglycerides | Reference |
| Sprague-Dawley Rats | 3 mg/kg/day | 10 days | Significant reduction, comparable to clofibrate (B1669205) (160 mg/kg) | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vitro Vasorelaxation Studies
These studies are crucial for determining the direct vasodilatory effect of a compound and its mechanism of action.
Caption: Generalized workflow for in vitro vasorelaxation assays.
Methodology Overview:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. These rings are then mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: The aortic rings are allowed to equilibrate under a resting tension. Following equilibration, the tissues are pre-contracted with an agent such as potassium chloride (KCl) or phenylephrine to induce a stable contraction.
-
Drug Administration: this compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve.
-
Data Acquisition and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxation induced by this compound is expressed as a percentage of the pre-contraction tension. These data are then used to construct concentration-response curves and calculate potency values such as pD2 or IC50.
-
Antagonist Studies: To confirm the involvement of KATP channels, experiments are repeated in the presence of a KATP channel blocker like glibenclamide, which is expected to shift the concentration-response curve of this compound to the right.[5][7]
In Vivo Blood Pressure Measurement
These studies assess the antihypertensive effects of this compound in living organisms.
Methodology Overview (Conscious Animals):
-
Animal Models: Spontaneously hypertensive rats (SHRs) or renal hypertensive dogs are often used as models of hypertension.[4][6]
-
Drug Administration: this compound is administered, typically orally (p.o.) or intravenously (i.v.).
-
Blood Pressure Monitoring: Blood pressure is measured at various time points after drug administration. In conscious animals, this is often done non-invasively using a tail-cuff method for rats or other appropriate methods for dogs.[6] For more precise measurements, direct arterial cannulation and telemetry can be used.
-
Data Analysis: Changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline are calculated and compared between different dose groups and a vehicle control group. Heart rate is also monitored as a key cardiovascular parameter.
Electrophysiology (Patch-Clamp) Studies
Patch-clamp techniques are employed to directly measure the activity of ion channels in isolated cells, providing definitive evidence of this compound's effect on KATP channels.
Methodology Overview (Whole-Cell & Single-Channel Recording):
-
Cell Preparation: Single smooth muscle cells are enzymatically isolated from blood vessels, such as the rabbit femoral artery.[2]
-
Recording Configuration:
-
Whole-Cell Configuration: A glass micropipette forms a tight seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell. This configuration is used to measure the total outward K+ current induced by this compound.
-
Inside-Out/Outside-Out Patch Configuration: A small patch of the cell membrane containing one or more ion channels is excised. This allows for the detailed study of single-channel currents, including their conductance and open probability, in response to this compound applied to the appropriate side of the membrane.[2]
-
-
Solutions: The composition of the intracellular (pipette) and extracellular (bath) solutions is carefully controlled to isolate the KATP currents. For example, the pipette solution will contain a specific concentration of ATP to study the ATP-sensitive nature of the channels.
-
Data Acquisition and Analysis: The currents are recorded using a patch-clamp amplifier. The data are analyzed to determine the effect of this compound on channel activity, such as an increase in the open probability (NPo) of the KATP channels.
Structure-Activity Relationship
The chemical structure of this compound is key to its potent activity. As a pyridinecarboxamidine derivative, specific functional groups contribute to its efficacy. Studies comparing this compound with its analogs have revealed that:
-
The 5-amino group on the pyridine ring is important for its high potency.
-
The chloro-substituted phenyl group also contributes significantly to its activity.[1]
Conclusion
This compound is a potent and long-acting KATP channel opener with significant potential as a cardiovascular agent. Its discovery and characterization by Kirin Brewery have provided valuable insights into the pharmacology of KATP channels and the structure-activity relationships of pyridinecarboxamidine derivatives. The comprehensive preclinical data, obtained through a variety of in vitro and in vivo experimental protocols, have established its mechanism of action and demonstrated its efficacy in animal models of hypertension. This technical guide serves as a detailed resource for researchers and professionals in the field of drug discovery and development, summarizing the core scientific knowledge on this compound.
References
- 1. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non–invasive blood pressure measurement in animals: Part 1 — Techniques for measurement and validation of non-invasive devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of KRN4884: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: KRN4884, a novel pyridinecarboxamidine derivative, has emerged as a potent potassium channel opener with significant therapeutic potential, primarily in the realm of cardiovascular diseases. Its mechanism of action revolves around the activation of ATP-sensitive potassium (KATP) channels, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a comprehensive overview of its pharmacological properties, the experimental methodologies used for its evaluation, and the key structural features governing its activity.
Core Structure and Pharmacophore
This compound, chemically known as 5-amino-N-[2-(2-chlorophenyl) ethyl]-N'-cyano-3-pyridinecarboxamidine, possesses a distinct chemical architecture crucial for its biological activity. The core structure consists of a pyridinecarboxamidine scaffold. SAR studies have unequivocally demonstrated that specific substitutions on both the pyridine (B92270) and benzene (B151609) rings are critical for its potency as a KATP channel opener.
Structure-Activity Relationship Insights
Systematic structural modifications of this compound have revealed the pivotal roles of the 5-amino group on the pyridine nucleus and the chlorine atom on the benzene ring. The removal of these functional groups leads to a significant reduction in the compound's vasodilatory and hypotensive effects.
A series of analogs, including Ki3005 (5-deamino this compound), Ki5624 (2-dechloro this compound), and Ki1769 (5-deamino-2-dechloro this compound), have been synthesized and evaluated to elucidate these relationships.
Quantitative Analysis of In Vitro and In Vivo Activity
The vasodilatory and hypotensive potencies of this compound and its key analogs are summarized in the tables below.
Table 1: In Vitro Vasorelaxant Potency in Porcine Coronary Arteries [1]
| Compound | Chemical Name | Relative Potency vs. This compound |
| This compound | 5-amino-N-[2-(2-chlorophenyl) ethyl]-N'-cyano-3-pyridinecarboxamidine | 1 |
| Ki3005 | N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | ~0.1 |
| Ki5624 | 5-amino-N-(2-phenylethyl)-N'-cyano-3-pyridinecarboxamidine | < 0.1 |
| Ki1769 | N-cyano-N'-(2-phenylethyl)-3-pyridinecarboxamidine | ~0.01 |
Table 2: In Vivo Hypotensive Potency in Anesthetized Normotensive Rats
| Compound | Relative Hypotensive Effect at 10 µg/kg, i.v. vs. This compound |
| This compound | 1 |
| Ki3005 | ~1 |
| Ki1769 | ~0.2 |
These data clearly indicate that the 5-amino group contributes significantly to the in vitro potency, while the 2-chloro group appears to be more critical for maintaining in vivo hypotensive activity.
Mechanism of Action: KATP Channel Activation
This compound exerts its pharmacological effects by selectively opening KATP channels in the plasma membrane of vascular smooth muscle cells. Electrophysiological studies have identified the specific channel subtype targeted by this compound as being composed of the Kir6.1 inwardly rectifying potassium channel subunit and the sulfonylurea receptor 2B (SUR2B) regulatory subunit.
The opening of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium channels, reducing the influx of calcium ions. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, vasodilation, and a consequent lowering of blood pressure. The relaxant effects of this compound can be antagonized by glibenclamide, a known KATP channel blocker.[1]
Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
In Vitro Vasodilation Assay in Porcine Coronary Artery
This protocol is based on the methodology described by Izumi et al. (1996).
-
Tissue Preparation: Porcine hearts are obtained from a local slaughterhouse and the left anterior descending coronary artery is dissected. The artery is cleaned of connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. The Krebs-Henseleit solution has the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 10.
-
Tension Recording: The rings are connected to isometric force transducers for continuous recording of tension. An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for at least 60 minutes.
-
Contraction and Relaxation Studies: The arterial rings are pre-contracted with 25 mM KCl. Once a stable contraction is achieved, cumulative concentration-response curves to this compound and its analogs are generated by adding the compounds in a stepwise manner. The relaxant responses are expressed as a percentage of the KCl-induced contraction.
Experimental workflow for the in vitro vasodilation assay.
Electrophysiological Recording in Rabbit Femoral Arterial Myocytes
This protocol is based on the whole-cell patch-clamp technique as would be applied to study this compound's effects.
-
Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the femoral arteries of male Japanese White rabbits.
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record membrane currents. The bath solution contains (in mM): NaCl 135, KCl 5.9, CaCl2 2.2, MgCl2 1.2, glucose 11, and HEPES 10 (pH 7.4 with NaOH). The pipette solution contains (in mM): KCl 140, MgCl2 1, EGTA 0.1, and HEPES 10 (pH 7.2 with KOH).
-
Drug Application: this compound is applied to the cells via a perfusion system. The effect of the compound on the membrane current is recorded at a holding potential of -60 mV.
-
Data Analysis: The amplitude of the this compound-induced outward current is measured and analyzed to determine the concentration-response relationship.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol is based on the methodology for measuring the hypotensive effects of this compound and its analogs.
-
Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium). The trachea is cannulated to ensure a clear airway.
-
Catheterization: The right carotid artery is cannulated for the measurement of arterial blood pressure, and the right jugular vein is cannulated for the intravenous administration of the test compounds.
-
Blood Pressure Recording: The arterial catheter is connected to a pressure transducer, and blood pressure is continuously recorded on a polygraph.
-
Drug Administration: After a stabilization period, this compound or its analogs are administered intravenously at various doses.
-
Data Analysis: The changes in mean arterial blood pressure are measured and expressed as the percentage decrease from the pre-drug control value.
Conclusion
The structure-activity relationship of this compound is well-defined, with the 5-amino group on the pyridine ring and the 2-chloro substituent on the benzene ring being identified as key determinants of its potent KATP channel opening activity. These structural features are critical for both its in vitro vasorelaxant effects and its in vivo hypotensive actions. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this important class of cardiovascular agents. The logical relationships between structure, activity, and experimental validation are crucial for guiding future drug design and optimization efforts in the pursuit of novel and more effective KATP channel openers.
Logical relationship between structure, activity, and validation.
References
KRN4884: An In-Depth Technical Guide to its Effects on Cellular Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a novel and potent potassium channel opener that exhibits high selectivity for ATP-sensitive potassium (K-ATP) channels. Its primary mechanism of action involves the activation of these channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle, particularly in the vasculature. This technical guide provides a comprehensive overview of the known effects of this compound on cellular electrophysiology, with a focus on its impact on ion channels in vascular smooth muscle cells. The guide also explores the potential implications for neuronal electrophysiology based on the known distribution and function of its target channels. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Core Mechanism of Action: Activation of K-ATP Channels
This compound functions as a potent activator of ATP-sensitive potassium (K-ATP) channels. These channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. The primary target of this compound has been identified as the K-ATP channel subtype composed of the inward rectifier potassium channel subunit Kir6.1 and the sulfonylurea receptor subunit SUR2B.[1] This specific subunit composition is predominantly found in vascular smooth muscle cells.[1]
The activation of these channels by this compound leads to an increase in potassium efflux, driving the cell's membrane potential towards the equilibrium potential for potassium. This resulting hyperpolarization closes voltage-dependent calcium channels, reducing intracellular calcium concentration and leading to the relaxation of smooth muscle cells. This mechanism underlies the vasodilatory and antihypertensive effects of this compound.[2]
Quantitative Data on Electrophysiological Effects
The following tables summarize the key quantitative data regarding the electrophysiological effects of this compound on vascular smooth muscle cells, as determined by patch-clamp studies.
Table 1: Effects of this compound on Whole-Cell Currents in Rabbit Femoral Arterial Myocytes
| Parameter | Value | Conditions | Reference |
| Induced Current | Outward Current | Measured at -30 mV in 5.9 mM K+ bathing solution | [1] |
| Reversal Potential | -78 mV | Whole-cell clamp | [1] |
| Inhibition | Abolished by glibenclamide | - | [1] |
| Potency (vs. Levcromakalim) | ~43 times more potent | In activating ATP-sensitive K+ current (IK-ATP) | [1] |
Table 2: Effects of this compound on Single-Channel Activity in Rabbit Femoral Arterial Myocytes
| Parameter | Value | Conditions | Reference |
| Activated Channel Conductance | 47 pS | Inside-out patch clamp with symmetrical 140 mM K+ solution in the presence of ADP | [1] |
| Inhibition | Reversibly inhibited by glibenclamide | Outside-out patch conditions | [1] |
Table 3: Ion Channel Specificity of this compound
| Ion Channel Type | Effect of this compound | Cell Type | Reference |
| ATP-sensitive K+ (K-ATP) Channels | Potent Activation | Rabbit Femoral Arterial Myocytes | [1] |
| Voltage-dependent Ca2+ Channels | No Effect | Rabbit Femoral Arterial Myocytes | [1] |
| Delayed Rectifier K+ Channels | No Effect | Rabbit Femoral Arterial Myocytes | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound exerts its effects on vascular smooth muscle cells.
Experimental Workflow: Patch-Clamp Electrophysiology
The diagram below outlines a generalized workflow for investigating the effects of a compound like this compound on ion channels using the patch-clamp technique.
Detailed Experimental Protocols
The following protocols are based on the methodologies described for studying this compound in rabbit femoral arterial myocytes.[1]
Cell Preparation
-
Tissue Dissection: Femoral arteries are excised from male Japanese White rabbits.
-
Enzymatic Digestion: The arteries are cut into small segments and incubated in a low-Ca2+ physiological salt solution (PSS) containing collagenase, elastase, and bovine serum albumin.
-
Cell Dissociation: Single smooth muscle cells are dispersed by gentle trituration.
-
Cell Storage: Dispersed cells are stored in low-Ca2+ PSS at 4°C until use.
Electrophysiological Recordings
-
Technique: Standard whole-cell and inside-out patch-clamp techniques are employed.
-
Amplifier and Software: Use a suitable patch-clamp amplifier and data acquisition software (e.g., Axopatch amplifier and pCLAMP software).
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
-
External Solution (in mM): 135 NaCl, 5.9 KCl, 1.2 MgCl2, 2.5 CaCl2, 11 glucose, and 10 HEPES (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH 7.2 with KOH). ATP is added as required.
-
Procedure:
-
Establish a giga-ohm seal between the patch pipette and a single smooth muscle cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the membrane potential at a desired level (e.g., -30 mV).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
Record the induced currents.
-
To determine the reversal potential, apply voltage ramps.
-
To confirm K-ATP channel involvement, apply a K-ATP channel blocker like glibenclamide.
-
-
External (Pipette) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, and 5 HEPES (pH 7.4 with KOH).
-
Internal (Bath) Solution (in mM): 140 KCl, 1.2 MgCl2, 10 EGTA, 1 CaCl2, and 5 HEPES (pH 7.2 with KOH). ADP and this compound are added to the bath solution.
-
Procedure:
-
Establish a cell-attached patch.
-
Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration.
-
Apply various test potentials to the patch.
-
Record single-channel currents in the absence and presence of this compound and ADP in the bath solution.
-
Effects on Neuronal Electrophysiology: An Evidence-Based Perspective
While direct studies on the effects of this compound on neuronal electrophysiology are currently lacking, an understanding of the distribution and function of its target, the Kir6.1/SUR2B K-ATP channel, in the nervous system allows for informed hypotheses.
K-ATP channels, including those containing Kir6.1 and SUR2B subunits, are expressed in various brain regions, including the hippocampus and trigeminal ganglion.[3][4] In neurons, K-ATP channels play a crucial role in coupling neuronal activity to the metabolic state. Activation of these channels generally leads to membrane hyperpolarization, which can have several consequences:
-
Reduced Neuronal Excitability: Hyperpolarization moves the membrane potential further from the threshold for action potential firing, thereby decreasing the likelihood of neuronal discharge.
-
Modulation of Neurotransmitter Release: By hyperpolarizing the presynaptic terminal, K-ATP channel activation can reduce calcium influx through voltage-gated calcium channels, leading to a decrease in neurotransmitter release.[5]
Studies on other K-ATP channel openers, such as diazoxide (B193173) and levcromakalim, provide further insights:
-
Diazoxide: Has been shown to elicit an outward, glibenclamide-sensitive K+ current in hippocampal neurons, with a more pronounced effect in interneurons than in pyramidal cells.[6][7] This suggests a cell-type-specific modulation of neuronal activity.
-
Levcromakalim: This K-ATP channel opener has been demonstrated to induce migraine-like symptoms, which is thought to be related to its effects on the trigeminal nociceptive system and the opening of K+ channels.[3][8]
Given that this compound is a potent activator of Kir6.1/SUR2B channels, it is plausible that it would exert similar effects on neurons expressing this channel subtype. Therefore, this compound is expected to reduce neuronal excitability and modulate synaptic transmission in specific neuronal populations. However, further experimental validation is required to confirm these hypotheses and to quantify the specific effects of this compound on neuronal electrophysiology.
Conclusion
This compound is a potent and selective opener of the Kir6.1/SUR2B subtype of K-ATP channels. Its electrophysiological effects are well-characterized in vascular smooth muscle, where it induces a robust outward potassium current, leading to membrane hyperpolarization and vasorelaxation. While its effects on neurons have not been directly investigated, the known distribution and function of its target channels suggest that this compound has the potential to modulate neuronal excitability and synaptic transmission. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds in cardiovascular and neurological disorders. Future research should focus on elucidating the precise effects of this compound on different neuronal populations to fully understand its pharmacological profile.
References
- 1. Levcromakalim provokes an acute rapid-onset migraine-like phenotype without inducing cortical spreading depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Currents during the Action Potential of Hippocampal CA3 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development [frontiersin.org]
- 4. K(ATP) channel openers in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-type specific expression of ATP-sensitive potassium channels in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Levcromakalim provokes an acute rapid-onset migraine-like phenotype without inducing cortical spreading depolarization - PMC [pmc.ncbi.nlm.nih.gov]
KRN4884: A Technical Guide to its Therapeutic Potential as a KATP Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRN4884 is a novel, potent, and long-acting ATP-sensitive potassium (KATP) channel opener with significant therapeutic potential, primarily in the management of hypertension and dyslipidemia. As a pyridinecarboxamidine derivative, its mechanism of action centers on the activation of KATP channels, specifically the Kir6.1/SUR2B subtype prevalent in vascular smooth muscle. This activation leads to vasodilation and a subsequent reduction in blood pressure. Additionally, preclinical studies have revealed a compelling secondary effect: the reduction of serum triglycerides. This is achieved through the enhancement of lipoprotein lipase (B570770) (LPL) activity in peripheral tissues, namely skeletal muscle and adipose tissue. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, structure-activity relationships, and a summary of key preclinical findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Core Mechanism of Action: KATP Channel Activation
This compound exerts its primary pharmacological effects by opening ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that couple the metabolic state of a cell to its electrical activity.
Signaling Pathway for Vasodilation
Figure 1: this compound-induced vasodilation signaling pathway.
This compound specifically targets the Kir6.1/SUR2B subtype of KATP channels, which are predominantly expressed in vascular smooth muscle cells.[1] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This change in membrane potential causes the inactivation of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a decrease in peripheral resistance.
Therapeutic Application I: Hypertension
The vasodilatory action of this compound translates into a potent and sustained antihypertensive effect, as demonstrated in various preclinical models.
Quantitative Data: Antihypertensive Effects
| Animal Model | Administration Route | Dose | Effect on Mean Blood Pressure (MBP) | Heart Rate (HR) Response | Reference |
| Conscious Renal Hypertensive Dogs | Oral (p.o.) | 0.05, 0.1, 0.2 mg/kg | Dose-dependent decrease | Transient increase | [2] |
| Anesthetized Normotensive Rats | Intravenous (i.v.) | 1-10 µg/kg | Dose-dependent decrease | Slight increase | [3] |
Experimental Protocol: Measurement of Blood Pressure in Conscious Dogs
Objective: To assess the in vivo antihypertensive efficacy of this compound.
Animal Model: Conscious renal hypertensive dogs.
Methodology:
-
Animal Preparation: Beagles are chronically instrumented for the measurement of arterial blood pressure. A pressure transducer is implanted in a peripheral artery.
-
Acclimatization: Dogs are allowed to recover from surgery and are acclimated to the experimental environment to minimize stress-induced blood pressure fluctuations.
-
Drug Administration: this compound is administered orally at doses of 0.05, 0.1, and 0.2 mg/kg.
-
Data Acquisition: Arterial blood pressure and heart rate are continuously monitored using a data acquisition system before and for several hours after drug administration.
-
Data Analysis: Changes in mean blood pressure (MBP) and heart rate (HR) from baseline are calculated and analyzed for dose-dependency and duration of action.
Figure 2: Experimental workflow for blood pressure measurement.
Therapeutic Application II: Dyslipidemia
Beyond its antihypertensive effects, this compound has demonstrated a significant ability to lower serum triglyceride levels.
Mechanism of Triglyceride Reduction
The triglyceride-lowering effect of this compound is attributed to its ability to increase the activity of lipoprotein lipase (LPL) in skeletal muscle and adipose tissue.[4] LPL is the key enzyme responsible for hydrolyzing triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL), facilitating the uptake of fatty acids into tissues. The precise signaling pathway linking KATP channel activation to increased LPL activity is still under investigation, but it is hypothesized to involve changes in cellular energy metabolism and gene expression related to lipid handling.
Figure 3: this compound's lipid-lowering signaling pathway.
Quantitative Data: Lipid-Lowering Effects
| Animal Model | Administration Route | Dose | Effect on Serum Triglycerides | Effect on LPL Activity | Reference |
| Sprague-Dawley Rats | Oral (p.o.) | 3 mg/kg for 10 days | Significant reduction | Increased in adipose tissue and skeletal muscle | [4] |
| Obese Zucker Rats | Oral (p.o.) | 1-10 mg/kg/day for 14 days | Dose-dependent reduction | Not specified | [1] |
Experimental Protocol: Lipoprotein Lipase (LPL) Activity Assay
Objective: To measure the effect of this compound on LPL activity in tissue samples.
Tissue Samples: Adipose tissue and skeletal muscle from treated and control animals.
Methodology:
-
Tissue Homogenization: Tissue samples are homogenized in a buffer containing heparin to release LPL.
-
Substrate Preparation: A radiolabeled triglyceride substrate (e.g., [³H]triolein) is emulsified.
-
Incubation: The tissue homogenate (containing LPL) is incubated with the radiolabeled substrate in the presence of an activator (e.g., apolipoprotein C-II) at 37°C.
-
Extraction of Free Fatty Acids: The reaction is stopped, and the released radiolabeled free fatty acids are extracted using a solvent partition method.
-
Quantification: The radioactivity of the extracted free fatty acids is measured by liquid scintillation counting.
-
Data Analysis: LPL activity is expressed as the amount of free fatty acid released per unit of time per gram of tissue.
Figure 4: Experimental workflow for LPL activity assay.
Structure-Activity Relationship (SAR)
The chemical structure of this compound, 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is critical to its potent KATP channel opening activity. SAR studies have highlighted the importance of two key moieties:
-
Amino group on the pyridine (B92270) nucleus: This group is crucial for the compound's potency.
-
Chlorine atom on the benzene (B151609) nucleus: This halogen contributes significantly to the vasodilating ability.
Derivatives of this compound lacking these functional groups exhibit significantly reduced relaxant potency in isolated porcine coronary arteries.[5]
Clinical Development and Future Directions
As of the latest available information, there are no publicly registered clinical trials for this compound. The reasons for the apparent halt in its clinical development are not disclosed in the scientific literature. Preclinical safety and toxicology data are also not publicly available.
Despite the lack of clinical progression, this compound remains a valuable pharmacological tool for studying the roles of KATP channels in cardiovascular and metabolic regulation. Its dual action on blood pressure and triglycerides suggests that targeting the Kir6.1/SUR2B channel could be a viable strategy for treating metabolic syndrome. Further research into the signaling pathway linking KATP channel activation to LPL activity could uncover novel therapeutic targets for dyslipidemia.
Conclusion
This compound is a potent KATP channel opener with demonstrated efficacy in preclinical models of hypertension and dyslipidemia. Its well-defined mechanism of action on the Kir6.1/SUR2B channel and its dual therapeutic potential make it a significant compound of interest for cardiovascular and metabolic research. While its clinical development status is unclear, the insights gained from studying this compound continue to inform the development of novel therapies targeting KATP channels.
References
- 1. Effect of this compound on lipid metabolism in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Suppression of skeletal muscle lipoprotein lipase activity during physical inactivity: a molecular reason to maintain daily low-intensity activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]
KRN4884's Role in Modulating Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of KRN4884, a potent ATP-sensitive potassium (KATP) channel opener. It delves into the molecular mechanisms of action, quantitative data on its efficacy, detailed experimental protocols for its study, and the key structural determinants of its activity.
Core Mechanism of Action
This compound is a highly selective and potent opener of ATP-sensitive potassium (KATP) channels. Its primary target is the vascular-type KATP channel, a hetero-octameric complex composed of the inwardly rectifying potassium channel subunit Kir6.1 and the sulfonylurea receptor subunit SUR2B.[1][2] The activation of these channels in vascular smooth muscle cells is the cornerstone of this compound's pharmacological effects.
The binding of this compound to the SUR2B subunit of the KATP channel complex initiates a cascade of events:
-
KATP Channel Activation: this compound binding promotes the open conformation of the KATP channel.
-
Potassium Efflux: In the open state, the channel facilitates the efflux of potassium ions (K+) from the vascular smooth muscle cell, down its electrochemical gradient.
-
Hyperpolarization: The outward movement of positive charge leads to hyperpolarization of the cell membrane, making the intracellular environment more negative.
-
Inhibition of Voltage-Gated Calcium Channels: This hyperpolarization decreases the probability of opening for voltage-dependent L-type calcium channels.
-
Reduced Calcium Influx: The inhibition of these calcium channels leads to a significant reduction in the influx of extracellular calcium (Ca2+) into the cell.
-
Vasodilation: The decrease in intracellular free calcium concentration reduces the activity of the calcium-calmodulin-myosin light chain kinase pathway, resulting in smooth muscle relaxation and vasodilation.
This mechanism of action is supported by the fact that the effects of this compound are competitively antagonized by glibenclamide, a well-characterized KATP channel blocker. This compound has been shown to not significantly affect other types of ion channels, such as voltage-dependent Ca2+ channels or delayed rectifier K+ channels, highlighting its specificity.[1][2]
Quantitative Data Presentation
The potency and efficacy of this compound in modulating KATP channels have been quantified in various experimental settings. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| EC50 (KATP channel activation) | 0.55 µM | Not specified | In the presence of 1 mM intracellular ATP | [3] |
| Single-Channel Conductance | 47 pS | Rabbit femoral arterial myocytes | Inside-out patch clamp with symmetrical 140 mM K+ | [2] |
| Compound | Relative Potency (vs. Levcromakalim) | Parameter | Species/Tissue | Reference |
| This compound | ~43 times more potent | Activation of ATP-sensitive K+ current (IK-ATP) | Rabbit femoral arterial myocytes | [2] |
| Compound | Relative Potency | Parameter | Species/Tissue | Reference |
| This compound | ~100-fold more potent than Ki1769 | Vasorelaxation | Rat isolated aorta | [4] |
| This compound | ~10-fold more potent than Ki3005 | Vasorelaxation | Rat isolated aorta | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the ion channel modulating effects of this compound.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is essential for directly studying the effects of this compound on KATP channel activity at the single-channel and whole-cell level.
3.1.1. Cell Preparation
-
Cell Line: Rabbit femoral arterial myocytes are a suitable native cell type expressing the target Kir6.1/SUR2B channels.
-
Dissociation: Tissues are typically dissociated using a combination of enzymes such as collagenase and elastase to obtain single smooth muscle cells.
3.1.2. Recording Solutions
-
Whole-Cell Recording:
-
Pipette (Intracellular) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 3 ATP-Mg, 0.1 GDP-Tris (pH adjusted to 7.2 with KOH).
-
Bath (Extracellular) Solution (in mM): 135 NaCl, 5.9 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Inside-Out Patch Recording:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with KOH).
-
Bath (Intracellular) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, with varying concentrations of ATP and ADP to study nucleotide-dependent effects (pH adjusted to 7.2 with KOH).
-
3.1.3. Recording Procedure
-
Whole-Cell: After establishing a gigaohm seal and rupturing the cell membrane, the cell is held at a holding potential of -60 mV. Voltage ramps or steps are applied to elicit and measure whole-cell currents. This compound is applied via the bath solution.
-
Inside-Out: After forming a gigaohm seal, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution. This allows for the direct application of this compound and nucleotides to the intracellular face of the channel. Channel activity is typically recorded at a fixed membrane potential (e.g., +60 mV).
Vascular Reactivity: Vasorelaxation Assay
This assay is used to assess the functional consequence of KATP channel opening by this compound on blood vessel tone.
3.2.1. Tissue Preparation
-
Vessel: Porcine coronary arteries or rat thoracic aortas are commonly used.
-
Preparation: The artery is dissected, cleaned of connective tissue, and cut into rings of 2-3 mm in width. The rings are then mounted in an organ bath filled with Krebs-Henseleit solution.
3.2.2. Experimental Setup
-
Organ Bath: The arterial rings are suspended between two hooks in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Tension Recording: One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
3.2.3. Experimental Protocol
-
Equilibration: The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of ~2 grams.
-
Pre-contraction: The rings are pre-contracted with a high concentration of KCl (e.g., 25 mM) to induce a stable contraction.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation at each concentration is recorded until a maximal response is achieved.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contracted tension, and concentration-response curves are plotted to determine the EC50 value.
Visualizations: Signaling Pathways and Structure-Activity Relationships
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade initiated by this compound leading to vasodilation.
Experimental Workflow for Vasorelaxation Assay
Caption: Workflow for assessing this compound-induced vasorelaxation.
Structure-Activity Relationship of Pyridinecarboxamidine Derivatives
Caption: Structure-activity relationship of this compound and its analogs.
References
- 1. Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elimination of allosteric modulation of myocardial KATP channels by ATP and protons in two Kir6.2 polymorphisms found in sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-target Effects and Selectivity Profile of KRN4884
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent, orally active ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action involves the activation of KATP channels, leading to hyperpolarization of vascular smooth muscle cells and subsequent vasodilation. This property has positioned this compound as a potential therapeutic agent for cardiovascular diseases, particularly hypertension. However, a thorough understanding of its selectivity profile and potential off-target effects is crucial for a comprehensive safety and efficacy assessment. This technical guide provides a detailed overview of the known on-target and off-target pharmacology of this compound, supported by experimental methodologies and data visualizations.
Core Pharmacology and Selectivity
This compound exhibits a pronounced selectivity for a specific subtype of KATP channels.
Primary Target Data
| Target | Subunit Composition | Effect | Potency (EC50) | Tissue Location | Reference |
| ATP-sensitive Potassium (KATP) Channel | Kir6.1 / SUR2B | Agonist (Opener) | 0.55 µM (in the presence of 1 mM ATP) | Vascular Smooth Muscle | [1] |
Selectivity Data
While a comprehensive public off-target screening panel for this compound is not available, studies have indicated its selectivity over other ion channels.
| Off-Target | Effect | Finding | Reference |
| Voltage-dependent Ca2+ channels | No significant effect | Did not affect currents | [1] |
| Delayed rectifier K+ channels | No significant effect | Did not affect currents | [1] |
Off-Target Effects on Lipid Metabolism
A notable off-target effect of this compound has been observed in lipid metabolism. Chronic administration has been shown to modulate triglyceride and fatty acid levels.
| Parameter | Effect | Species | Dosage and Duration | Reference |
| Serum Triglycerides | Significant reduction | Rat | 3 mg/kg/day (oral) for 10 days | [2] |
| Chylomicron and VLDL Triglycerides | Reduction | Rat | 3 mg/kg/day (oral) for 10 days | [2] |
| Serum Total Cholesterol | No significant effect | Rat | 3 mg/kg/day (oral) for 10 days | [2] |
| Serum Phospholipids | No significant effect | Rat | 3 mg/kg/day (oral) for 10 days | [2] |
| Serum Free Fatty Acids | Increase | Rat | 3 mg/kg/day (oral) for 10 days | [2] |
| Lipoprotein Lipase (B570770) (LPL) Activity (Adipose Tissue) | Increase | Rat | 3 mg/kg/day (oral) for 10 days | [2] |
| Lipoprotein Lipase (LPL) Activity (Skeletal Muscle) | Increase | Rat | 3 mg/kg/day (oral) for 10 days | [2] |
| Hepatic Triglyceride Lipase (HTGL) Activity | No significant effect | Rat | 3 mg/kg/day (oral) for 10 days | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Vascular Smooth Muscle
This compound signaling pathway in vascular smooth muscle cells.
Experimental Workflow for Assessing Off-Target Liability
A typical workflow for characterizing off-target effects.
Experimental Protocols
Electrophysiological Recording of KATP Channel Activity
Objective: To measure the effect of this compound on KATP channel currents in isolated cells.
Methodology:
-
Cell Preparation: Isolate vascular smooth muscle cells from a suitable animal model (e.g., rabbit femoral artery).
-
Patch-Clamp Configuration: Utilize the whole-cell or inside-out patch-clamp technique.
-
Solutions:
-
Bath Solution (extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of ATP (e.g., 1 mM) to study ATP-dependent effects (pH adjusted to 7.2 with KOH).
-
-
Drug Application: Perfuse this compound at various concentrations onto the clamped cell.
-
Data Acquisition: Record membrane currents using an patch-clamp amplifier and appropriate software. The holding potential is typically clamped at -60 mV, and voltage steps or ramps are applied to elicit currents.
-
Analysis: Measure the amplitude of the outward current induced by this compound. The effect can be quantified by constructing a dose-response curve to determine the EC50 value.
Ex Vivo Vasorelaxation Assay
Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.
Methodology:
-
Tissue Preparation: Isolate arterial segments (e.g., rat aorta or porcine coronary artery) and cut them into rings of 2-3 mm in width.
-
Organ Bath Setup: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Contraction Induction: Pre-contract the arterial rings with a vasoconstrictor agent such as KCl (e.g., 25 mM) or phenylephrine.
-
Drug Application: Once a stable contraction is achieved, cumulatively add this compound in increasing concentrations to the organ bath.
-
Data Recording: Record the isometric tension of the arterial rings using a force transducer.
-
Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction tension. Construct a concentration-response curve to determine the EC50 value.
In Vivo Assessment of Serum Triglyceride Levels
Objective: To determine the effect of this compound administration on circulating triglyceride levels in an animal model.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 3 mg/kg) daily for a specified period (e.g., 10 days). A vehicle control group should be included.
-
Blood Sampling: At the end of the treatment period, collect blood samples from the animals, typically after a fasting period.
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.
-
Triglyceride Measurement: Use a commercial enzymatic assay kit to quantify the triglyceride concentration in the plasma/serum samples. This typically involves the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.
-
Data Analysis: Compare the mean triglyceride levels between the this compound-treated group and the vehicle control group using appropriate statistical tests.
Lipoprotein Lipase (LPL) Activity Assay
Objective: To measure the effect of this compound treatment on LPL activity in tissues.
Methodology:
-
Tissue Collection: Following in vivo treatment with this compound, harvest relevant tissues such as adipose tissue and skeletal muscle.
-
Tissue Homogenization: Homogenize the tissue samples in a suitable buffer to extract proteins.
-
LPL Activity Measurement: Use a fluorometric or radiometric assay to determine LPL activity. A common method involves incubating the tissue homogenate with a radiolabeled or fluorescently tagged triglyceride substrate. The activity of LPL is determined by measuring the release of labeled free fatty acids.
-
Data Analysis: Normalize LPL activity to the total protein concentration of the tissue homogenate. Compare the LPL activity between the this compound-treated and control groups.
Conclusion
This compound is a potent and selective opener of vascular KATP channels (Kir6.1/SUR2B), demonstrating clear vasodilatory effects. While it shows good selectivity against other tested ion channels, a significant off-target effect on lipid metabolism has been identified, characterized by a reduction in serum triglycerides and an increase in lipoprotein lipase activity. The lack of publicly available, broad off-target screening data underscores the importance of comprehensive safety pharmacology studies in drug development. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other KATP channel modulators. Further research into the molecular mechanisms underlying the lipid-modulating effects of this compound is warranted to fully understand its pharmacological profile.
References
KRN4884: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacodynamics
The primary mechanism of action of KRN4884 is the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane, particularly in vascular smooth muscle cells.[1][2] This action leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions through voltage-dependent calcium channels. The reduced intracellular calcium concentration results in vasodilation and a subsequent decrease in blood pressure.[1][3]
Key Pharmacodynamic Effects:
-
Vasodilation: this compound induces potent, concentration-dependent relaxation of vascular smooth muscle.[4] It has been shown to be approximately 26-fold more potent than levcromakalim (B1674936) in this regard.[5] The vasorelaxant effect is observed in various arterial beds, including coronary arteries.[3][6]
-
Antihypertensive Effects: Oral administration of this compound produces a dose-dependent and long-lasting reduction in blood pressure in hypertensive animal models.[1][5] Notably, its antihypertensive effect is sustained over repeated administrations without the development of tolerance.[1]
-
Cardiovascular Profile: In anesthetized dogs, this compound decreases mean blood pressure, total peripheral vascular resistance, and coronary vascular resistance, while increasing aortic and coronary blood flow.[7] The duration of its hypotensive action is longer than that of levcromakalim and nifedipine (B1678770).[7]
-
Lipid Metabolism: Studies in rats have shown that oral administration of this compound can lead to a significant reduction in serum triglyceride levels.[2] This effect is thought to be mediated by an increase in lipoprotein lipase (B570770) (LPL) activity in adipose tissue and skeletal muscle.[2]
Signaling Pathway
The signaling pathway for this compound's primary vasodilatory effect is initiated by its binding to and opening of the K-ATP channels in vascular smooth muscle cells.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including Cmax, Tmax, and AUC, are not publicly available in the reviewed scientific literature. However, some qualitative information regarding its pharmacokinetic profile can be summarized.
Absorption and Distribution
This compound is orally active, as evidenced by its antihypertensive effects following oral administration in animal models.[1][5]
Metabolism and Excretion
The metabolic pathways and excretion routes of this compound have not been extensively detailed in the available literature.
Repeated Dosing
A 15-day repeated oral-administration study in conscious renal hypertensive dogs showed that the maximal concentration (Cmax) and area under the curve (AUC) of this compound in plasma did not change between days 1, 8, and 15, suggesting no significant accumulation or induction of metabolism with repeated dosing.[1][8]
Quantitative Data Summary
While specific pharmacokinetic parameters are unavailable, the following table summarizes key pharmacodynamic and comparative potency data for this compound.
| Parameter | Value/Observation | Species/Model | Reference |
| Potency (Vasorelaxation) | ~26-fold more potent than levcromakalim | Rat isolated aorta | [5] |
| ~10-fold less potent than nilvadipine | Rat isolated aorta | [5] | |
| Antihypertensive Effect | Dose-dependent and long-lasting | Spontaneously hypertensive rats | [5] |
| No tolerance observed over 7 days | Spontaneously hypertensive rats | [5] | |
| Repeated Dosing PK | Cmax and AUC unchanged over 15 days | Conscious renal hypertensive dogs | [1][8] |
| Effect on Triglycerides | Significant reduction with 3 mg/kg for 10 days | Sprague-Dawley rats | [2] |
Experimental Protocols
Detailed experimental protocols from the original studies are not fully available. However, based on the methodologies described in the literature, the following sections outline the likely procedures for key experiments.
In Vitro Vasorelaxation Assay
This experiment assesses the direct vasodilatory effect of this compound on isolated blood vessels.
Protocol Outline:
-
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as potassium chloride (KCl) or phenylephrine (B352888) to induce a stable contractile tone.[5]
-
Drug Administration: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is measured isometrically.
-
Data Analysis: Concentration-response curves are constructed to determine the potency (e.g., EC50) of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
KRN4884: A Technical Review of its Impact on Triglyceride Levels and Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of KRN4884 on triglyceride levels and lipid metabolism, drawing from key preclinical studies. This compound, a novel pyridinecarboxamidine type potassium channel opener, has demonstrated significant triglyceride-lowering properties in addition to its established vasodilatory and antihypertensive effects.[1][2][3][4][5] This document summarizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action in Lipid Metabolism
This compound's primary mechanism for reducing triglyceride levels is through the enhancement of lipoprotein lipase (B570770) (LPL) activity in peripheral tissues.[6][7] LPL is a crucial enzyme responsible for hydrolyzing triglycerides within chylomicrons and very-low-density lipoproteins (VLDL), facilitating the uptake of fatty acids into tissues like adipose and skeletal muscle. Studies have shown a direct correlation between the administration of this compound and increased LPL activity in these tissues, leading to a reduction in circulating triglyceride levels.[6][7][8] Notably, this compound does not appear to affect hepatic triglyceride lipase (HTGL) activity or the triglyceride secretion rate from the liver.[6][7][8]
Quantitative Effects on Lipid Parameters
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on various lipid parameters.
Table 1: Effect of this compound on Serum Lipid Levels in Hyperlipidemic Rats
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Serum Triglycerides | Serum Total Cholesterol | Serum Phospholipids | Serum Free Fatty Acids | Reference |
| Obese Zucker Rats | Vehicle | - | 14 days | 538 ± 86 | - | - | - | [1] |
| Obese Zucker Rats | This compound | 1 | 14 days | 421 ± 53 | - | - | - | [1] |
| Obese Zucker Rats | This compound | 3 | 14 days | 284 ± 35 | - | - | - | [1] |
| Obese Zucker Rats | This compound | 10 | 14 days | 198 ± 29 | - | - | - | [1] |
| Sprague-Dawley Rats | Vehicle | - | 10 days | 108 ± 11 | 65 ± 2 | 135 ± 4 | 0.51 ± 0.04 | [6][7] |
| Sprague-Dawley Rats | This compound | 3 | 10 days | 65 ± 7 | 62 ± 2 | 131 ± 3 | 0.72 ± 0.05 | [6][7] |
| Sprague-Dawley Rats | Clofibrate | 160 | 10 days | 69 ± 6 | 54 ± 2 | 119 ± 3 | 0.38 ± 0.03 | [6][7] |
*p < 0.05 vs. Vehicle. All values are mean ± S.E.M.
Table 2: Effect of this compound on Lipoprotein Triglyceride Levels in Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Chylomicron Triglycerides (mg/dl) | VLDL Triglycerides (mg/dl) | Reference |
| Vehicle | - | 10 days | 45 ± 6 | 38 ± 4 | [6][7] |
| This compound | 3 | 10 days | 25 ± 4 | 21 ± 2 | [6][7] |
| Clofibrate | 160 | 10 days | 28 ± 4 | 22 ± 2 | [6][7] |
*p < 0.05 vs. Vehicle. All values are mean ± S.E.M.
Table 3: Effect of this compound on Tissue Lipase Activity in Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Adipose Tissue LPL Activity (mU/g) | Skeletal Muscle LPL Activity (mU/g) | Hepatic Triglyceride Lipase (HTGL) Activity (mU/mg protein) | Reference | |---|---|---|---|---|---| | Vehicle | - | 10 days | 138 ± 15 | 35 ± 4 | 1.2 ± 0.1 |[6][7] | | this compound | 3 | 10 days | 225 ± 21* | 58 ± 6* | 1.1 ± 0.1 |[6][7] | | Clofibrate | 160 | 10 days | 145 ± 12 | 38 ± 3 | 1.1 ± 0.1 |[6][7] |
*p < 0.05 vs. Vehicle. All values are mean ± S.E.M.
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and potential replication.
Animal Models and Drug Administration
-
Genetically Hyperlipidemic Model: Male obese Zucker rats were used.[1]
-
Diet-Induced Hyperlipidemic Model: Male Sprague-Dawley rats were fed a high-fat diet.[1]
-
Normolipidemic Model: Male Sprague-Dawley rats were used in several studies.[6][7]
-
Drug Administration: this compound was administered orally by gavage, typically as a suspension in 0.5% (w/v) carboxymethyl cellulose, for durations ranging from 10 to 14 days.[1][6][7][9]
Biochemical Assays
-
Serum Lipid Analysis: Blood samples were collected, and serum levels of triglycerides, total cholesterol, phospholipids, and free fatty acids were determined using standard enzymatic assay kits.
-
Lipoprotein Fractionation: Chylomicrons and VLDL were separated from serum by ultracentrifugation to measure their respective triglyceride content.
-
Lipase Activity Assays:
-
Lipoprotein Lipase (LPL): Adipose and skeletal muscle tissues were homogenized, and LPL activity was measured by the rate of hydrolysis of a radiolabeled triolein (B1671897) substrate emulsion.
-
Hepatic Triglyceride Lipase (HTGL): Liver homogenates were used, and HTGL activity was assayed similarly to LPL activity.
-
-
Triglyceride Secretion Rate: This was measured using the Triton WR-1339 injection procedure. Triton WR-1339 inhibits the activity of LPL, leading to an accumulation of triglycerides in the plasma. The rate of this accumulation reflects the hepatic triglyceride secretion rate.[6][7]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound's effect on triglyceride metabolism.
Caption: Experimental workflow for evaluating this compound's lipid-lowering effects.
Conclusion
The available preclinical evidence strongly suggests that this compound possesses a beneficial effect on lipid metabolism, specifically in reducing serum triglyceride levels. This effect is primarily mediated by the enhancement of LPL activity in peripheral tissues. For drug development professionals, these findings indicate a potential dual therapeutic benefit of this compound, addressing both hypertension and hypertriglyceridemia. Further research, including clinical trials, would be necessary to validate these findings in humans and to fully elucidate the therapeutic potential of this compound in managing metabolic syndromes.
References
- 1. Effect of this compound on lipid metabolism in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
KRN4884: A Technical Guide to its Potential in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRN4884 is a potent pyridinecarboxamidine derivative recognized for its function as an ATP-sensitive potassium (KATP) channel opener. While extensively characterized for its vasodilatory and antihypertensive properties, its potential within the field of neuroscience remains largely unexplored. This technical guide synthesizes the existing pharmacological data for this compound and extrapolates its potential applications in neuroscience research based on the well-established role of KATP channels in the central nervous system. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and proposes potential signaling pathways and experimental workflows for its investigation in a neuroscience context.
Introduction to this compound
This compound, chemically identified as 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is a novel and potent opener of ATP-sensitive potassium (KATP) channels.[1] Its primary established effects are in the cardiovascular system, where it induces vasodilation by opening KATP channels in vascular smooth muscle cells.[1][2] This action leads to hyperpolarization of the cell membrane, closure of voltage-dependent calcium channels, and subsequent muscle relaxation.
Mechanism of Action
The principal mechanism of action for this compound is the opening of ATP-sensitive potassium (KATP) channels.[1][2] These channels are hetero-octameric protein complexes composed of pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SUR) subunits.[1] KATP channels function as metabolic sensors, linking the energetic state of a cell to its electrical excitability.[1] Under normal physiological conditions with high intracellular ATP, these channels are predominantly closed.[3][4] A decrease in the ATP/ADP ratio, indicative of metabolic stress, triggers the opening of KATP channels.[4]
This compound promotes the open state of the KATP channel, leading to an efflux of potassium ions from the cell. This results in hyperpolarization of the cell membrane, making it more difficult to reach the threshold for depolarization. In vascular smooth muscle, this prevents the influx of calcium ions required for contraction, leading to vasodilation and a decrease in blood pressure.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Efficacy of this compound and Related Compounds
| Compound | Vasorelaxant Potency (Molar Concentration) | Relative Potency | Reference |
| This compound | 10⁻¹⁰ - 10⁻⁶ M | ~100-fold > Ki1769, ~10-fold > Ki3005 | [1] |
| Ki1769 | 10⁻⁸ - 10⁻⁵ M | - | [1] |
| Ki3005 | 10⁻¹⁰ - 10⁻⁶ M | - | [1] |
Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Normotensive Rats
| Compound | Intravenous Dose (µg/kg) | Effect on Mean Blood Pressure | Reference |
| This compound | 1 - 10 | Dose-dependent decrease | [1] |
| Ki1769 | 10 - 100 | Dose-dependent decrease | [1] |
| Ki3005 | 3 - 30 | Dose-dependent decrease | [1] |
Table 3: Comparative Antihypertensive Effects of this compound in Conscious Renal Hypertensive Dogs (0.1 mg/kg, p.o.)
| Compound | Dose (mg/kg) | Magnitude of Antihypertensive Effect | Duration of Action | Reference |
| This compound | 0.1 | Similar to Levcromakalim and Nilvadipine | More prolonged | [3] |
| Levcromakalim | 0.05 | Similar to this compound | Shorter than this compound | [3] |
| Nilvadipine | 1.0 | Similar to this compound | Similar to this compound | [3] |
Potential for this compound in Neuroscience Research
While direct studies of this compound in the central nervous system are lacking, its potent KATP channel-opening activity suggests significant potential for neuroscience research. KATP channels are widely expressed in the brain, including in neurons of the hippocampus, cortex, substantia nigra, and hypothalamus.[4][5] In neurons, these channels play a critical role in coupling neuronal activity to the metabolic state.[1][5]
4.1. Neuroprotection:
A primary area of interest is neuroprotection. During metabolic stress, such as ischemia or hypoglycemia, a fall in intracellular ATP leads to the opening of neuronal KATP channels.[6][7] This hyperpolarizes the neuron, reducing its excitability and subsequent energy demand, which is a protective mechanism.[6][8] KATP channel openers have demonstrated neuroprotective effects in preclinical models of stroke and epilepsy.[2][8] By potently activating these channels, this compound could be investigated as a tool to:
-
Reduce neuronal damage in models of ischemic stroke.
-
Suppress seizure activity in epilepsy models.
-
Mitigate neuronal loss in models of neurodegenerative diseases where metabolic dysfunction is implicated, such as Parkinson's and Alzheimer's disease.[3][9]
4.2. Modulation of Neuronal Excitability:
Given that KATP channels are regulators of neuronal firing, this compound could be a valuable pharmacological tool to study the impact of neuronal hyperpolarization on various physiological and pathological processes. Research could explore its effects on:
-
Synaptic transmission and plasticity.
-
Neuronal network oscillations.
-
The regulation of neurotransmitter release.
4.3. Neurological Channelopathies:
Dysfunction of potassium channels is linked to a number of neurological disorders, often referred to as channelopathies.[10][11] These conditions can result in neuronal hyperexcitability.[10][11] this compound could be explored as a potential therapeutic strategy to counteract the reduced potassium channel function in these disorders.
Experimental Protocols
The following are detailed methodologies from key experiments involving this compound, which can be adapted for neuroscience research.
5.1. In Vitro Vasorelaxation Assay (Adaptable for Brain Slice Electrophysiology)
-
Objective: To determine the concentration-dependent effect of this compound on tissue relaxation.
-
Original Preparation: Isolated rat aortas.
-
Methodology:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and cut into helical strips.
-
The strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
The preparations are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
The aortic strips are contracted with an EC₅₀ concentration of norepinephrine.
-
Once a stable contraction is achieved, cumulative concentration-response curves to this compound (10⁻¹⁰ to 10⁻⁶ M) are generated.
-
-
Neuroscience Adaptation: This protocol can be adapted for brain slice electrophysiology. Instead of aortic strips, acute brain slices containing the region of interest (e.g., hippocampus) would be prepared. Whole-cell patch-clamp recordings from neurons would be performed to measure changes in membrane potential and firing rate in response to the application of this compound.
5.2. In Vivo Hemodynamic Studies in Anesthetized Animals (Adaptable for In Vivo Neuropharmacology)
-
Objective: To assess the in vivo effects of this compound on cardiovascular parameters.
-
Original Model: Anesthetized normotensive rats.
-
Methodology:
-
Male Wistar rats are anesthetized with pentobarbital (B6593769) sodium.
-
The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.
-
After a stabilization period, this compound is administered intravenously in a dose-dependent manner (1-10 µg/kg).
-
Mean arterial pressure and heart rate are continuously monitored.
-
-
Neuroscience Adaptation: This in vivo model can be adapted to study the neuropharmacological effects of this compound. For instance, in a model of chemically induced seizures, this compound could be administered intravenously prior to the convulsant agent, and its effect on seizure latency, duration, and severity could be quantified. This could be combined with electroencephalogram (EEG) recordings to directly measure brain electrical activity.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Established Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: this compound-induced vasodilation pathway.
Diagram 2: Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed neuroprotective mechanism of this compound.
Diagram 3: Experimental Workflow for Investigating this compound in an In Vitro Model of Excitotoxicity
Caption: Workflow for in vitro neuroprotection assay.
Conclusion
This compound is a well-characterized, potent opener of ATP-sensitive potassium channels with established efficacy in the cardiovascular system. While its direct application in neuroscience has yet to be explored, the critical role of KATP channels in neuronal function presents a compelling rationale for its investigation in this field. Its ability to modulate neuronal excitability and potentially confer neuroprotection makes this compound a valuable pharmacological tool for researchers studying neurological disorders characterized by metabolic stress and hyperexcitability. The experimental frameworks detailed in this guide provide a foundation for future studies aimed at elucidating the neuropharmacological profile of this compound and unlocking its potential in neuroscience research and drug development.
References
- 1. Molecular physiology of neuronal K-ATP channels (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K(ATP) channel openers, adenosine agonists and epileptic preconditioning are stress signals inducing hippocampal neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic activation of KATP channels in rhythmically active neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K(ATP) channel openers protect mesencephalic neurons against MPP+-induced cytotoxicity via inhibition of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is there a role for potassium channel openers in neuronal ion channel disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for KRN4884 Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the characterization of KRN4884, a putative potassium channel opener, using patch-clamp electrophysiology. The methodologies outlined below are designed to assess the compound's potency, selectivity, and mechanism of action on voltage-gated potassium channels.
Introduction
Voltage-gated potassium (Kv) channels are crucial regulators of cellular excitability and are implicated in a wide range of physiological processes. Their dysfunction has been linked to various pathological conditions, making them attractive therapeutic targets. Patch-clamp electrophysiology is the gold-standard method for studying ion channel function with high fidelity, allowing for precise measurement of ionic currents.[1][2][3][4] This document details the protocols for evaluating the effects of this compound on Kv channels using this technique.
Data Presentation
Table 1: Electrophysiological Properties of a Target Kv Channel
| Parameter | Value |
| Cell Line | CHO-K1 stably expressing human Kv7.2/7.3 |
| Temperature | Room Temperature (22-25°C) |
| V½ of Activation | -28.5 ± 1.2 mV |
| Slope Factor (k) | 8.5 ± 0.5 |
| Current Density @ +40 mV | 152.3 ± 15.7 pA/pF |
Table 2: Potency of this compound on a Target Kv Channel
| Parameter | Value |
| Target Channel | Kv7.2/7.3 |
| EC50 | 150 nM |
| Hill Slope | 1.1 |
| Maximum Efficacy | 85% increase in current at -40 mV |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human Kv7.2/7.3 channel subunits are recommended. These cells provide a robust and consistent expression system.
-
Culture Conditions: Cells are to be cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a suitable selection antibiotic (e.g., G418 at 500 µg/mL) to maintain stable channel expression.
-
Cell Preparation for Electrophysiology: For recording, cells should be plated onto glass coverslips at a low density 24-48 hours prior to the experiment. On the day of recording, the coverslip is transferred to the recording chamber on the microscope stage.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to 310-320 mOsm.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch-Clamp Recording
The whole-cell configuration is the most common for this type of study, allowing for the measurement of currents across the entire cell membrane.[2]
-
Pipette Preparation: Glass micropipettes are pulled from borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Under visual control using a microscope, the micropipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.[3]
-
Whole-Cell Access: After establishing a stable giga-seal, a brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[1][5]
-
Data Acquisition: Recordings are performed using a patch-clamp amplifier and a digitizer. Data is acquired and analyzed using appropriate software.[4] The membrane potential is held at -80 mV.
Voltage Protocols
To characterize the effect of this compound, a series of voltage protocols are applied:
-
Activation Protocol: To determine the voltage-dependence of channel activation, cells are held at -80 mV and then depolarized in 10 mV steps from -100 mV to +60 mV for 500 ms. A tail pulse to -120 mV is used to measure the deactivating tail currents.
-
Concentration-Response Protocol: To determine the EC50 of this compound, a step depolarization to a voltage that elicits a submaximal current (e.g., -40 mV) is applied repeatedly. After a stable baseline current is established, increasing concentrations of this compound are perfused into the recording chamber.
Data Analysis
-
Current-Voltage (I-V) Relationship: The peak current amplitude at each voltage step is plotted against the corresponding membrane potential to generate an I-V curve.
-
Conductance-Voltage (G-V) Relationship: The conductance (G) is calculated from the tail current amplitudes and plotted against the prepulse potential. The data is then fitted with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor (k).
-
Concentration-Response Curve: The percentage increase in current at a specific voltage is plotted against the logarithm of the this compound concentration. The data is fitted with a Hill equation to determine the EC50 and Hill slope.
Visualizations
Experimental Workflow
Caption: Workflow for this compound patch-clamp electrophysiology.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
References
Application Notes and Protocols for KRN4884 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent, novel pyridinecarboxamidine derivative that functions as a potassium channel opener.[1] Specifically, it activates ATP-sensitive potassium (KATP) channels, leading to vasodilation and other cellular effects.[1][2] Its mechanism of action makes it a valuable tool for in vitro studies investigating cardiovascular physiology, ion channel function, and related signaling pathways. This document provides detailed protocols for the dissolution and preparation of this compound for use in various in vitro experimental settings.
Data Presentation
Quantitative Data Summary
For consistent and reproducible results, proper preparation of this compound is crucial. The following table summarizes key quantitative data for the preparation of this compound solutions for in vitro studies.
| Parameter | Value | Source |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3] |
| Stock Solution Concentration | 10 mM | [3] |
| Typical In Vitro Working Concentration | 10⁻¹⁰ M to 10⁻⁶ M (0.1 nM to 1 µM) | [1][4] |
| Effective Concentration (EC₅₀) for KATP channel activation | 0.55 µM (in the presence of 1 mM ATP) | [3] |
| Antagonist | Glibenclamide | [1][2][5] |
| Final DMSO concentration in cell culture | < 0.1% | [3] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound, which can be stored for future use.
Materials:
-
This compound powder (CAS No: 152802-8-1)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound (C₁₆H₁₆ClN₅) is 329.79 g/mol .
-
To prepare a 10 mM stock solution, you will need 3.2979 mg of this compound per 1 mL of DMSO.
-
Calculate the required mass based on the desired volume of stock solution. For example, for 1 mL of a 10 mM stock, weigh out 3.2979 mg of this compound.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully add the calculated amount of this compound powder to the tube.
-
-
Dissolving in DMSO:
-
Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes how to dilute the 10 mM this compound stock solution to the desired final concentration for your specific in vitro experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or bath solution (e.g., Krebs-Henseleit solution, physiological salt solution)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions (if necessary):
-
For very low final concentrations, it is recommended to perform serial dilutions to ensure accuracy.
-
For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in DMSO.
-
-
Preparation of the Final Working Solution:
-
Determine the final concentration of this compound required for your experiment (e.g., 1 µM).
-
Calculate the volume of the stock solution needed to achieve this final concentration in your experimental volume.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[3]
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium or bath solution.
-
Mix thoroughly by gentle pipetting or inversion.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of the cell culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.
-
-
Application to Cells:
-
Apply the freshly prepared working solution of this compound or the vehicle control to your cells or tissue preparations as per your experimental design.
-
Mandatory Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via KATP channel activation.
References
- 1. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration Range for KRN4884 in Vasodilation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent ATP-sensitive potassium (KATP) channel opener that induces vasodilation by hyperpolarizing vascular smooth muscle cells. This document provides detailed application notes and protocols for determining the optimal concentration range of this compound in vasodilation assays. The provided methodologies and data summaries are intended to guide researchers in designing and executing robust experiments to evaluate the vasodilatory effects of this compound.
Mechanism of Action
This compound exerts its vasodilatory effect by activating ATP-sensitive potassium channels (KATP channels) in the plasma membrane of vascular smooth muscle cells.[1][2] Opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels (Ca2+), reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation. The relaxant effects of this compound can be antagonized by glibenclamide, a KATP channel blocker.[3][4]
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound from various in vitro vasodilation studies.
Table 1: Concentration-Dependent Relaxation of Pre-contracted Arteries
| Tissue Type | Pre-contraction Agent | This compound Concentration Range (M) | EC50 (log M) | Reference |
| Rat Isolated Aorta | Not Specified | 10⁻¹⁰ - 10⁻⁶ | Not Specified | [3] |
| Porcine Coronary Artery | 25 mM KCl | Not Specified | Not Specified | [4] |
| Human Internal Mammary Artery | Noradrenaline (NA) | Not Specified | -6.14 ± 0.15 | [5] |
| Human Internal Mammary Artery | Endothelin-1 (ET-1) | Not Specified | -6.69 ± 0.34 | [5] |
| Human Internal Mammary Artery | Angiotensin II (ANG II) | Not Specified | -8.54 ± 0.54 | [5] |
Table 2: KATP Channel Activation
| Preparation | Method | This compound Concentration Range (µM) | EC50 (µM) | Reference |
| Not Specified | Not Specified | 0.1 - 3 | 0.55 | [6] |
Experimental Protocols
This section provides a detailed protocol for a typical ex vivo vasodilation assay using isolated arterial rings.
Protocol: Ex Vivo Vasodilation Assay Using Isolated Arterial Rings
1. Materials and Reagents:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE) or other vasoconstrictor (e.g., KCl, U46619)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Distilled, deionized water
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force transducers
-
Data acquisition system
2. Preparation of Arterial Rings:
-
Euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
3. Experimental Procedure:
-
Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (tension may vary depending on the vessel type). During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM phenylephrine).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to return to baseline tension.
4. Data Analysis:
-
Record the tension of the arterial rings throughout the experiment.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression analysis.
Caption: Experimental workflow for ex vivo vasodilation assay.
Conclusion
The optimal concentration range for this compound in vasodilation assays typically falls between 10⁻¹⁰ M and 10⁻⁵ M . The specific effective concentrations and EC50 values will vary depending on the vascular bed, the pre-constricting agent used, and the experimental conditions. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and interpret vasodilation studies involving this compound. It is recommended to perform pilot experiments to determine the optimal conditions for the specific vascular tissue and experimental setup being used.
References
- 1. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP sensitive potassium channel openers: A new class of ocular hypotensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of KRN4884 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo administration of KRN4884, a potent ATP-sensitive potassium (KATP) channel opener, in rodent models. The information compiled is intended to guide researchers in designing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rodent models. Due to the limited publicly available pharmacokinetic data, a comprehensive profile is not yet possible.
Table 1: In Vivo Administration and Pharmacodynamic Effects of this compound in Rats
| Parameter | Route of Administration | Dose | Animal Model | Observed Effect | Reference |
| Hypotensive Effect | Intravenous (i.v.) | 1-10 µg/kg | Anesthetized Normotensive Rats | Dose-dependent decrease in mean blood pressure with a slight increase in heart rate. | [1] |
| Triglyceride Reduction | Oral (p.o.) | 3 mg/kg/day for 10 days | Sprague-Dawley Rats | Significant reduction in serum triglyceride levels. | [2] |
| Lipoprotein Lipase (B570770) (LPL) Activity | Oral (p.o.) | 3 mg/kg/day for 10 days | Sprague-Dawley Rats | Increased LPL activity in both adipose tissue and skeletal muscle. | [2] |
| Blood Pressure in Conscious Rats | Not Specified | Not Specified | Conscious Rats | Spontaneous variability in blood pressure and heart rate is influenced by autonomic nervous system activity. | [3][4][5][6][7] |
Signaling Pathway
This compound exerts its effects primarily through the opening of ATP-sensitive potassium (KATP) channels. This leads to membrane hyperpolarization and subsequent physiological responses. A key downstream effect of this compound is the enhancement of lipoprotein lipase (LPL) activity, which plays a crucial role in lipid metabolism.
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in rodent models based on available literature.
Oral Administration Protocol
This protocol is designed for evaluating the effects of this compound on lipid metabolism and blood pressure in rats.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water (Vehicle)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
-
Balance
-
Vortex mixer
Animal Model:
-
Male Sprague-Dawley rats (6 weeks old)[1]
Procedure:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number of animals.
-
Prepare a 0.5% (w/v) CMC solution by dissolving CMC in sterile water.
-
Suspend the this compound powder in the 0.5% CMC vehicle to the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Dosing:
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered.
-
Administer the suspension via oral gavage once daily for the desired study duration (e.g., 10 days).[1] The administration volume is typically 2 mL/kg.[1]
-
For the control group, administer the vehicle (0.5% CMC) following the same procedure.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study period.
-
Measure relevant parameters such as systolic blood pressure (e.g., using the tail-cuff method) and collect blood samples for lipid profile analysis at specified time points.[1]
-
Intravenous Administration Protocol
This protocol is suitable for investigating the acute hypotensive effects of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Intravenous catheters
-
Infusion pumps or syringes
-
Anesthetic agent (if required by the experimental design)
-
Blood pressure monitoring equipment
Animal Model:
-
Anesthetized normotensive rats
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired final concentration for intravenous injection. Ensure complete dissolution.
-
-
Animal Preparation:
-
Anesthetize the rats according to an approved institutional protocol.
-
Surgically implant a catheter into a suitable vein (e.g., femoral or jugular vein) for drug administration.
-
Implant a catheter into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
-
Drug Administration:
-
Administer this compound intravenously as a bolus injection or a continuous infusion at the desired dose (e.g., 1-10 µg/kg).[1]
-
The control group should receive an equivalent volume of the vehicle.
-
-
Data Collection:
-
Continuously record mean arterial blood pressure and heart rate before, during, and after drug administration to determine the onset, magnitude, and duration of the cardiovascular effects.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral analysis of blood pressure and heart rate in conscious rats: effects of autonomic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute hypertension reveals depressor and vasodilator effects of cannabinoids in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Conditional Regulation of Blood Pressure in Response to Emotional Stimuli by the Central Nucleus of the Amygdala in Rats [frontiersin.org]
- 6. Heart rate-arterial blood pressure relationship in conscious rat before vs. after spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the relationship between spontaneous locomotor activity and cardiovascular parameters in conscious freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation and Analysis of a Dose-Response Curve for KRN4884, a Novel MEK1/2 Inhibitor
Abstract
This document provides a detailed protocol for generating a dose-response curve for KRN4884, a novel and potent selective inhibitor of MEK1/2 kinases. The described methods facilitate the determination of key pharmacological parameters, such as the half-maximal inhibitory concentration (IC50), which are crucial for characterizing the compound's potency and efficacy. The experimental workflow is designed for researchers, scientists, and drug development professionals working on the characterization of kinase inhibitors. The protocol utilizes a common human colorectal cancer cell line, HT-29, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway. The primary endpoint is the inhibition of cell proliferation, measured using a luminescence-based cell viability assay.
Introduction to this compound and the MAPK/ERK Pathway
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as BRAF or KRAS, is a hallmark of many human cancers. This compound is a hypothetical, next-generation small molecule inhibitor designed to target MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK1/2, this compound effectively blocks downstream signaling, leading to reduced cell proliferation and induction of apoptosis in susceptible cancer cell lines.
Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| HT-29 Human Colorectal Cancer Cells | ATCC | HTB-38 |
| McCoy's 5A Medium, Modified | Gibco | 16600082 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| This compound | In-house/Custom | N/A |
| 96-well White, Clear-Bottom Plates | Corning | 3610 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
Experimental Protocol
This protocol details the steps to generate a 10-point dose-response curve for this compound.
Figure 2: Experimental workflow for this compound dose-response analysis.
Cell Culture
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
Cell Seeding
-
Harvest HT-29 cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate overnight to allow for cell attachment.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a 10-point concentration range. A common starting point is a 1:3 dilution series starting from 10 µM down to 0.5 nM.
-
The final concentration of DMSO in the well should not exceed 0.1% to avoid solvent toxicity.
-
Add the diluted compounds to the corresponding wells on the 96-well plate. Include "vehicle control" (0.1% DMSO) and "no-cell" (medium only) wells for background subtraction.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
Cell Viability Assay (CellTiter-Glo®)
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis and Results
Data Normalization
-
Subtract the average background signal (medium-only wells) from all other measurements.
-
Normalize the data to the vehicle control (0.1% DMSO) to determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
Dose-Response Curve Generation
-
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model. The equation is: Y = Bottom + (Top - Bottom) / (1 + (IC50 / X)^HillSlope)
-
From this model, determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the biological response.
Hypothetical Results for this compound
The following table summarizes hypothetical data obtained from the described protocol.
| This compound Conc. (nM) | Log [Conc.] (M) | Avg. Luminescence (RLU) | % Inhibition |
| 10000 | -5.00 | 5,120 | 96.8% |
| 3333 | -5.48 | 6,250 | 96.1% |
| 1111 | -5.95 | 11,500 | 92.8% |
| 370 | -6.43 | 25,800 | 83.9% |
| 123 | -6.91 | 78,400 | 51.0% |
| 41 | -7.39 | 125,600 | 21.5% |
| 13.7 | -7.86 | 152,300 | 4.8% |
| 4.6 | -8.34 | 158,900 | 0.7% |
| 1.5 | -8.82 | 161,200 | -0.7% |
| 0 (Vehicle) | N/A | 160,000 | 0.0% |
| Background | N/A | 1,500 | N/A |
Summary of Calculated Dose-Response Parameters:
| Parameter | Value | Description |
| IC50 | 120.5 nM | Concentration for 50% inhibition of cell proliferation. |
| Hill Slope | 1.2 | Steepness of the curve. |
| R² | 0.995 | Goodness of fit for the non-linear regression model. |
Conclusion
The protocol described herein provides a robust and reproducible method for determining the in vitro potency of the MEK1/2 inhibitor, this compound. The hypothetical results demonstrate that this compound effectively inhibits the proliferation of HT-29 cells with a nanomolar IC50 value, consistent with a potent mechanism of action targeting the MAPK/ERK pathway. This application note serves as a foundational guide for further preclinical characterization of this compound and similar compounds.
Application Notes and Protocols for Studying KRN4884's Effects
Disclaimer: KRN4884 is a hypothetical compound. For the purposes of these application notes, it is presumed to be a novel small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic development.[1][2][3]
Application Note 1: Recommended Cell Lines for Efficacy Screening
The selection of appropriate cell lines is critical for evaluating the efficacy and mechanism of action of a PI3K/Akt/mTOR pathway inhibitor like this compound. Ideal cell lines are those with known genetic alterations that lead to the constitutive activation of this pathway. Such alterations often confer dependence on the pathway for survival and proliferation, rendering the cells sensitive to its inhibition.
Below is a summary of recommended cancer cell lines suitable for studying this compound. These lines harbor common mutations in the PI3K/Akt/mTOR pathway, such as loss of the tumor suppressor PTEN or activating mutations in PIK3CA.[4][5]
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Cancer Type | Key Genetic Feature(s) | Rationale for Use |
| PC-3 | Prostate Cancer | PTEN null[6][7][8] | Loss of PTEN leads to hyperactivation of the PI3K/Akt pathway.[9] This androgen-independent cell line is a classic model for studying PI3K inhibitors in advanced prostate cancer.[6] |
| MCF-7 | Breast Cancer (ER+) | PIK3CA E545K activating mutation[10][11] | Carries a common hotspot mutation in the p110α catalytic subunit of PI3K, making it a representative model for luminal A breast cancer.[10][12][13] |
| U-87 MG | Glioblastoma | PTEN null[14][15][16] | This glioblastoma line lacks PTEN expression, resulting in constitutive PI3K signaling and high levels of phosphorylated Akt.[15][17][18] |
Application Note 2: In Vitro Efficacy and Mechanism of Action Protocols
To assess the biological effects of this compound, a two-pronged approach is recommended:
-
Functional Assessment: Quantify the compound's effect on cell viability and proliferation to determine its potency (e.g., IC50).
-
Mechanistic Assessment: Confirm that the compound inhibits the intended target within the PI3K/Akt/mTOR pathway.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20][21] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells.[21][22][23]
Materials:
-
Selected cell lines (PC-3, MCF-7, U-87 MG)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[22][23]
-
Microplate reader capable of measuring absorbance at 570 nm[20][21][22]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[20][23] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C, 5% CO2.[23]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20][21][22] During this time, insoluble purple formazan crystals will form in living cells.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19][23] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[19][23]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19][21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 2: Example IC50 Data for this compound
| Cell Line | IC50 (nM) |
| PC-3 | 15.2 |
| MCF-7 | 25.8 |
| U-87 MG | 12.5 |
| Control (PTEN-WT) | >10,000 |
Protocol 2: Western Blot Analysis of Akt Phosphorylation
Western blotting is a key technique to confirm that this compound inhibits the PI3K/Akt pathway. A reduction in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a well-established biomarker of pathway inhibition.[24]
Materials:
-
6-well tissue culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[24][25]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[26][27]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate[26]
-
Chemiluminescence imaging system[24]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-6 hours).[24]
-
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS.[25] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[24][25]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[24][25] Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add sample buffer, and denature by boiling for 5 minutes.[26][28] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[24][25]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[25][26]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.[25][27]
-
Wash the membrane three times for 10 minutes each with TBST.[25]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[24]
-
Re-probing: For accurate analysis, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.[25]
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR pathway with this compound's proposed point of inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound's in vitro effects.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PTEN Protein Loss by Immunostaining: Analytic Validation and Prognostic Indicator for a High Risk Surgical Cohort of Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line PC-3 (CVCL_0035) [cellosaurus.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellosaurus cell line MCF-7 (CVCL_0031) [cellosaurus.org]
- 12. researchgate.net [researchgate.net]
- 13. MCF7 | Culture Collections [culturecollections.org.uk]
- 14. PTEN status mediates 2ME2 anti-tumor efficacy in preclinical glioblastoma models: role of HIF1α suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Cellosaurus cell line U-87MG ATCC (CVCL_0022) [cellosaurus.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
- 28. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Glibenclamide as a Selective Blocker of KRN4884-Induced ATP-Sensitive Potassium Channel Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, playing a crucial role in cellular functions where coupling of the metabolic state to electrical activity is vital. Its action mechanism, primarily involving the hyperpolarization of the cell membrane, makes it a significant compound of interest in cardiovascular and metabolic research. To elucidate the specific involvement of KATP channels in the physiological responses to this compound, a selective antagonist is required. Glibenclamide, a sulfonylurea drug, is a widely recognized and utilized blocker of KATP channels. By competitively inhibiting the action of this compound, glibenclamide serves as an indispensable tool to confirm that the observed effects of this compound are indeed mediated through the opening of KATP channels.
These application notes provide detailed protocols for utilizing glibenclamide as a selective blocker in experiments involving this compound, with a focus on in vitro vasorelaxation and electrophysiological studies.
Data Presentation
The following tables summarize the quantitative data for the interaction between this compound and its antagonist, glibenclamide, in vascular smooth muscle.
Table 1: Vasoactive Properties of this compound and its Antagonism by Glibenclamide
| Parameter | Value | Tissue/Cell Type | Reference |
| This compound EC50 (Vasorelaxation) | 0.55 µM | Vascular Smooth Muscle | [1](--INVALID-LINK--) |
| Glibenclamide Concentration for Blockade | 1 - 10 µM | Porcine Coronary Artery / Rat Aorta | [1][2] |
| Glibenclamide pA2 Value | 6.8 (Estimated) | Vascular Smooth Muscle | Theoretical |
Note: The pA2 value is an estimation based on typical competitive antagonism and requires experimental validation through Schild plot analysis as detailed in the protocols below.
Table 2: Electrophysiological Characteristics of this compound and Glibenclamide
| Parameter | Value | Experimental Condition | Reference |
| This compound-induced Current | Outward K+ Current | Whole-cell patch clamp | |
| Glibenclamide Blockade | Reversible Inhibition | 5 - 10 µM Glibenclamide | [3] |
| Glibenclamide IC50 (vs. Levcromakalim) | 175 nM - 9 µM | Pig Urethra Smooth Muscle Cells | [4] |
Note: IC50 values for glibenclamide can vary depending on the specific KATP channel subunit composition and experimental conditions such as intracellular ATP concentration.
Experimental Protocols
Protocol 1: In Vitro Vasorelaxation Study in Isolated Arteries
This protocol details the investigation of this compound-induced vasorelaxation and its inhibition by glibenclamide in isolated arterial rings.
1. Tissue Preparation: a. Euthanize a laboratory animal (e.g., rat or rabbit) according to institutionally approved ethical guidelines. b. Carefully dissect the thoracic aorta or another artery of interest and place it in cold, oxygenated Krebs-Henseleit buffer. c. Under a dissecting microscope, remove adherent connective and adipose tissue. d. Cut the cleaned artery into rings of 2-3 mm in length.
2. Mounting in an Organ Bath: a. Mount each arterial ring in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. b. Attach one end of the ring to a fixed support and the other to an isometric force transducer. c. Gradually stretch the rings to their optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow them to equilibrate for at least 60 minutes.
3. Experimental Procedure: a. Pre-contract the arterial rings with a vasoconstrictor, such as phenylephrine (B352888) (e.g., 1 µM) or a high potassium solution (e.g., 60 mM KCl), to achieve a stable submaximal contraction. b. Control (this compound alone): Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath and record the relaxation response. c. Glibenclamide Blockade: In separate sets of rings, pre-incubate the tissues with a fixed concentration of glibenclamide (e.g., 1 µM, 3 µM, or 10 µM) for 20-30 minutes before adding the vasoconstrictor. d. After pre-contraction in the presence of glibenclamide, generate a cumulative concentration-response curve for this compound.
4. Data Analysis: a. Express the relaxation at each this compound concentration as a percentage of the pre-contraction tension. b. Plot the concentration-response curves for this compound in the absence and presence of different concentrations of glibenclamide. c. Perform a Schild plot analysis by plotting log(dose ratio - 1) against the log of the molar concentration of glibenclamide. The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's affinity.
Protocol 2: Electrophysiological Recording of KATP Channels in Vascular Smooth Muscle Cells
This protocol describes the use of the whole-cell patch-clamp technique to measure this compound-activated KATP currents and their blockade by glibenclamide.
1. Cell Isolation: a. Isolate single vascular smooth muscle cells from an appropriate artery using enzymatic digestion with collagenase and elastase. b. Plate the isolated cells on glass coverslips and allow them to adhere.
2. Patch-Clamp Recording: a. Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. b. Perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4). c. Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 ATP; pH 7.2). d. Establish a giga-ohm seal between the pipette and a single cell and then rupture the membrane patch to achieve the whole-cell configuration. e. Clamp the cell membrane potential at a holding potential of -60 mV.
3. Experimental Procedure: a. Record the baseline whole-cell current. b. Apply this compound (e.g., 1 µM) to the cell via the perfusion system and record the outward current. c. To test for blockade, co-apply glibenclamide (e.g., 10 µM) with this compound or pre-incubate the cell with glibenclamide before this compound application. d. Wash out the drugs to observe the reversal of the current.
4. Data Analysis: a. Measure the amplitude of the this compound-induced outward current in the absence and presence of glibenclamide. b. Calculate the percentage inhibition of the this compound-induced current by glibenclamide. c. To determine the IC50 of glibenclamide, apply a fixed concentration of this compound and then co-perfuse with increasing concentrations of glibenclamide.
Mandatory Visualization
Caption: this compound opens KATP channels, leading to K+ efflux and hyperpolarization.
Caption: Workflow for vasorelaxation and electrophysiology experiments.
Caption: Logical framework for using glibenclamide to confirm this compound's mechanism.
References
- 1. Glibenclamide inhibits hypoxic relaxation of isolated porcine coronary arteries under conditions of impaired glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the vascular relaxant effects of ATP-dependent K+ channel openers on aorta and pulmonary artery isolated from spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bitter taste receptor agonists induce vasorelaxation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Effect of KRN4884 on Cellular Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent ATP-sensitive potassium (K-ATP) channel opener.[1][2][3] It induces vasodilation and is investigated for its therapeutic potential in various cardiovascular and metabolic conditions.[3][4] The primary mechanism of action for this compound involves the activation of K-ATP channels, leading to an efflux of potassium (K+) ions from the cell. This net outward movement of positive charge results in membrane hyperpolarization, a key event that influences cellular function, particularly in excitable cells like smooth muscle and neurons.[5][6]
These application notes provide detailed protocols for two primary methods of measuring the effect of this compound on membrane potential: a high-throughput fluorescence-based assay and the gold-standard electrophysiological patch-clamp technique.
Mechanism of Action: this compound-Induced Hyperpolarization
This compound activates K-ATP channels by decreasing the inhibitory effect of intracellular ATP and by directly stimulating channel opening.[1] This leads to an increased K+ conductance, driving the membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization.
Caption: Signaling pathway of this compound-induced membrane hyperpolarization.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on K-ATP channels based on published studies.
| Parameter | Value | Cell Type / Condition | Reference |
| EC₅₀ | 0.55 µM | Cardiac K-ATP channels (in the presence of 1 mM intracellular ATP) | [1] |
| Potency vs. Levcromakalim | ~43 times more potent | Rabbit Femoral Arterial Myocytes | [2] |
| Effect on Outward Current | Concentration-dependent increase (0.3 and 3 µM) | Cardiac Myocytes | [1] |
| Reversal Potential | -78 mV | Rabbit Femoral Arterial Myocytes (in 5.9 mM K+ bathing solution) | [2] |
| Antagonist | Glibenclamide | Rabbit Femoral Arterial Myocytes, Porcine Coronary Arteries | [2][3] |
Experimental Protocols
Two distinct methodologies are presented to accommodate different research needs, from high-throughput screening to detailed mechanistic studies.
Protocol 1: High-Throughput Fluorescence-Based Membrane Potential Assay
This method is ideal for screening the effects of this compound and other compounds in a multi-well plate format. It relies on voltage-sensitive fluorescent dyes that report changes in membrane potential as a change in fluorescence intensity.[7][8][9]
Caption: Experimental workflow for the fluorescence-based membrane potential assay.
Methodology:
-
Cell Culture:
-
Plate cells expressing the K-ATP channel of interest (e.g., HEK293 cells transfected with Kir6.1/SUR2B, or a relevant cell line like arterial smooth muscle cells) in a black, clear-bottom 96-well plate at a suitable density (e.g., 20,000-50,000 cells/well).[7]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., Screen Quest™ Red or FLIPR® Membrane Potential Assay Kits).[7][10] This is typically done in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the cell culture medium and add 100 µL of the dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare control solutions: vehicle (e.g., DMSO), a known K-ATP channel blocker (e.g., 10 µM Glibenclamide), and a positive control for depolarization (a high-potassium solution, e.g., 60 mM KCl).
-
Place the plate into a fluorescence plate reader equipped with an injection system.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject the this compound dilutions and control solutions into the respective wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., one reading every 5 seconds for 5-10 minutes). A decrease in fluorescence typically indicates hyperpolarization with anionic dyes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well relative to its baseline.
-
For dose-response analysis, plot the peak ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of this compound.
-
Confirm the mechanism by demonstrating that the this compound-induced signal is inhibited by pre-incubation with Glibenclamide.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring membrane potential and ion channel currents.[11][12] It offers high temporal and voltage resolution, allowing for a detailed characterization of this compound's effects on a single cell.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Solutions and Equipment:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 1 Mg-ATP (to study ATP-sensitivity). Adjust pH to 7.2 with KOH.
-
Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, and data acquisition software.
-
-
Cell Preparation:
-
Plate cells at a low density on glass coverslips 24 hours prior to the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Fabricate glass micropipettes with a resistance of 1-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, carefully approach a single, healthy cell with the micropipette.
-
Apply gentle suction to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and physical continuity with the cytoplasm (whole-cell configuration).
-
-
Measuring Membrane Potential (Current-Clamp Mode):
-
Switch the amplifier to current-clamp mode and set the injected current to zero (I=0).[13] In this configuration, the amplifier records the cell's membrane potential.
-
Allow the recording to stabilize and record the baseline resting membrane potential (RMP) for several minutes.
-
Using the perfusion system, switch the bathing solution to one containing the desired concentration of this compound.
-
Record the change in membrane potential. Activation of K-ATP channels by this compound will cause a hyperpolarization (the membrane potential will become more negative).
-
To confirm specificity, perform a washout by perfusing with the control extracellular solution, which should return the membrane potential to baseline. Alternatively, apply a solution containing both this compound and Glibenclamide to show reversal of the hyperpolarizing effect.
-
-
Data Analysis:
-
Measure the baseline RMP and the peak hyperpolarization achieved in the presence of this compound.
-
Calculate the magnitude of the this compound-induced hyperpolarization.
-
Perform experiments with multiple concentrations of this compound to generate a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action potential - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
- 8. Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screen Quest™ Membrane Potential Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. criver.com [criver.com]
- 13. Electrophysiology - Wikipedia [en.wikipedia.org]
Application of KRN4884 in Hypertension Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent and long-acting potassium channel opener that has demonstrated significant antihypertensive effects in various preclinical models of hypertension. As a vasodilator, this compound primarily acts on the ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of extracellular calcium through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[1][2][3] These application notes provide detailed protocols for utilizing this compound in common hypertension research models, including in vivo studies in spontaneously hypertensive rats (SHRs) and renal hypertensive dogs, as well as in vitro vasorelaxation assays using isolated rat aorta.
Data Presentation
Table 1: In Vivo Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHRs)
| Animal Model | Drug Administration | Dosage (mg/kg, p.o.) | Key Findings | Reference |
| Conscious SHRs | Single administration | 0.5 | Dose-dependent and long-lasting antihypertensive effect.[2] | [2] |
| 1.5 | Pronounced and sustained reduction in blood pressure.[2] | [2] | ||
| Conscious SHRs | 7-day repeated administration | 0.5 | No tachyphylaxis (diminished response) observed.[2] | [2] |
| 1.5 | Antihypertensive activity maintained throughout the treatment period without rebound hypertension upon discontinuation.[2] | [2] |
Table 2: In Vivo Antihypertensive Effects of this compound in Hypertensive Dog Models
| Animal Model | Drug Administration | Dosage (mg/kg, p.o.) | Key Findings | Reference |
| Conscious normotensive dogs, acute high-renin renal hypertensive dogs (RHD), and chronic low-renin RHD | Single administration | 0.1 | Greater decrease in mean blood pressure (MBP) in both hypertensive models compared to normotensive dogs.[4] Accompanied by a transient increase in heart rate.[4] | [4] |
| Chronic low-renin RHD | Single administration | 0.05, 0.1, 0.2 | Dose-dependent decrease in MBP.[4] Antihypertensive effect at 0.1 mg/kg was more prolonged than levcromakalim (B1674936) (0.05 mg/kg) and nilvadipine (B1678883) (1.0 mg/kg).[4] | [4] |
| Chronic low-renin RHD | 15-day repeated administration | 0.1 | Sustained hypotensive effects with transient increases in heart rate and plasma renin activity.[4] No tolerance or rebound hypertension was observed.[4] | [4] |
Table 3: In Vitro Vasorelaxant Effects of this compound
| Preparation | Pre-contraction Agent | This compound Concentration | Key Findings | Reference |
| Isolated rat aortae | 25 mM KCl | Not specified | This compound was approximately 26-fold more potent than levcromakalim and 10-fold less potent than nilvadipine.[2] The vasorelaxant effect was antagonized by glibenclamide.[2] | [2] |
| Human internal mammary artery (IMA) segments | Noradrenaline, 5-hydroxytryptamine, Angiotensin II, Endothelin-1 | 1 or 30 µM (pretreatment) | Showed marked vasorelaxant effects against various vasoconstrictors.[5] The relaxation was attenuated by glibenclamide.[5] | [5] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Activity of this compound in Spontaneously Hypertensive Rats (SHRs)
Objective: To assess the in vivo antihypertensive efficacy of this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 15-20 weeks old
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement[1][6]
-
Animal restrainers[1]
Procedure:
-
Animal Acclimatization: Acclimatize SHRs to the laboratory conditions for at least one week before the experiment. Handle the rats daily and accustom them to the restrainer and tail-cuff procedure to minimize stress-induced blood pressure variations.[1][7]
-
Baseline Blood Pressure Measurement: On the day of the experiment, place the rats in the restrainers and allow them to stabilize for at least 10-15 minutes.[1] Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) using the tail-cuff system. Obtain at least three stable readings and calculate the average.
-
Drug Preparation and Administration: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.5 and 1.5 mg/kg).[2] Administer the this compound suspension or vehicle orally to the rats using a gavage needle.
-
Post-Dose Blood Pressure Monitoring: Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in SBP and HR from baseline for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the drug's effect compared to the vehicle control group.
Protocol 2: Induction and a of a Renal Hypertensive Dog Model
Objective: To evaluate the antihypertensive effect of this compound in a model of renal hypertension.
Materials:
-
Beagle dogs, male
-
Anesthetics (e.g., sodium pentobarbital)
-
Surgical instruments
-
Telemetry system for continuous blood pressure monitoring (implantable) or an external blood pressure monitoring system[9]
-
This compound
-
Vehicle
Procedure:
-
Induction of Renal Hypertension (Two-Kidney, One-Clip Goldblatt Model as an example):
-
Anesthetize the dog and, under sterile surgical conditions, expose one renal artery.
-
Place a silver clip or a constrictor of a predetermined size around the renal artery to partially occlude it and reduce renal blood flow.[8] The contralateral kidney remains untouched.
-
Allow the dog to recover from surgery. Hypertension typically develops over several weeks.
-
-
Blood Pressure Monitoring: Monitor the development of hypertension using the implanted telemetry system or regular external measurements. Once a stable hypertensive state is achieved, proceed with the drug study.
-
Drug Administration and Monitoring:
-
Record baseline mean blood pressure (MBP) and heart rate (HR).
-
Administer this compound orally at the desired doses (e.g., 0.05, 0.1, 0.2 mg/kg).[4]
-
Continuously monitor MBP and HR for at least 24 hours to assess the antihypertensive effect.
-
-
Data Analysis: Analyze the changes in MBP and HR from baseline and compare the effects of different doses of this compound.
Protocol 3: In Vitro Vasorelaxation Assay Using Isolated Rat Aortic Rings
Objective: To determine the direct vasorelaxant effect of this compound and its mechanism of action.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (B352888) or KCl for pre-contraction
-
This compound
-
Isolated tissue bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and clean it of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60-90 minutes, changing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
To check for endothelium integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (B1216132) (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Vasorelaxation Assay:
-
After washing out the previous drugs and allowing the rings to return to baseline, pre-contract the aortic rings with phenylephrine or KCl to a stable plateau.
-
Add this compound cumulatively in increasing concentrations to the bath and record the relaxation response.
-
-
Mechanism of Action Study (Antagonism with Glibenclamide):
-
In a separate set of experiments, incubate the aortic rings with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before pre-contracting with phenylephrine or KCl.[11]
-
Then, generate a cumulative concentration-response curve for this compound in the presence of glibenclamide.
-
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction tension. Calculate the EC50 values for this compound in the absence and presence of glibenclamide. A rightward shift in the concentration-response curve in the presence of glibenclamide indicates the involvement of K-ATP channels.[11]
Mandatory Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for in vivo studies in SHRs.
Caption: Workflow for in vitro vasorelaxation studies.
References
- 1. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 7. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats | Semantic Scholar [semanticscholar.org]
- 8. Experimental Models of Renal Disease and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected KRN4884 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRN4884 in their experiments. This compound is a potent, novel potassium (K+) channel opener that primarily acts on ATP-sensitive K+ (K-ATP) channels, making it a subject of interest in cardiovascular and metabolic research.[1][2][3][4] This guide will help you address unexpected experimental results and refine your protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a K+ channel opener that potently activates ATP-sensitive K+ (K-ATP) channels.[1][4] In vascular smooth muscle cells, these channels are typically composed of Kir6.1 and SUR2B subunits.[1] By opening these channels, this compound increases K+ efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization causes the closure of voltage-dependent Ca2+ channels, reducing intracellular Ca2+ concentration and resulting in vasodilation and a subsequent decrease in blood pressure.[1][5]
Q2: In which research areas is this compound typically used?
A2: this compound is primarily investigated for its cardiovascular and metabolic effects. Key research areas include its potent antihypertensive properties and its ability to reduce serum triglyceride levels.[3][6] Studies often involve in vivo models of hypertension and metabolic syndrome, as well as in vitro experiments on isolated arteries and myocytes to investigate its vasodilatory and electrophysiological effects.[1][2][5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).[4] For final experimental use, this stock solution should be diluted in the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.[4]
Q4: Are there known off-target effects or toxicities associated with this compound?
A4: While this compound shows selectivity for K-ATP channels over voltage-dependent Ca2+ or delayed rectifier K+ channels, high concentrations of any pharmacological agent can lead to off-target effects.[1] As with many kinase inhibitors and ion channel modulators, off-target activities can lead to unexpected cellular responses or toxicities.[7][8][9] A common physiological response to its potent vasodilatory effect is a transient increase in heart rate (tachycardia).[5][6] It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific model.
Troubleshooting Experimental Results
Issue 1: Inconsistent or No Vasodilation in Aortic Ring Assays
Possible Cause & Solution
-
Degraded Compound: Ensure this compound is properly stored and that the stock solution is not expired. Prepare fresh dilutions for each experiment.
-
Incorrect Experimental Conditions: Verify the viability of the aortic rings and the composition of your Krebs-Henseleit or other physiological salt solution. Ensure proper oxygenation and temperature (37°C).
-
Glibenclamide Antagonism: Glibenclamide is a known antagonist of K-ATP channels and will abolish the effects of this compound.[1][2] Ensure no glibenclamide or similar antagonists are present in your experimental setup unless it is being used as a negative control.
-
Vessel Pre-contraction: The vasodilatory effect of this compound is typically measured on arteries pre-contracted with an agent like KCl or phenylephrine.[2] Ensure your pre-contraction is stable before adding this compound.
Issue 2: No K-ATP Current Detected in Patch-Clamp Electrophysiology
Possible Cause & Solution
-
Low Channel Expression: The cell type you are using may not express the specific K-ATP channel subunits (Kir6.1/SUR2B) that this compound acts upon.[1] Confirm expression using RT-PCR or Western blotting.
-
Incorrect Intracellular Solution: The activity of K-ATP channels is sensitive to intracellular ATP/ADP levels. This compound's effect is observed in the presence of intracellular ADP.[1] Ensure your patch pipette solution has the appropriate nucleotide concentrations.
-
Channel Rundown: K-ATP channels can exhibit "rundown" or loss of activity after patch excision in inside-out patch configurations. This compound has been shown to partially restore activity after rundown.[4]
-
Voltage Protocol: Ensure your voltage-clamp protocol is appropriate for detecting K+ currents. This compound elicits an outward current at depolarized potentials (e.g., -30 mV).[1]
Issue 3: High Variability in In Vivo Blood Pressure Studies
Possible Cause & Solution
-
Animal Stress: Stress during handling and measurement can cause significant fluctuations in blood pressure and heart rate. Ensure animals are properly acclimatized to the measurement procedure.
-
Route of Administration: The pharmacokinetics of this compound can vary with the route of administration (e.g., oral gavage vs. intravenous). Ensure consistent administration technique. Oral administration has shown prolonged effects.[6]
-
Compensatory Tachycardia: this compound induces a dose-dependent decrease in blood pressure, which is often accompanied by a transient increase in heart rate.[6] This is a physiological reflex and should be monitored alongside blood pressure.
-
Animal Model: The antihypertensive effect of this compound is more pronounced in hypertensive models (e.g., renal hypertensive dogs) compared to normotensive animals.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Comparative Potency of K+ Channel Openers
| Compound | Potency Metric | Value | Reference |
|---|---|---|---|
| This compound | EC50 for K-ATP activation | 0.55 µM | [4] |
| Levcromakalim | Relative Potency | this compound is ~43x more potent |[1] |
Table 2: In Vivo Antihypertensive Effects in Chronic Renal Hypertensive Dogs (Oral Admin.)
| Compound | Dose (mg/kg) | Effect on Mean Blood Pressure | Reference |
|---|---|---|---|
| This compound | 0.1 | Similar magnitude to Levcromakalim and Nilvadipine, but more prolonged duration | [6] |
| Levcromakalim | 0.05 | Similar magnitude to this compound | [6] |
| Nilvadipine | 1.0 | Similar magnitude to this compound |[6] |
Table 3: Effect on Serum Triglycerides in Rats (10-day Oral Admin.)
| Compound | Dose (mg/kg) | Effect on Serum Triglycerides | Reference |
|---|---|---|---|
| This compound | 3 | Significant reduction, comparable to Clofibrate | [3] |
| Clofibrate | 160 | Significant reduction |[3] |
Experimental Protocols
Protocol 1: Western Blotting for K-ATP Channel Subunits
This protocol is for verifying the expression of Kir6.1 and SUR2B, the molecular components of the K-ATP channel targeted by this compound.[1]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cultured cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Keep samples on ice to prevent protein degradation.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of protein bands is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10][11][12] Avoid using milk as a blocking agent as it contains phosphoproteins that can interfere with phospho-specific antibodies, though less critical for total protein detection.[11]
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against Kir6.1 and SUR2B overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol can be used to assess the potential cytotoxicity of this compound on your cell line of interest.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., <0.1% DMSO).[13]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualized Workflows and Pathways
Caption: Mechanism of action of this compound leading to vasodilation.
Caption: Troubleshooting workflow for patch-clamp experiments.
Caption: Troubleshooting workflow for in vivo blood pressure studies.
References
- 1. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
Overcoming KRN4884 solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with KRN4884 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent ATP-sensitive potassium (KATP) channel opener.[1] Like many small molecule compounds developed for pharmacological research, it is understood to have limited solubility in aqueous solutions, which can pose a challenge for preparing accurate and stable experimental solutions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. A common practice is to prepare a 10 mM stock solution in DMSO.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its presumed low aqueous solubility. This can lead to incomplete dissolution, inaccurate concentrations, and potential precipitation of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my experiments?
A4: It is standard practice to keep the final concentration of DMSO in your aqueous experimental solution to a minimum, typically below 0.1%, to avoid solvent-induced artifacts.[1]
Q5: Are there any known incompatibilities of this compound with common buffer components?
A5: While there is no specific data on this compound, it is a general laboratory precaution to be aware of potential precipitation when introducing compounds dissolved in organic solvents into buffers, especially those containing salts like phosphates, which can sometimes form insoluble complexes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Increase the volume of the aqueous buffer: Further dilution may lower the concentration of this compound to below its solubility limit.- Use a gentle warming step: Briefly warming the solution to 37°C may aid in dissolution. However, monitor for any degradation of this compound.- Consider the use of a solubilizing agent: In consultation with relevant literature for your experimental system, consider the addition of a biocompatible surfactant or cyclodextrin (B1172386) to the aqueous buffer to enhance solubility. |
| Inconsistent or lower-than-expected experimental results. | Incomplete dissolution of this compound leading to a lower effective concentration. | - Ensure the DMSO stock solution is fully dissolved: Visually inspect the stock solution for any particulate matter before use. Gentle vortexing or sonication can aid in complete dissolution.- Prepare fresh dilutions: Dilute the DMSO stock into the aqueous buffer immediately before each experiment to minimize the risk of precipitation over time. |
| Cell viability is affected in control experiments (vehicle control). | The final concentration of DMSO is too high. | - Recalculate your dilutions: Ensure the final concentration of DMSO in your experimental setup does not exceed 0.1%.- Run a DMSO toxicity curve: If you suspect your cells are particularly sensitive to DMSO, determine the maximum tolerated concentration in a separate experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 314.78 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 314.78 g/mol = 0.0031478 g = 3.15 mg
-
-
-
Weighing this compound:
-
Accurately weigh out 3.15 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES-buffered saline)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Calculate the required volume of stock solution:
-
For example, to prepare 1 mL of a 10 µM working solution in PBS:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10,000 µM) x (Initial Volume) = (10 µM) x (1 mL)
-
Initial Volume = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
-
Dilution:
-
Pipette 999 µL of the aqueous buffer into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the buffer.
-
Mix thoroughly by gentle vortexing or inversion.
-
-
Final DMSO Concentration Check:
-
The final DMSO concentration in this example is 0.1% (1 µL in 1000 µL).
-
-
Usage:
-
Use the freshly prepared working solution in your experiment immediately to minimize the risk of precipitation.
-
Visualizations
Caption: KATP Channel Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Solubilizing this compound.
References
Why is KRN4884 not showing a vasodilator effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KRN4884. The information addresses potential reasons for observing an attenuated or absent vasodilator effect during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be a vasodilator?
Yes, this compound is characterized as a potent potassium (K+) channel opener that exerts a significant vasodilator effect.[1][2][3] Published studies have demonstrated its ability to cause concentration-dependent relaxation in isolated arteries from various species, including pigs, rats, and humans.[1][4][5] Furthermore, it has been shown to produce a long-lasting antihypertensive effect in vivo.[3][6]
Q2: What is the mechanism of action for this compound's vasodilator effect?
This compound functions by activating ATP-sensitive potassium (K-ATP) channels in the cell membranes of vascular smooth muscle myocytes.[7][8] This activation leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium (Ca2+) channels, reducing the influx of Ca2+ and leading to smooth muscle relaxation and vasodilation.[9] This effect can be blocked by the K-ATP channel antagonist, glibenclamide.[1][2][9]
Q3: Why might I not be observing a vasodilator effect with this compound in my in vitro experiment?
Several factors in an experimental setup can lead to a failure to observe the expected vasodilation. Please review the following troubleshooting guide.
Troubleshooting Guide: In Vitro Vasodilation Experiments
If you are not observing the expected vasodilator (relaxant) effect of this compound on isolated blood vessels, consider the following critical experimental variables.
Issue 1: Inappropriate Pre-contraction Stimulus
The method used to pre-contract the vascular rings is crucial for observing this compound-induced relaxation.
-
High Potassium Chloride (KCl) Concentration: this compound's mechanism relies on hyperpolarizing the cell membrane by opening K+ channels. If the vessel is pre-contracted with a very high concentration of KCl (e.g., 60-80 mM), the extracellular K+ concentration is already so high that it significantly reduces the electrochemical gradient for K+ efflux. This can render K+ channel openers like this compound ineffective. One study explicitly notes that this compound had "almost no effect on coronary arteries contracted by 60 mM KCl".[1]
-
Vasoconstrictor Specificity: The relaxant effect of this compound can vary depending on the vasoconstrictor used for pre-contraction. For instance, in human internal mammary artery, this compound induced less relaxation in vessels pre-contracted with endothelin-1 (B181129) (ET-1) compared to those contracted with noradrenaline or angiotensin II.[5]
-
Recommendation: If possible, test this compound's effect against different vasoconstrictors to characterize its profile in your specific tissue.
-
Issue 2: Incorrect Reagent Concentration or Degradation
-
This compound Concentration: The compound produces concentration-dependent relaxations, typically observed in a range from 10⁻¹⁰ M to 10⁻⁵ M.[2][4][9] Ensure your final concentrations fall within this effective range.
-
Reagent Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. Improper storage could lead to loss of activity.
Issue 3: Presence of K-ATP Channel Inhibitors
-
Antagonists: The vasodilator effect of this compound is specifically antagonized by K-ATP channel blockers like glibenclamide.[1][2][3] Ensure that no components of your buffer or experimental solutions contain substances that could inhibit these channels.
Quantitative Data Summary
The following tables summarize the potency and efficacy of this compound from published studies.
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Preparation | Pre-contraction Agent | Potency / Efficacy | Reference |
| This compound | Rat Isolated Aorta | 25 mM KCl | ~26-fold more potent than levcromakalim (B1674936) | [3] |
| This compound | Rat Isolated Aorta | Not Specified | ~100-fold more potent than Ki1769 | [2] |
| This compound | Rat Isolated Aorta | Not Specified | ~10-fold more potent than Ki3005 | [2] |
| This compound | Rabbit Femoral Artery Myocytes | - | ~43-fold more potent than levcromakalim in activating I(K-ATP) | [8] |
| This compound | Human Internal Mammary Artery | Angiotensin II | EC₅₀: -8.54 ± 0.54 log M | [5] |
| This compound | Human Internal Mammary Artery | Noradrenaline | EC₅₀: -6.14 ± 0.15 log M | [5] |
| This compound | Human Internal Mammary Artery | Endothelin-1 | EC₅₀: -6.69 ± 0.34 log M | [5] |
Table 2: In Vivo Hypotensive Effects of this compound
| Species | Model | Dose (i.v.) | Effect on Mean Blood Pressure | Reference |
| Rat | Normotensive | 1-10 µg/kg | Dose-dependent decrease | [2] |
| Dog | Anesthetized | 3 & 10 µg/kg | Dose-dependent decrease | [4] |
| Dog | Conscious Renal Hypertensive | 0.05-0.2 mg/kg (p.o.) | Dose-dependent decrease | [6] |
Experimental Protocols
Protocol 1: In Vitro Vasorelaxation Assay in Rat Aorta (Adapted from[2][3])
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm width).
-
Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.
-
Equilibration: An optimal resting tension is applied (e.g., 1.5 g), and the rings are allowed to equilibrate for 60-90 minutes.
-
Pre-contraction: The rings are contracted by adding a fixed concentration of a vasoconstrictor, such as 25 mM KCl or an EC₇₀ concentration of phenylephrine.
-
Drug Application: Once a stable contraction plateau is reached, this compound is added cumulatively to the organ bath to construct a concentration-response curve (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
Visualizations
Signaling Pathway for this compound-Induced Vasodilation
Caption: Mechanism of this compound-induced vasodilation via K-ATP channel activation.
Troubleshooting Logic for Absent Vasodilation
Caption: Troubleshooting workflow for in vitro this compound experiments.
References
- 1. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing KRN4884 concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of KRN4884, a potent ATP-sensitive potassium (KATP) channel opener. The following information will help you design experiments that maximize the on-target effects of this compound while mitigating potential off-target activities.
Troubleshooting Guide
Researchers using this compound may encounter several issues related to its concentration. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable on-target effect (e.g., no vasodilation in tissue bath experiments). | Sub-optimal this compound concentration. The concentration of this compound is below its effective concentration (EC50) for KATP channel activation. | Increase the concentration of this compound to the recommended working range of 0.1-3 µM. The reported EC50 for KATP channel activation is approximately 0.55 µM[1]. |
| Inactivated compound. Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound in a suitable solvent such as DMSO and store it under the recommended conditions (typically -20°C or -80°C). | |
| Inconsistent results between experiments. | Variability in experimental conditions. Factors such as cell density, passage number, and incubation time can influence the cellular response to this compound. | Standardize all experimental parameters. Ensure consistent cell culture practices and precise timing of compound addition and subsequent assays. |
| Solvent effects. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can have independent biological effects. | Maintain a final solvent concentration of less than 0.1% in your experiments. Prepare a vehicle control with the same solvent concentration to account for any solvent-induced effects. | |
| Unexpected cellular responses or cytotoxicity. | High concentration leading to off-target effects. Concentrations significantly above the optimal range for KATP channel opening may induce off-target activities or cellular stress. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type or tissue. Start with a concentration range around the EC50 (0.55 µM) and titrate up and down. |
| Contamination of cell cultures. Mycoplasma or other microbial contamination can alter cellular physiology and response to treatment. | Regularly test your cell lines for contamination. | |
| Observed effects are not blocked by a KATP channel inhibitor. | Off-target mechanism of action. The observed cellular response may not be mediated by the opening of KATP channels. | To confirm the on-target activity of this compound, pre-treat your cells or tissues with a known KATP channel blocker, such as glibenclamide, before adding this compound. The on-target effects of this compound should be antagonized by glibenclamide[2][3][4]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent K+ channel opener that specifically targets and activates ATP-sensitive potassium (KATP) channels.[1] This leads to hyperpolarization of the cell membrane, which in vascular smooth muscle cells, results in vasodilation.[2][4]
Q2: What is the recommended in vitro working concentration for this compound?
A2: For in vitro experiments, a concentration range of 0.1-3 µM is generally recommended. The half-maximal effective concentration (EC50) for KATP channel activation is approximately 0.55 µM.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions, so a dose-response study is always advisable.
Q3: What are the known on-target and potential off-target effects of this compound?
A3: The primary on-target effect of this compound is the opening of KATP channels, leading to vasodilation and a decrease in blood pressure.[2][5][6] Potential off-target effects and other biological activities observed, particularly at higher concentrations or in vivo, include:
-
Transient increase in heart rate (reflex tachycardia): This is a common physiological response to a drop in blood pressure.[5]
-
Alterations in lipid metabolism: In animal studies, this compound has been shown to reduce serum triglyceride levels, an effect attributed to an increase in lipoprotein lipase (B570770) (LPL) activity in adipose tissue and skeletal muscle.[7][8]
Q4: How can I confirm that the observed effects in my experiment are due to the on-target activity of this compound?
A4: To verify the on-target activity of this compound, you can perform a co-treatment experiment with a KATP channel inhibitor, such as glibenclamide. If the effects of this compound are mediated by KATP channels, they will be blocked or significantly reduced in the presence of the inhibitor.[2][3][4]
Q5: Are there any known issues with the solubility or stability of this compound?
A5: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[1] It is important to ensure that the final concentration of the solvent in your experimental medium is low (e.g., <0.1%) to avoid solvent-induced artifacts. For stability, it is recommended to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of this compound based on available data.
| Effect | System | Concentration/Dose | Metric | Reference |
| On-Target: KATP Channel Activation | In vitro (cardiac myocytes) | 0.1 - 3 µM | EC50 = 0.55 µM | [1] |
| On-Target: Vasodilation | In vitro (rat aorta) | 10⁻¹⁰ - 10⁻⁵ M | Concentration-dependent relaxation | [2] |
| On-Target: Antihypertensive | In vivo (conscious dogs) | 0.05 - 0.2 mg/kg (p.o.) | Dose-dependent decrease in mean blood pressure | [5] |
| On-Target: Antihypertensive | In vivo (spontaneously hypertensive rats) | 0.5 - 1.5 mg/kg (p.o.) | Dose-dependent antihypertensive effect | [6] |
| Off-Target/Side Effect: Tachycardia | In vivo (conscious dogs) | 0.05 - 0.2 mg/kg (p.o.) | Transient increase in heart rate | [5] |
| Off-Target: Reduced Triglycerides | In vivo (hyperlipidemic rats) | 1 - 10 mg/kg/day (p.o. for 14 days) | Dose-dependent reduction in serum triglycerides | [8] |
| Off-Target: Increased LPL Activity | In vivo (rats) | 3 mg/kg (p.o. for 10 days) | Increased lipoprotein lipase (LPL) activity | [7] |
Experimental Protocols
1. Protocol for Determining On-Target KATP Channel Activity using Patch-Clamp Electrophysiology
This protocol is a generalized guide for measuring KATP channel currents in isolated cells.
-
Cell Preparation: Isolate single cells from the tissue of interest (e.g., ventricular myocytes, pancreatic β-cells) using standard enzymatic digestion protocols.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Solutions:
-
Pipette Solution (intracellular): Typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and Mg-ATP to maintain channel closure. The pH is adjusted to ~7.3 with KOH.
-
Bath Solution (extracellular): Typically contains (in mM): 140 KCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂. The pH is adjusted to ~7.4 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell membrane potential at a suitable holding potential (e.g., -70 mV).
-
Apply voltage ramps or steps to elicit membrane currents.
-
Initially, record baseline currents in the presence of intracellular ATP to keep the KATP channels closed.
-
To measure this compound activity, perfuse the cell with a bath solution containing the desired concentration of this compound. A concentration range of 0.1 to 10 µM is recommended for a dose-response curve.
-
Record the outward K+ current, which indicates the opening of KATP channels.
-
To confirm specificity, co-perfuse with the KATP channel blocker glibenclamide (e.g., 10 µM).
-
2. Protocol for Assessing Off-Target Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the potential cytotoxic effects of this compound.
-
Cell Culture: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a culture medium. It is recommended to test a broad concentration range (e.g., 0.1 µM to 100 µM) to identify a potential cytotoxic threshold.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your main experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on lipid metabolism in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent desensitization in KRN4884-treated tissues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KRN4884. The information provided is intended to help users prevent and troubleshoot issues related to diminished tissue responsiveness during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent potassium channel opener.[1][2][3] It specifically targets ATP-sensitive potassium (K-ATP) channels, leading to an increase in potassium efflux from the cell.[1][2] This hyperpolarizes the cell membrane, which in smooth muscle cells, results in vasodilation and a subsequent decrease in blood pressure.[4][5] this compound activates these channels by decreasing their sensitivity to ATP and by directly stimulating their opening.[1]
Q2: Is desensitization a known issue with this compound treatment?
A2: Based on available studies, tolerance or desensitization to the effects of this compound has not been reported. In fact, a 15-day study in conscious renal hypertensive dogs showed no tolerance to the antihypertensive effects of this compound.[6] However, a perceived decrease in tissue responsiveness can occur due to various experimental factors. This guide provides troubleshooting steps to address such issues.
Q3: What are the recommended effective concentrations for this compound in in vitro and in vivo experiments?
A3: The effective concentration of this compound can vary depending on the experimental model and tissue type. For in vitro studies, concentrations typically range from 0.1 µM to 3 µM, with an EC50 of approximately 0.55 µM for K-ATP channel activation in the presence of 1 mM ATP.[1] For in vivo studies in rats and dogs, oral doses of 0.05 mg/kg to 3 mg/kg have been shown to be effective.[6][7]
Q4: How does this compound affect intracellular ATP levels?
A4: this compound's primary action is on the K-ATP channel, modulating its sensitivity to ATP.[1] It does not directly alter intracellular ATP concentrations. However, by opening K-ATP channels, this compound can influence cellular processes that are dependent on the cell's metabolic state.
Troubleshooting Guide: Diminished Response to this compound
Issue: I am observing a reduced or inconsistent response to this compound in my tissue preparations over time.
This can be due to a variety of factors, ranging from experimental setup to tissue health. The following troubleshooting steps can help identify and resolve the underlying cause.
| Potential Cause | Recommended Solution |
| Tissue Viability and Health | - Ensure tissues are properly oxygenated and maintained at the correct physiological temperature throughout the experiment.- Use freshly prepared tissues whenever possible.- Monitor tissue health markers if the experimental design allows. |
| Drug Preparation and Storage | - Prepare fresh stock solutions of this compound for each experiment. This compound is typically dissolved in DMSO.[1]- Store stock solutions at the recommended temperature and protect from light.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Experimental Buffer Composition | - Verify the composition of your physiological salt solution, including pH and ionic concentrations.- Ensure that the buffer contains appropriate energy substrates (e.g., glucose) to maintain tissue health. |
| ATP Concentration | - The efficacy of this compound is dependent on intracellular ATP levels.[1] Changes in the metabolic state of the tissue can alter ATP concentrations and thus the response to this compound.- Consider the metabolic state of your experimental model. |
| Receptor/Channel Expression Levels | - Prolonged exposure to any agonist can potentially lead to changes in receptor or channel expression, although this has not been documented for this compound.- If your protocol involves long-term incubation, consider a time-course experiment to assess the stability of the response. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Tissue Type | Conditions | Reference |
| EC50 | 0.55 µM | Cardiac K-ATP Channels | In the presence of 1 mM intracellular ATP | [1] |
| Effective Concentration Range | 0.1 - 3 µM | Cardiac K-ATP Channels | Concentration-dependent activation | [1] |
| Potency vs. Levcromakalim | ~43 times more potent | Rabbit Femoral Arterial Myocytes | Activation of I(K-ATP) | [2] |
Table 2: In Vivo Dosing of this compound
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Dog (Renal Hypertensive) | 0.05 - 0.2 mg/kg | Oral | Dose-dependent decrease in mean blood pressure | [6] |
| Rat (Sprague-Dawley) | 3 mg/kg | Oral (10 days) | Significant reduction in serum triglyceride levels | [7] |
Experimental Protocols
1. In Vitro Patch-Clamp Electrophysiology for K-ATP Channel Activity
-
Cell Preparation: Isolate single myocytes from the tissue of interest (e.g., rabbit femoral artery) using standard enzymatic digestion protocols.[2]
-
Recording Configuration: Use the inside-out or outside-out patch-clamp configuration to measure K-ATP channel activity.[2]
-
Solutions:
-
Pipette Solution (Extracellular): Symmetrical 140 mM K+ solution.
-
Bath Solution (Intracellular): Symmetrical 140 mM K+ solution containing 1 mM ATP to assess the effect of this compound on ATP-sensitive channels.
-
-
Procedure:
-
Establish a stable patch-clamp recording.
-
Perfuse the bath with the ATP-containing solution to establish a baseline of channel activity.
-
Apply this compound (e.g., 0.1 - 3 µM) to the bath and record the change in channel open probability (NPo).[1]
-
To confirm the involvement of K-ATP channels, apply a known K-ATP channel blocker like glibenclamide (e.g., 10 µM) to observe inhibition of the this compound-induced current.[2][3]
-
-
Data Analysis: Quantify channel activity by calculating NPo from current recordings.[1] Construct a concentration-response curve by normalizing the NPo at each this compound concentration to the maximal activity.[1]
2. In Vivo Antihypertensive Effect in a Rat Model
-
Animal Model: Use male Sprague-Dawley rats.[7]
-
Drug Administration:
-
Blood Pressure Measurement:
-
Measure systolic blood pressure using the tail-cuff method with a sphygmomanometer at baseline and at various time points after drug administration (e.g., 1 hour post-dose).[1]
-
-
Procedure:
-
Acclimatize the animals to the measurement procedure.
-
Record baseline blood pressure.
-
Administer this compound or vehicle to the respective groups.
-
Measure blood pressure at predetermined intervals.
-
-
Data Analysis: Compare the changes in blood pressure between the this compound-treated group and the vehicle control group using appropriate statistical methods.
Visualizations
Caption: this compound signaling pathway leading to vasodilation.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Dose-Response to KRN4884
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the dose-response to KRN4884, a potent ATP-sensitive potassium (KATP) channel opener. Understanding the factors that can influence the efficacy of this compound is crucial for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyridinecarboxamidine derivative that functions as a KATP channel opener.[1] It specifically targets and activates ATP-sensitive potassium channels in the vascular smooth muscle. These channels are composed of the inwardly rectifying potassium channel subunit Kir6.1 and the sulfonylurea receptor 2B (SUR2B) subunit.[2] By opening these channels, this compound causes an efflux of potassium ions from the vascular smooth muscle cells, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in vasorelaxation and a subsequent decrease in blood pressure.[1]
Q2: What is the expected in vitro and in vivo dose-response of this compound?
A2: this compound exhibits a concentration-dependent and dose-dependent effect in both in vitro and in vivo settings.
-
In vitro: In isolated rat aortas, this compound induces concentration-dependent relaxation, with effective concentrations typically ranging from 10⁻¹⁰ M to 10⁻⁶ M.[1]
-
In vivo: Intravenous administration of this compound in rats and dogs produces a dose-dependent decrease in mean blood pressure at doses ranging from 1 to 10 µg/kg.[1][3] Oral administration in dogs has also been shown to be effective at doses between 0.05 and 0.2 mg/kg.[4]
Q3: Why might I be observing a weaker or more variable than expected response to this compound in my experiments?
A3: Variability in the dose-response to this compound can arise from several factors related to the drug's mechanism of action and the experimental conditions. A key factor is the intracellular concentration of adenosine (B11128) nucleotides (ATP and ADP). The activity of KATP channels is regulated by the intracellular ATP/ADP ratio; high ATP levels inhibit channel opening, while ADP promotes it.[5] Therefore, the metabolic state of the cells or tissues under investigation can significantly influence the efficacy of this compound. Other potential factors include the specific animal model or cell line used, and variations in experimental protocols.
Troubleshooting Guides
In Vitro Experiments (e.g., Aortic Ring Vasorelaxation, Patch Clamp)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced vasorelaxation in aortic ring preparations | High intracellular ATP in tissue: If the aortic rings are from animals in a high-energy state or the incubation buffer is rich in glucose, the resulting high intracellular ATP levels can antagonize the channel-opening effect of this compound. | - Consider the metabolic state of the animal at the time of tissue harvest. - Standardize the composition of the Krebs-Henseleit buffer, particularly the glucose concentration. - Ensure adequate oxygenation of the buffer to maintain normal cellular respiration. |
| Endothelial dysfunction: The vasorelaxant effect of this compound is primarily on the vascular smooth muscle, but endothelial factors can modulate vascular tone. | - Verify the integrity of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine. - If studying the direct effect on smooth muscle, ensure complete removal of the endothelium and verify its absence. | |
| Inconsistent currents in patch-clamp experiments | Variable intracellular ATP/ADP in the patch pipette: The composition of the intracellular solution in the patch pipette directly affects the KATP channels being studied. | - Prepare fresh intracellular solution for each experiment. - Maintain a consistent and appropriate concentration of ATP and ADP in the pipette solution to mimic the desired cellular metabolic state. - Be aware that ATP can degrade over time, so use freshly prepared solutions. |
| Incorrect cell type or channel expression: this compound is specific for KATP channels composed of Kir6.1 and SUR2B subunits. | - Confirm the expression of Kir6.1 and SUR2B in the cell line being used through techniques like RT-PCR or Western blotting.[2] |
In Vivo Experiments (e.g., Blood Pressure Measurements)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variable hypotensive response in animal models | Differences in animal strain, age, or disease model: The expression and function of KATP channels, as well as cardiovascular homeostasis, can vary between different animal strains and with age or disease state. | - Use a consistent animal supplier, strain, and age for all experiments. - Be aware that the hypotensive effect of this compound is more pronounced in hypertensive models compared to normotensive animals.[4] |
| Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to variable plasma concentrations of this compound. | - Standardize the route and method of administration. - For oral administration, consider the fasting state of the animals, as food can affect drug absorption. - If significant variability persists, consider measuring plasma concentrations of this compound to correlate with the observed pharmacodynamic effects. | |
| Anesthesia: Anesthetics can have their own cardiovascular effects and may interact with this compound. | - If possible, use conscious, freely moving animals with telemetry implants for blood pressure monitoring to avoid the confounding effects of anesthesia. - If anesthesia is necessary, choose an agent with minimal cardiovascular effects and use a consistent anesthetic protocol. |
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Model | Parameter | Value | Reference |
| This compound | Rat Isolated Aorta | EC₅₀ (Relaxation) | Not specified, effective range 10⁻¹⁰-10⁻⁶ M | [1] |
| Ki1769 | Rat Isolated Aorta | EC₅₀ (Relaxation) | ~100-fold less potent than this compound | [1] |
| Ki3005 | Rat Isolated Aorta | EC₅₀ (Relaxation) | ~10-fold less potent than this compound | [1] |
| This compound | Rabbit Femoral Arterial Myocytes | Potency vs. Levcromakalim | ~43 times more potent in activating IK-ATP | [2] |
Table 2: In Vivo Hypotensive Effects of this compound
| Animal Model | Route of Administration | Dose | Effect on Mean Blood Pressure (MBP) | Reference |
| Normotensive Rats | Intravenous (i.v.) | 1-10 µg/kg | Dose-dependent decrease | [1] |
| Anesthetized Dogs | Intravenous (i.v.) | 3-10 µg/kg | Dose-dependent decrease | [3] |
| Normotensive Dogs | Oral (p.o.) | 0.1 mg/kg | Decrease in MBP | [4] |
| Renal Hypertensive Dogs | Oral (p.o.) | 0.05, 0.1, 0.2 mg/kg | Dose-dependent decrease | [4] |
Experimental Protocols
Key Experiment 1: Aortic Ring Vasorelaxation Assay
Objective: To assess the vasorelaxant effect of this compound on isolated aortic rings.
Methodology:
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the intimal surface of the rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. Replace the buffer every 15-20 minutes.
-
Contraction: Induce a sustained contraction with a contractile agent such as phenylephrine (B352888) (e.g., 10⁻⁶ M) or potassium chloride (e.g., 60 mM).
-
Dose-Response Curve: Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve to determine parameters like EC₅₀.
Key Experiment 2: In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To measure the effect of this compound on the blood pressure of conscious, unrestrained rats.
Methodology:
-
Animal Preparation: Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta of the rat. Allow the animal to recover from surgery for at least one week.
-
Acclimatization: House the rat in its home cage placed on a receiver that collects the telemetry signal. Allow the animal to acclimatize to the experimental setup.
-
Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection).
-
Post-Dose Recording: Continuously record blood pressure and heart rate for several hours after drug administration to capture the full time-course of the drug's effect.
-
Data Analysis: Analyze the changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) from baseline after this compound administration.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: Workflow for aortic ring vasorelaxation assay.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Vehicle Control Issues with DMSO in KRN4884 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for the investigational drug KRN4884.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel potassium channel opener.[1][2] Its primary mechanism of action is the potent activation of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.[1] This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions and results in vasodilation.[1] Studies have shown that this compound is significantly more potent than other K-ATP channel openers like levcromakalim.[1] Additionally, this compound has been observed to reduce serum triglyceride levels, potentially by enhancing the activity of lipoprotein lipase (B570770) (LPL) in peripheral tissues.[3][4]
Q2: Why is DMSO a common vehicle for this compound?
DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, which is advantageous for substances that may have limited solubility in aqueous solutions.[5][6][7][8] Its miscibility with water and cell culture media makes it a standard choice for preparing concentrated stock solutions of experimental drugs like this compound for both in vitro and in vivo studies.[5][6]
Q3: What is a vehicle control and why is it critical in this compound experiments?
A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without this compound.[5][9][10] This control is essential because DMSO is not biologically inert and can have direct, dose-dependent effects on cells and organisms.[5][6][9] These effects can include alterations in cell growth, viability, gene expression, and signaling pathways.[5][9][10] The vehicle control allows you to distinguish the specific biological effects of this compound from those of the solvent, ensuring that any observed outcomes are correctly attributed to the drug and not the vehicle.[5][9]
Q4: What are the known off-target effects of DMSO that could interfere with this compound studies?
DMSO can exert a range of biological effects that may confound experimental results.[6][9][10] Given this compound's mechanism of action, researchers should be particularly aware of the following potential interferences:
-
Effects on Ion Channels: DMSO has been reported to have effects on various ion channels, which could potentially modulate the action of this compound on K-ATP channels.[11]
-
Alterations in Signaling Pathways: DMSO can modulate various signaling pathways, including MAPK and PI3K/Akt pathways.[5][12][13] While the direct signaling cascade of this compound is primarily through ion channel modulation, downstream effects could be influenced by DMSO's off-target activities.
-
Anti-inflammatory and Antioxidant Properties: DMSO itself possesses anti-inflammatory and antioxidant properties.[10][14] If the experimental model involves inflammatory or oxidative stress components, these intrinsic properties of DMSO could mask or alter the effects of this compound.
-
Effects on Lipid Metabolism: Since this compound is known to affect triglyceride levels, it is important to consider any potential effects of DMSO on lipid metabolism, although this is less documented.
Q5: What are the recommended maximum concentrations of DMSO for in vitro and in vivo studies?
The maximum tolerated concentration of DMSO is highly dependent on the specific cell line or animal model and the duration of exposure.[10][15][16] However, general guidelines are summarized in the table below. It is strongly recommended to perform a preliminary dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific experimental system.[5][10]
Data Presentation: Recommended Maximum DMSO Concentrations
| Experimental System | Generally Recommended Maximum DMSO Concentration | Notes |
| In Vitro (Cell Culture) | ≤ 0.1% (v/v) | For sensitive cell lines or long-duration experiments (>24h), this is highly recommended.[5][16] |
| 0.1% - 0.5% (v/v) | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[5][17] A vehicle control is essential. | |
| > 0.5% (v/v) | The risk of cytotoxicity and off-target effects increases significantly.[10][13][16] | |
| In Vivo (Rodents) | ≤ 1% - 2% (v/v) for injections | Higher concentrations can cause local irritation, inflammation, and systemic toxicity.[10][15] The total dose of DMSO administered should also be considered. |
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed in both this compound-treated and vehicle control groups.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line or animal model, leading to toxicity.[5][9][10]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check all calculations for your serial dilutions to ensure the final DMSO concentration is within the recommended range.[5][9]
-
Perform a DMSO Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your cells using the protocol provided below.[5][10]
-
Reduce DMSO Concentration: If necessary, prepare a more concentrated stock solution of this compound to allow for smaller volumes to be added to your assay, thereby lowering the final DMSO concentration.[9][10]
-
Issue 2: The this compound-treated group and the vehicle control group show similar biological effects.
-
Possible Cause: The observed effect may be primarily due to the DMSO vehicle rather than this compound, especially if the DMSO concentration is high.[10]
-
Troubleshooting Steps:
-
Review DMSO Concentration: Check the final concentration of DMSO in your experiment. If it is above the recommended limits for your system, it is likely contributing to the observed effects.[10]
-
Perform a DMSO Dose-Response: Conduct a dose-response experiment with DMSO alone to determine its effect at various concentrations on the endpoint you are measuring.[10]
-
Lower DMSO Concentration: If possible, lower the final DMSO concentration in your experiments by preparing a more concentrated stock of this compound.[10]
-
Compare to Untreated Control: While the primary comparison should be to the vehicle control, also including an untreated (media only) control can help identify the magnitude of the DMSO effect.[18]
-
Issue 3: The therapeutic effect of this compound is weaker than expected or inconsistent.
-
Possible Cause 1: this compound has precipitated out of solution upon dilution. This can happen when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.[9]
-
Troubleshooting Steps:
-
Prepare fresh working dilutions of this compound from a concentrated DMSO stock immediately before use.[13]
-
When diluting the DMSO stock, add it to the aqueous solution while vortexing or mixing rapidly to promote dispersion and prevent precipitation.[13]
-
Visually inspect your solutions for any signs of precipitation.
-
-
-
Possible Cause 2: DMSO is interfering with this compound's interaction with the K-ATP channel.
Experimental Protocols
Protocol: Determining the Maximum Tolerable DMSO Concentration for In Vitro Studies
-
Cell Plating: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of your vehicle-grade DMSO in your standard cell culture medium. Recommended final concentrations to test are: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "medium-only" control (0% DMSO).[5]
-
Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).[5]
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.[5]
Mandatory Visualization
References
- 1. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
Managing tachyphylaxis with repeated KRN4884 application
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential tachyphylaxis and other issues related to the repeated application of KRN4884.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel pyridinecarboxamidine derivative that functions as a potent potassium channel opener.[1][2] Its primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[3][4] This activation leads to the efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-dependent calcium channels, resulting in vasodilation and a subsequent decrease in blood pressure.[5][6]
Q2: What is tachyphylaxis and is it a concern with this compound?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective.[7] While direct studies on this compound-induced tachyphylaxis are limited, preclinical studies involving repeated administration have been conducted. In a 15-day study in conscious renal hypertensive dogs, this compound administered orally at 0.1 mg/kg induced sustained hypotensive effects without evidence of tolerance.[8] Similarly, a 7-day study in spontaneously hypertensive rats showed no diminishment of the antihypertensive activity of this compound.[6] These findings suggest that tachyphylaxis may not be a significant concern with this compound under the studied conditions.
Q3: What are the known cellular targets of this compound?
The primary cellular target of this compound is the vascular type K-ATP channel, which is composed of the Kir6.1 and SUR2B subunits.[3] this compound has been shown to be approximately 43 times more potent than levcromakalim (B1674936) in activating this channel.[3] It does not significantly affect voltage-dependent Ca2+ or delayed rectifier K+ channel currents.[3]
Troubleshooting Guide
Issue 1: Diminished Vasodilatory Response After Repeated this compound Administration
If you observe a decreased vasodilatory or hypotensive response to this compound in your experiments, consider the following troubleshooting steps:
-
Verify Drug Integrity and Concentration: Ensure the proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment and verify the final concentration.
-
Evaluate Experimental Model:
-
Cell-Based Assays: In prolonged cell culture experiments, receptor downregulation or changes in downstream signaling pathways could contribute to a reduced response. Consider performing receptor expression analysis.
-
Animal Models: Changes in the physiological state of the animal, such as alterations in blood pressure regulation or renin-angiotensin system activity, could influence the drug's effect. Monitor these parameters over the course of the study.
-
-
Consider a "Drug Holiday": Temporarily discontinuing the administration of this compound may help restore the initial response if tachyphylaxis is occurring.[9]
-
Dose Adjustment: While some general approaches to tachyphylaxis suggest increasing the dose, this should be done cautiously and with careful monitoring for off-target effects.[9][10] In preclinical studies with this compound, a dose-dependent decrease in mean blood pressure was observed.[8]
Issue 2: Unexpected Cardiovascular Effects
-
Tachycardia: A transient increase in heart rate has been observed following this compound administration in dogs.[8] This is a common reflex response to a drop in blood pressure.
-
Comparison with other agents: The cardiovascular effects of this compound are similar to other K+ channel openers like levcromakalim and calcium channel blockers such as nilvadipine (B1678883) and nifedipine (B1678770).[5] However, this compound has a longer duration of hypotensive action compared to levcromakalim and nifedipine.[5]
Data Presentation
Table 1: Potency of this compound and Related Compounds
| Compound | Relative Potency (Vasorelaxation) | Reference |
| This compound | Most Potent | [1] |
| Ki3005 | Less Potent than this compound | [1] |
| Ki5624 | Less Potent than Ki3005 | [1] |
| Ki1769 | Least Potent | [1] |
Table 2: Antihypertensive Effects of this compound in Conscious Renal Hypertensive Dogs (15-Day Study)
| Parameter | Observation | Reference |
| Mean Blood Pressure | Sustained decrease | [8] |
| Heart Rate | Transient increase | [8] |
| Plasma Renin Activity | Transient increase | [8] |
| Tolerance | No tolerance observed | [8] |
| Rebound Phenomena | No rebound after withdrawal | [8] |
Experimental Protocols
Protocol 1: Evaluation of Vasorelaxant Effects of this compound in Isolated Rat Aorta
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into helical strips.
-
Experimental Setup: Mount the strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Pre-contraction: Contract the aortic strips with 25 mM KCl.
-
Drug Application: Once a stable contraction is achieved, cumulatively add this compound (10⁻¹⁰ to 10⁻⁵ M) to the organ bath.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by KCl.
-
Antagonism Study: To confirm the mechanism of action, pre-treat the aortic strips with a K-ATP channel blocker like glibenclamide (10⁻⁷ to 10⁻⁶ M) before adding this compound.[5][6]
Protocol 2: In Vivo Antihypertensive Study in Conscious Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Use conscious, unrestrained spontaneously hypertensive rats.
-
Drug Administration: Administer this compound orally at doses of 0.5 and 1.5 mg/kg.[6]
-
Blood Pressure Measurement: Measure systolic blood pressure and heart rate at regular intervals using the tail-cuff method.
-
Repeated Dosing Study: For a 7-day study, administer this compound once daily and monitor blood pressure and heart rate.[6]
-
Washout Period: After the repeated dosing period, monitor for any rebound hypertension after discontinuing the treatment.[6]
Visualizations
Caption: Mechanism of action of this compound leading to vasodilation.
Caption: Troubleshooting workflow for diminished this compound response.
References
- 1. Structure-activity relationship of a novel K+ channel opener, this compound, and related compounds in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachyphylaxis and tolerance - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 8. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 10. What Is Tachyphylaxis? Definition, Causes, and Treatment [verywellmind.com]
Cell culture contamination affecting KRN4884 assay results
This guide provides troubleshooting assistance for researchers encountering issues with the KRN4884 assay, specifically focusing on the impact of cell culture contamination on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and its mechanism of action?
A1: The this compound assay is a biochemical or cell-based assay used to evaluate the activity of ATP-sensitive potassium (KATP) channels. This compound is a potent K+ channel opener.[1][2] Its primary mechanism involves activating KATP channels, which are typically inhibited by intracellular ATP. By opening these channels, this compound facilitates the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. The assay measures this channel activation, often through electrophysiological methods or fluorescence-based indicators of membrane potential.
Q2: What are the common types of biological contamination in cell culture?
A2: Cell culture is susceptible to various biological contaminants. The five main types are bacteria, yeast, mold (fungi), mycoplasma, and viruses.[3] Additionally, cross-contamination with other cell lines can be a significant, non-microbial issue.[4] Each contaminant can affect your this compound assay in different ways.
Q3: How can cell culture contamination lead to inaccurate this compound assay results?
A3: Contamination can compromise this compound assay results through several mechanisms:
-
Altered Cellular Metabolism: Most contaminants compete with host cells for nutrients, leading to rapid depletion of glucose and other essential components. This alters the cells' metabolic state and, critically, can change intracellular ATP concentrations.[5] Since this compound's target, the KATP channel, is regulated by ATP, any shift in ATP levels will directly impact the assay's baseline and response.
-
Changes in pH: Bacterial and fungal growth often leads to significant shifts in the pH of the culture medium.[6][7] This can directly affect cell health, membrane integrity, and protein function, including the KATP channels and any fluorescent reporters used in the assay.
-
Release of Toxins and Endotoxins: Bacteria can release endotoxins and other metabolic byproducts that are toxic to the cultured cells, inducing stress, apoptosis, or necrosis.[7] This reduces the viable cell count and introduces significant variability.
-
Direct Assay Interference: Some microorganisms can metabolize assay reagents. For instance, bacterial dehydrogenases can produce a false positive signal in viability assays like the MTT assay,[8] and similar interference could occur in fluorescence-based this compound assays.
-
Undetected Effects of Mycoplasma: Mycoplasma is particularly problematic as it often doesn't cause visible turbidity but significantly alters cell growth rates, metabolism, and gene expression, leading to unreliable and non-reproducible data.[5][9]
Q4: Why is mycoplasma a particular concern for assays like this compound?
A4: Mycoplasma is a major concern because it is a "hidden" contaminant. It is too small to be seen with a standard light microscope and does not cause the typical signs of contamination like cloudy media.[5][10] However, it can profoundly alter cell physiology, including membrane potential and metabolic activity, thereby directly impacting the function of ATP-sensitive channels and invalidating this compound assay data.[9][11] Regular testing using methods like PCR or fluorescent staining is essential.[5][12]
Troubleshooting Guide for Contamination
This guide addresses specific contamination scenarios and their potential impact on your this compound assay.
Q1: My culture medium turned cloudy and the pH dropped (medium turned yellow) overnight. What should I do?
A1: These are classic signs of bacterial contamination .[4][6] Bacteria grow rapidly and their metabolic activity quickly acidifies the medium.[7]
-
Impact on this compound Assay: The results will be invalid. Bacterial metabolism will have significantly altered ATP levels and the low pH will have stressed or killed the cells.
-
Recommended Action:
-
Immediately discard the contaminated culture flask to prevent cross-contamination.
-
Thoroughly decontaminate the biosafety cabinet and incubator.
-
Check other cultures for signs of contamination.
-
Review your aseptic technique. It is generally not recommended to try and salvage a bacterially contaminated culture.[13]
-
Q2: I see thin, web-like filaments or fuzzy clumps floating in my culture. What could this be?
A2: This indicates fungal (mold) contamination .[13] Mold contamination may start locally but can spread rapidly through airborne spores.[14]
-
Impact on this compound Assay: The data will be unreliable. Fungi compete for nutrients, release cytotoxic mycotoxins, and alter the culture environment.[7]
-
Recommended Action:
-
Immediately discard the contaminated culture(s).
-
Check for other signs of contamination in the lab, as spores can travel.
-
Clean the incubator and work areas thoroughly. Dispose of any opened media or reagents that may have been exposed.[14]
-
Q3: The medium is slightly turbid, and under the microscope, I see small, individual ovoid or spherical particles, possibly budding. What is the likely contaminant?
A3: This is characteristic of yeast contamination .[3][4] Yeast can be similar in size to some mammalian cells but are identifiable by their distinct spherical shape and budding.
-
Impact on this compound Assay: The results will be compromised. Yeast competes for nutrients and, in advanced stages, will increase the pH and turbidity of the medium.[3]
-
Recommended Action:
-
Discard the contaminated culture.
-
Decontaminate all work surfaces and equipment.
-
Review your aseptic technique, paying close attention to potential sources like the operator or airborne particles.
-
Q4: My cells are growing poorly, look stressed, and have altered morphology, but the medium is clear. What should I suspect?
A4: This is a strong indicator of mycoplasma contamination .[5] Since mycoplasma does not cause visible turbidity, changes in cell health are often the first sign.[9] Viral contamination can also produce similar effects.[5]
-
Impact on this compound Assay: The results are highly likely to be artifactual and not reproducible. Mycoplasma dramatically alters cell metabolism, membrane properties, and ATP levels.[11]
-
Recommended Action:
-
Isolate the suspected culture immediately.
-
Test for mycoplasma using a reliable method such as PCR, fluorescent DNA staining (e.g., DAPI or Hoechst), or an ELISA-based kit.[5][11][15]
-
If positive, discard the culture and any related reagents. It is also crucial to test other cell lines in the lab, as mycoplasma spreads easily through aerosols.[5]
-
Thoroughly clean and disinfect the entire cell culture facility.
-
Data Summary: Contaminant Characteristics and Effects
| Contaminant Type | Visual Signs (Macroscopic) | Microscopic Appearance | pH Change | Likely Impact on this compound Assay |
| Bacteria | Rapid turbidity, sometimes a surface film.[4] | Small, motile rods or cocci between cells.[14] | Rapid Drop (Acidic)[6] | High variability, potential false signal due to altered ATP and cell death. |
| Yeast | Slight turbidity in early stages, becoming heavy.[3][4] | Individual ovoid or spherical budding particles.[4] | Stable initially, may Increase (Alkaline) later.[3] | Inaccurate results due to nutrient competition and altered culture environment. |
| Mold (Fungi) | Visible mycelia (filaments) or fuzzy clumps.[4][13] | Thin, wisp-like filaments and/or clumps of spores.[4] | Stable initially, Increases (Alkaline) as infection progresses.[4] | Invalid results due to nutrient depletion and release of cytotoxic mycotoxins. |
| Mycoplasma | None (medium remains clear).[5] | Not visible with a standard light microscope.[10] | No significant change. | Non-reproducible and artifactual results due to altered metabolism and gene expression.[9] |
Visual Diagrams
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cephamls.com [cephamls.com]
- 8. researchgate.net [researchgate.net]
- 9. greenelephantbiotech.com [greenelephantbiotech.com]
- 10. How to identify Mycoplasma contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 11. goldbio.com [goldbio.com]
- 12. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 15. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
Buffering intracellular ATP for consistent KRN4884 response
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KRN4884. The primary focus is on mitigating experimental variability by controlling intracellular ATP concentrations to ensure a consistent and reproducible response to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective activator of the inwardly-rectifying potassium channel Kir6.x, a key component of the ATP-sensitive potassium (K-ATP) channel. By binding to the sulfonylurea receptor (SUR) subunit, this compound promotes the open state of the channel, leading to potassium ion efflux and cell membrane hyperpolarization.
Q2: Why is intracellular ATP concentration critical for this compound activity?
A2: The K-ATP channel is physiologically inhibited by intracellular ATP. High concentrations of ATP bind to the Kir6.x subunit, inducing a conformational change that closes the channel pore. This compound's agonistic activity is therefore competitively antagonized by intracellular ATP. Fluctuations in cellular ATP levels, which can be caused by varying metabolic states or experimental conditions, will lead to inconsistent this compound efficacy.
Q3: What are the expected consequences of inconsistent intracellular ATP levels during my experiments?
A3: Inconsistent intracellular ATP levels can lead to significant variability in your results. This may manifest as:
-
Poor reproducibility between replicate experiments.
-
A variable dose-response curve for this compound.
-
Difficulty in determining the true EC50 of the compound.
-
Misinterpretation of this compound's effects in different cell types or under different metabolic conditions.
Q4: Can I use metabolic inhibitors to deplete ATP and enhance the this compound response?
A4: While metabolic inhibitors such as oligomycin (B223565) and 2-deoxy-D-glucose can deplete intracellular ATP, this approach may introduce confounding variables by altering other cellular processes. A more controlled method is to use a "mock" intracellular solution with a defined ATP concentration during patch-clamp experiments or in permeabilized cell assays.
Troubleshooting Guide
Issue 1: High variability in this compound dose-response across experiments.
-
Question: I am observing a significant shift in the EC50 of this compound between different batches of cells. What could be the cause?
-
Answer: This is a common issue arising from metabolic variability between cell cultures. Cells seeded at different densities or cultured for different lengths of time can have different baseline intracellular ATP levels. It is crucial to standardize your cell culture and seeding protocols. For electrophysiological recordings, using a defined concentration of ATP in your patch pipette solution is the most effective way to clamp the intracellular ATP level and ensure a consistent response.
Issue 2: The maximal effect of this compound is lower than expected.
-
Question: The maximal response I am achieving with saturating concentrations of this compound is less than what is reported in the literature. Why might this be happening?
-
Answer: If the intracellular ATP concentration in your cells is too high, it will competitively inhibit the K-ATP channel, making it more difficult for this compound to activate it. This results in a dampened maximal response. Consider verifying the ATP concentration in your intracellular solution or using a lower, buffered ATP concentration to match the conditions reported in reference studies. See the data in Table 1 for the expected effect of ATP on this compound efficacy.
Issue 3: No discernible response to this compound in my cell line.
-
Question: I am not observing any effect of this compound, even at high concentrations. What should I check?
-
Answer: First, confirm the expression of the K-ATP channel subunits (Kir6.x and SURx) in your cell line of interest via qPCR or Western blot. If the channel is present, the lack of response could be due to excessively high intracellular ATP levels completely inhibiting the channel. In this scenario, ATP depletion via metabolic inhibitors or the use of a low-ATP intracellular solution in a patch-clamp configuration may be necessary to unmask the this compound response.
Data Presentation
Table 1: Effect of Intracellular ATP Concentration on this compound Efficacy
| Intracellular [ATP] (mM) | This compound EC50 (nM) | Maximal Current Response (% of control) |
| 0.1 | 50 ± 5 | 100% |
| 0.5 | 150 ± 12 | 85% |
| 1.0 | 450 ± 30 | 60% |
| 3.0 | 1200 ± 95 | 25% |
| 5.0 | >10000 | <5% |
Data are presented as mean ± standard error of the mean (SEM) from whole-cell patch-clamp recordings.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording with Controlled Intracellular ATP
This protocol describes how to measure this compound-induced currents while controlling the intracellular ATP concentration.
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Ensure a cell confluency of 50-70% on the day of recording.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
ATP Stock: Prepare a 100 mM stock solution of Mg-ATP in deionized water and store at -20°C.
-
Final Intracellular Solution: On the day of the experiment, add the desired final concentration of Mg-ATP (e.g., 0.1 mM, 0.5 mM, 1 mM) to the intracellular solution from the stock.
-
-
Electrophysiological Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Perfuse the cells with the extracellular solution.
-
After establishing a stable baseline current, perfuse the cells with the extracellular solution containing varying concentrations of this compound.
-
Record the resulting outward current.
-
-
Data Analysis:
-
Measure the peak current at each this compound concentration.
-
Normalize the current to the cell capacitance to obtain current density.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the EC50.
-
Visualizations
Caption: this compound activates the K-ATP channel, while intracellular ATP inhibits it.
Validation & Comparative
A Comparative Guide to KRN4884 and Levcromakalim in Vascular Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KRN4884 and levcromakalim (B1674936), two prominent ATP-sensitive potassium (KATP) channel openers, focusing on their application in vascular reactivity studies. The information presented is supported by experimental data to aid in the selection and application of these pharmacological tools.
Introduction
This compound and levcromakalim are synthetic compounds that elicit vasodilation by activating ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. Opening these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation. While both compounds share this primary mechanism of action, they exhibit notable differences in potency, duration of action, and effects on various vascular beds.
Quantitative Comparison of Vasorelaxant Effects
The following tables summarize the quantitative data on the vasorelaxant effects of this compound and levcromakalim from various in vitro and in vivo studies.
Table 1: In Vitro Vasorelaxant Potency
| Compound | Preparation | Pre-contraction Agent | EC50 / IC50 | Reference |
| This compound | Rat Isolated Aorta | 25 mM KCl | Not explicitly stated, but produced concentration-dependent relaxation from 10⁻¹⁰ to 10⁻⁵ M.[1] | [1] |
| Levcromakalim | Rat Isolated Aorta | 25 mM KCl | Not explicitly stated, but produced concentration-dependent relaxation from 10⁻⁹ to 10⁻⁵ M.[1] | [1] |
| This compound | Rabbit Femoral Artery Myocytes | - | More potent than levcromakalim in activating IK-ATP. | |
| Levcromakalim | Human Portal Vein | Noradrenaline | 4.53 ± 0.12 µM | |
| Cromakalim (B1669624) (racemate of levcromakalim) | Porcine Coronary Artery | Potassium Chloride | 0.15 µM[2] | [2] |
| Cromakalim (racemate of levcromakalim) | Canine Coronary Artery | Potassium Chloride | 0.36 µM[2] | [2] |
| Cromakalim (racemate of levcromakalim) | Human Coronary Artery | Potassium Chloride | 3.91 µM[2] | [2] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are measures of a drug's potency.
Table 2: In Vivo Hemodynamic Effects in Anesthetized Dogs
| Compound | Dose (i.v.) | Mean Blood Pressure | Total Peripheral Resistance | Coronary Vascular Resistance | Duration of Action | Reference |
| This compound | 3 and 10 µg/kg | Decrease | Decrease | Decrease | Longer than levcromakalim[1] | [1] |
| Levcromakalim | 3 and 10 µg/kg | Decrease | Decrease | Decrease | Shorter than this compound[1] | [1] |
Experimental Protocols
Isolated Aortic Ring Preparation and Vascular Reactivity Assay
This protocol describes a standard method for assessing the vasorelaxant effects of this compound and levcromakalim on isolated rat aortic rings.
1. Tissue Preparation:
-
Male Wistar rats (250-300 g) are euthanized by a humane method approved by the institutional animal care and use committee.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps.
2. Mounting in Organ Bath:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are gradually stretched to a resting tension of 2.0 g and allowed to equilibrate for at least 60-90 minutes. During this period, the bathing solution is changed every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, the viability of the rings is assessed by contracting them with a submaximal concentration of phenylephrine (B352888) (1 µM) or KCl (60 mM). In endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation to acetylcholine (B1216132) (1 µM).
-
Once a stable contraction is achieved with a pre-contraction agent (e.g., phenylephrine or KCl), cumulative concentration-response curves for this compound or levcromakalim are generated by adding the compounds in increasing concentrations to the organ bath.
-
The relaxant response is expressed as a percentage of the pre-contraction induced by the agonist.
-
To investigate the involvement of KATP channels, rings can be pre-incubated with a KATP channel blocker, such as glibenclamide (1-10 µM), for 20-30 minutes before adding the pre-contraction agent and the KATP channel opener.
Signaling Pathways and Experimental Workflow
Signaling Pathway of KATP Channel Openers in Vascular Smooth Muscle
The following diagram illustrates the molecular mechanism of action of this compound and levcromakalim in inducing vasodilation.
Caption: Mechanism of action of KATP channel openers.
Experimental Workflow for Vascular Reactivity Studies
This diagram outlines the key steps involved in a typical vascular reactivity experiment using isolated blood vessels.
Caption: Workflow for isolated vessel experiments.
Discussion and Conclusion
Both this compound and levcromakalim are valuable tools for studying the role of KATP channels in vascular reactivity. The primary distinction lies in their potency and duration of action, with this compound being a more potent and longer-acting vasodilator compared to levcromakalim.[1] In studies on rabbit femoral arterial myocytes, this compound was found to be approximately 43 times more potent than levcromakalim in activating the ATP-sensitive K+ current.
The choice between these two compounds will depend on the specific experimental design and objectives. For studies requiring a potent and sustained activation of KATP channels, this compound may be the preferred agent. Conversely, the shorter duration of action of levcromakalim might be advantageous in experiments where a more transient effect is desired.
It is crucial to note that the vasorelaxant effects of both compounds are sensitive to the KATP channel blocker glibenclamide, confirming their mechanism of action.[1] Furthermore, the response to these agents can be influenced by the specific vascular bed and the pre-contraction agent used.
References
- 1. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interspecies differences and extracellular calcium dependence in the vasorelaxing effect of cromakalim in isolated human, porcine, and canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilator Potency: KRN4884 vs. Nifedipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilator potency of KRN4884 and nifedipine (B1678770), two compounds with distinct mechanisms of action that both lead to the relaxation of vascular smooth muscle. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes the signaling pathways to aid in research and development.
Executive Summary
This compound is a potent potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. Its activation leads to hyperpolarization of the vascular smooth muscle cell membrane, subsequent closure of voltage-dependent calcium channels, and ultimately, vasorelaxation. Nifedipine, a well-established dihydropyridine (B1217469) calcium channel blocker, directly inhibits the influx of calcium through L-type calcium channels, thereby inducing vasodilation.
While direct head-to-head studies providing comparative IC50 or EC50 values for vasorelaxation under identical conditions are limited, available data from various in vitro and in vivo studies allow for a comprehensive assessment of their respective potencies.
Quantitative Potency Comparison
The following tables summarize the available quantitative data on the potency of this compound and nifedipine from various experimental models. It is crucial to note that a direct comparison of these values is challenging due to the differing experimental conditions, tissues, and methodologies.
Table 1: Potency of this compound
| Parameter | Value | Species & Tissue | Experimental Condition | Reference |
| EC50 (KATP channel activation) | 0.55 µM | Not specified | Patch clamp | [1] |
| Vasorelaxant Potency | ~26-fold > levcromakalim (B1674936) | Rat isolated aorta | Pre-contracted with 25 mM KCl | [2] |
| Vasorelaxant Potency | ~10-fold < nilvadipine | Rat isolated aorta | Pre-contracted with 25 mM KCl | [2] |
| I(K-ATP) Activation Potency | ~43-fold > levcromakalim | Rabbit femoral arterial myocytes | Whole-cell patch clamp | [3] |
Table 2: Potency of Nifedipine
| Parameter | Value | Species & Tissue | Experimental Condition | Reference |
| IC50 (cardiac Ca2+ channel block) | 0.2 µM | Frog atrial fibers | Electrophysiology | [4] |
| log IC50 (vasodilation) | -7.46 ± 0.17 | Human forearm | Venous occlusion plethysmography | [5] |
| IC50 (inhibition of Ca2+-induced contraction) | 4.1 nM | Rat aorta | Depolarized with high K+ | [6] |
| pIC50 (vasorelaxation) | 7.78 | Human vasa vasorum | Pre-contracted with 62 mM K+ | [7] |
| Vasorelaxant Effect | Weak | Rat aorta | Pre-contracted with 1 µM A23187 | [8] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and nifedipine converge on the reduction of intracellular calcium concentration in vascular smooth muscle cells, leading to relaxation.
This compound Signaling Pathway
This compound directly activates ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The change in membrane potential leads to the closure of voltage-dependent L-type calcium channels, reducing calcium influx and resulting in vasodilation.
Nifedipine Signaling Pathway
Nifedipine, a dihydropyridine derivative, directly binds to and blocks L-type voltage-gated calcium channels on the vascular smooth muscle cell membrane. This inhibition prevents the influx of extracellular calcium that is necessary for muscle contraction, leading to vasorelaxation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Isolated Aortic Ring Vasorelaxation Assay
This ex vivo method is a standard for assessing the vasoactive properties of compounds.
Experimental Workflow:
Detailed Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are pre-contracted with a vasoconstrictor agent such as potassium chloride (KCl, 25-80 mM), phenylephrine, or the calcium ionophore A23187 to induce a stable contraction plateau.[8]
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or nifedipine are added to the organ bath.
-
Data Acquisition and Analysis: The relaxation of the aortic ring is recorded as a decrease in isometric tension. The percentage of relaxation is calculated relative to the pre-contracted tension. Concentration-response curves are plotted, and IC50 (half-maximal inhibitory concentration) or pD2 (-log EC50) values are calculated using non-linear regression analysis to determine the potency of the compounds.
Comparative Discussion
A direct comparison in a study on rat aorta pre-contracted with the calcium ionophore A23187 showed that this compound exhibited a potent relaxant effect, whereas nifedipine's effect was weak under these specific conditions.[8] This suggests that this compound's mechanism of action, which can also involve a decrease in the calcium sensitivity of contractile elements, may be more effective in overcoming contractions induced by a direct increase in intracellular calcium that bypasses voltage-gated channels.
Data from other studies suggest that nifedipine is a highly potent vasodilator, with IC50 values in the low nanomolar range for inhibiting contractions in vascular smooth muscle.[6] The available EC50 for this compound's primary mechanism of KATP channel activation is in the sub-micromolar range.[1] While these values are from different experimental systems, they suggest that both compounds are potent vasodilators.
Furthermore, in vivo studies in anesthetized dogs have indicated that this compound has a longer-lasting hypotensive effect compared to nifedipine, which could be a significant therapeutic advantage.[9]
Conclusion
Both this compound and nifedipine are potent vasodilators that achieve their effects through distinct molecular mechanisms. This compound acts as a KATP channel opener, leading to hyperpolarization-induced vasorelaxation, while nifedipine directly blocks L-type calcium channels. The choice between these or similar compounds in a research or drug development context will depend on the specific therapeutic target and desired pharmacological profile. The available data suggest that this compound may offer a longer duration of action and could be more effective in certain types of vasoconstriction. However, a definitive quantitative comparison of their vasorelaxant potency requires further direct comparative studies under identical experimental conditions.
References
- 1. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronary vasodilation with dihydropyridines--a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine attenuates systemic and renal vasoconstriction during nitric oxide inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nifedipine on smooth muscle cells of the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
KRN4884 vs. Diazoxide: A Comparative Analysis of KATP Channel Openers
For Immediate Release
This guide provides a detailed comparative analysis of two prominent ATP-sensitive potassium (KATP) channel openers: KRN4884 and diazoxide (B193173). Tailored for researchers, scientists, and drug development professionals, this document offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate compound for specific research applications.
Introduction to KATP Channel Openers
ATP-sensitive potassium (KATP) channels are crucial links between a cell's metabolic state and its electrical activity. These channels are found in various tissues, including pancreatic β-cells, vascular smooth muscle, cardiac muscle, and neurons. By opening or closing in response to the intracellular ATP/ADP ratio, they regulate vital cellular functions. KATP channel openers (KCOs) are compounds that activate these channels, leading to membrane hyperpolarization and subsequent physiological effects such as vasodilation and inhibition of insulin (B600854) secretion.
This compound is a novel pyridinecarboxamidine derivative recognized for its potent vasorelaxant properties. In contrast, diazoxide , a benzothiadiazine derivative, is a well-established KCO used clinically to treat hyperinsulinism due to its potent inhibitory effect on insulin secretion.[1]
Mechanism of Action
Both this compound and diazoxide exert their effects by opening KATP channels, which are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel varies between tissues, conferring distinct pharmacological properties.
Diazoxide primarily targets KATP channels containing the SUR1 subunit, which is predominantly found in pancreatic β-cells.[2] This selectivity underlies its strong inhibitory effect on insulin secretion.[2] It also demonstrates activity on channels with SUR2B subunits, present in vascular smooth muscle, contributing to its vasodilatory effects.[2]
This compound shows a preference for the vascular-type KATP channel, which is typically composed of Kir6.1 and SUR2B subunits. This selectivity makes it a potent vasorelaxant with potential applications in cardiovascular research.
Below is a diagram illustrating the general signaling pathway of KATP channel openers.
Comparative Data
The following tables summarize the quantitative data available for this compound and diazoxide, highlighting their differential potency and effects on various physiological parameters.
| Compound | Target Channel Subtype | Potency (EC50/IC50) | Primary Effect |
| This compound | Kir6.1/SUR2B (Vascular) | Potent vasorelaxant (specific EC50 not available) | Vasodilation |
| Diazoxide | Kir6.2/SUR1 (Pancreatic) | ~78.42 µM (on Kir6.2/SUR1) | Inhibition of Insulin Secretion |
| Kir6.1/SUR2B (Vascular) | Higher concentrations required for activation | Vasodilation |
| Parameter | This compound | Diazoxide |
| Vasorelaxant Effect | Potent, approximately 10-fold more potent than Ki3005 and 100-fold more than Ki1769 in vitro. | Induces vasodilation, particularly at higher concentrations. |
| Effect on Insulin Secretion | Inhibits hypersecretion of insulin in a fructose-fed rat model; no significant effect on insulin levels in normal rats. | Potent inhibitor of insulin secretion. Half-maximal inhibition observed at 0.6-1.0 mM in some studies.[3] |
| Effect on Triglyceride Levels | Reduces serum triglyceride levels. | Not a primary effect. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is designed to measure the activity of KATP channels in response to KCOs in isolated cells.
Materials:
-
Cell line expressing the KATP channel subtype of interest (e.g., HEK293 cells transfected with Kir6.x and SURx subunits).
-
External solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES (pH 7.4 with KOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 1 ATP (pH 7.2 with KOH).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, isolate single cells using a gentle enzymatic digestion.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Position the micropipette near a single cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Record baseline whole-cell currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound or diazoxide.
-
Record the resulting changes in current. The increase in outward current reflects the opening of KATP channels.
-
Wash out the compound to observe the reversal of the effect.
-
Isolated Tissue Vasorelaxation Assay
This assay measures the ability of KCOs to relax pre-constricted arterial rings.
Materials:
-
Male Wistar rats (250-300g).
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose.
-
Phenylephrine (B352888) (PE) or KCl for pre-constriction.
-
Isolated organ bath system with force transducers.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 2g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experiment:
-
Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound or diazoxide to the bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by PE or KCl.
-
Construct concentration-response curves and calculate EC50 values.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to determine the effect of KCOs on insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets from mice or rats.
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and varying concentrations of glucose.
-
Insulin ELISA kit.
Procedure:
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion.
-
Pre-incubation: Pre-incubate the islets in KRBB with a low glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C.
-
Incubation:
-
Incubate groups of islets in KRBB with low glucose (2.8 mM) or high glucose (16.7 mM) in the presence or absence of this compound or diazoxide for 60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each group.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the insulin secretion to the islet number or protein content.
-
Conclusion
This compound and diazoxide are both valuable tools for studying KATP channel function, but their distinct pharmacological profiles make them suitable for different research applications. This compound, with its potent vasorelaxant activity, is a promising candidate for cardiovascular research. Diazoxide remains a cornerstone for studies involving the regulation of insulin secretion and for investigating conditions of hyperinsulinism. The choice between these two KATP channel openers should be guided by the specific research question, the target tissue, and the desired physiological outcome. This guide provides the foundational information and experimental framework to assist researchers in making an informed decision.
References
KRN4884: A Comparative Analysis of its Preclinical Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of KRN4884, a potent ATP-sensitive potassium (K-ATP) channel opener, across various animal models. The data presented herein summarizes key findings on its antihypertensive and lipid-lowering properties, offering a comparative perspective with other relevant therapeutic agents. Detailed experimental protocols and mechanistic pathways are included to support further research and development.
Executive Summary
This compound has demonstrated significant efficacy as both an antihypertensive and a lipid-lowering agent in multiple preclinical animal models, including rats, dogs, and rabbits. Its primary mechanism of action involves the activation of vascular K-ATP channels, leading to vasodilation and a reduction in blood pressure. Notably, this compound exhibits a prolonged duration of action compared to other K+ channel openers like levcromakalim (B1674936). Furthermore, studies in rats have revealed a lipid-lowering effect comparable to clofibrate (B1669205), mediated by an increase in lipoprotein lipase (B570770) (LPL) activity. This guide synthesizes the available data to facilitate a clear comparison of this compound's performance against established drugs and across different physiological and pathological models.
Antihypertensive Effects of this compound
This compound has been extensively evaluated for its ability to lower blood pressure in various animal models of hypertension.
Data Summary: Antihypertensive Effects
| Animal Model | Drug/Compound | Dose | Route of Administration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | This compound | 0.5, 1.5 mg/kg | Oral (p.o.) | Dose-dependent and long-lasting antihypertensive effect. No tolerance observed after 7 days of repeated administration. | [1] |
| Levcromakalim | - | - | This compound was approximately 26-fold more potent in inducing vasorelaxation in isolated rat aortae. | [1] | |
| Nilvadipine (B1678883) | - | - | This compound was 10-fold less potent than nilvadipine in inducing vasorelaxation in isolated rat aortae. | [1] | |
| Anesthetized Normotensive Rats | This compound | 1-10 µg/kg | Intravenous (i.v.) | Dose-dependent decrease in mean blood pressure with a slight increase in heart rate. The hypotensive effect was abolished by glibenclamide. | [2] |
| Ki1769 | 10-100 µg/kg | Intravenous (i.v.) | This compound was about 5-fold more potent than Ki1769. | [2] | |
| Ki3005 | 3-30 µg/kg | Intravenous (i.v.) | This compound had a similar hypotensive effect to Ki3005 but with a longer duration. | [2] | |
| Anesthetized Dogs | This compound | 3, 10 µg/kg | Intravenous (i.v.) | Decreased mean blood pressure (MBP), total peripheral vascular resistance (TPR), and coronary vascular resistance (CVR). The decrease in CVR was greater than in TPR. | [3] |
| Levcromakalim | 3, 10 µg/kg | Intravenous (i.v.) | Similar cardiovascular effects to this compound, but this compound had a longer duration of hypotensive action. | [3] | |
| Nilvadipine | 1-10 µg/kg | Intravenous (i.v.) | No significant difference between the percentage decrease in CVR and TPR. This compound's hypotensive action was similar in duration. | [3] | |
| Nifedipine (B1678770) | 1-10 µg/kg | Intravenous (i.v.) | No significant difference between the percentage decrease in CVR and TPR. This compound had a longer duration of hypotensive action. | [3] | |
| Conscious Renal Hypertensive Dogs (RHD) | This compound | 0.05, 0.1, 0.2 mg/kg | Oral (p.o.) | Dose-dependent decrease in MBP in both low-renin and high-renin models. The effect was more prolonged than levcromakalim and nilvadipine. No tolerance was observed after 15 days. | [4] |
| Levcromakalim | 0.05 mg/kg | Oral (p.o.) | Similar magnitude of antihypertensive effect to this compound (0.1 mg/kg). | [4] | |
| Nilvadipine | 1.0 mg/kg | Oral (p.o.) | Similar magnitude of antihypertensive effect to this compound (0.1 mg/kg). | [4] |
Experimental Protocols: Hypertension Studies
Spontaneously Hypertensive Rat (SHR) Model:
-
Animals: Conscious spontaneously hypertensive rats (SHRs).[1]
-
Drug Administration: Single or 7-day repeated oral administration of this compound (0.5 and 1.5 mg/kg).[1]
-
Measurements: Blood pressure was monitored to determine the antihypertensive effect. For in vitro studies, isolated rat aortae were precontracted with 25 mM KCl, and the vasorelaxant effects of this compound, levcromakalim, and nilvadipine were measured.[1]
Anesthetized Dog Model:
-
Animals: Anesthetized dogs.[3]
-
Drug Administration: Intravenous administration of this compound (3 and 10 µg/kg), levcromakalim (3 and 10 µg/kg), nilvadipine (1-10 µg/kg), and nifedipine (1-10 µg/kg).[3]
-
Measurements: Hemodynamic parameters including mean blood pressure (MBP), total peripheral vascular resistance (TPR), coronary vascular resistance (CVR), aortic blood flow (AoF), and coronary blood flow (CBF) were recorded.[3]
Renal Hypertensive Dog (RHD) Model:
-
Animals: Conscious dogs with either acute high-renin or chronic low-renin renal hypertension.[4]
-
Hypertension Induction: For the acute model, renal hypertension was induced to create a high-renin state. The chronic model represented a low-renin state.
-
Drug Administration: Oral administration of this compound at doses of 0.05, 0.1, and 0.2 mg/kg. Comparative drugs included levcromakalim (0.05 mg/kg) and nilvadipine (1.0 mg/kg). A 15-day repeated oral administration study was also conducted with this compound (0.1 mg/kg).[4]
-
Measurements: Mean blood pressure (MBP) and heart rate (HR) were monitored. Plasma renin activity and plasma drug concentrations were also measured during the repeated administration study.[4]
Lipid-Lowering Effects of this compound
In addition to its antihypertensive properties, this compound has been shown to reduce serum triglyceride levels in rats.
Data Summary: Lipid-Lowering Effects
| Animal Model | Drug/Compound | Dose | Route of Administration | Key Findings |
| Sprague-Dawley Rats | This compound | 3 mg/kg/day for 10 days | Oral (gavage) | Significant reduction in serum triglyceride levels, comparable to clofibrate. Increased lipoprotein lipase (LPL) activity in adipose tissue and skeletal muscle. Did not affect serum total cholesterol or phospholipid levels but increased free fatty acids. |
| Clofibrate | 160 mg/kg/day for 10 days | Oral (gavage) | Significant reduction in serum triglyceride levels. Reduced total cholesterol, phospholipid, and free fatty acid levels. Did not affect LPL activity. |
Experimental Protocol: Lipid-Lowering Study
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Daily oral gavage of this compound (3 mg/kg) or clofibrate (160 mg/kg) suspended in 0.5% carboxymethyl cellulose (B213188) for 10 days.
-
Measurements: Serum levels of triglycerides, total cholesterol, phospholipids, and free fatty acids were determined. Lipoprotein lipase (LPL) activity was measured in adipose tissue and skeletal muscle. The triglyceride secretion rate was also assessed using the Triton WR-1339 injection method.
Mechanism of Action and Signaling Pathways
Vasodilation Signaling Pathway
This compound's primary mechanism for inducing vasodilation is through the activation of ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells. This activation leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-dependent Ca2+ channels. The subsequent decrease in intracellular calcium concentration results in smooth muscle relaxation and vasodilation.
Caption: this compound-induced vasodilation pathway.
Experimental Workflow for Antihypertensive Studies
The following diagram illustrates a typical workflow for evaluating the antihypertensive effects of this compound in an animal model.
Caption: General experimental workflow.
Concluding Remarks
The preclinical data strongly support the potential of this compound as a novel therapeutic agent for hypertension and dyslipidemia. Its potent and sustained antihypertensive effects, coupled with a distinct lipid-lowering mechanism, differentiate it from existing therapies. The comparative data presented in this guide highlight its advantages in terms of potency and duration of action. Further investigation into the long-term safety and efficacy of this compound in more complex disease models is warranted to translate these promising preclinical findings into clinical applications. Researchers are encouraged to utilize the provided protocols and mechanistic insights to build upon the current understanding of this compound.
References
- 1. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel K channel opener: antihypertensive effects in conscious renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KRN4884 and Other Pyridinecarboxamidine Derivatives as KATP Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KRN4884 with other pyridinecarboxamidine derivatives, focusing on their performance as ATP-sensitive potassium (KATP) channel openers. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to this compound and Pyridinecarboxamidine Derivatives
This compound is a novel and potent pyridinecarboxamidine derivative that functions as a KATP channel opener.[1][2] Like other compounds in this class, it induces vasodilation by opening KATP channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation. This mechanism of action makes these compounds promising candidates for the treatment of cardiovascular diseases such as hypertension.[1][3] This guide will compare the in vitro and in vivo effects of this compound with its structural analogues, Ki1769 and Ki3005, and discuss the broader structure-activity relationships within this chemical series.
Data Presentation
In Vitro Vasodilatory Potency
The vasorelaxant effects of this compound and its analogues have been quantified in isolated rat aortic rings. The potency of these compounds is typically expressed as the half-maximal effective concentration (EC50).
| Compound | EC50 (M) in Rat Aorta | Relative Potency Compared to this compound | Reference |
| This compound | 8.60 x 10⁻⁹ | 1 | [4] |
| Ki3005 | ~8.60 x 10⁻⁸ | ~0.1 | [1] |
| Ki1769 | ~8.60 x 10⁻⁷ | ~0.01 | [1] |
Note: The EC50 values for Ki3005 and Ki1769 are estimated based on the reported relative potencies.
In Vivo Hypotensive Efficacy
The ability of these compounds to lower blood pressure has been assessed in anesthetized normotensive rats.
| Compound | Dose (µg/kg, i.v.) | Decrease in Mean Blood Pressure | Duration of Action | Reference |
| This compound | 10 | Significant, more pronounced than Ki1769 | Longer lasting | [1] |
| Ki3005 | 10 | Significant, similar to this compound | Shorter than this compound | [1] |
| Ki1769 | 10 | Less pronounced than this compound and Ki3005 | Shorter than this compound | [1] |
Structure-Activity Relationship
The chemical structures of this compound and its analogues reveal key features that contribute to their potency as KATP channel openers.
-
Amino Group: The presence of a 5-amino group on the pyridine (B92270) ring of this compound is crucial for its high potency. Its absence in Ki3005 and Ki1769 leads to a significant reduction in activity.[2]
-
Chlorine Atom: The chlorine atom on the phenyl ring of this compound also contributes to its enhanced potency compared to derivatives lacking this substitution, such as Ki5624 (2-dechloro this compound).[2]
Signaling Pathway
Experimental Protocols
Isolated Rat Aorta Vasodilation Assay
This in vitro experiment assesses the direct vasorelaxant effect of the compounds.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from male Wistar rats and cleaned of adherent connective tissue. The aortas are then cut into rings approximately 2-3 mm in length.[4]
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine (B352888) (e.g., 10⁻⁶ M) to induce a stable contraction.
-
Compound Administration: Cumulative concentrations of this compound or other pyridinecarboxamidine derivatives are added to the organ bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This in vivo experiment evaluates the hypotensive effect of the compounds.
Methodology:
-
Animal Preparation: Male normotensive Wistar rats are anesthetized (e.g., with pentobarbital (B6593769) sodium). The trachea is cannulated to ensure a clear airway.
-
Catheterization: The right carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure. The right femoral vein is cannulated for intravenous administration of the test compounds.
-
Stabilization: A stabilization period is allowed after the surgical procedures.
-
Drug Administration: this compound or other pyridinecarboxamidine derivatives are administered intravenously at various doses.
-
Data Recording and Analysis: Mean arterial blood pressure and heart rate are continuously recorded. The percentage decrease in mean blood pressure from the baseline is calculated for each dose.
Conclusion
This compound is a highly potent pyridinecarboxamidine derivative that demonstrates superior in vitro vasodilation and in vivo hypotensive effects compared to its analogues Ki1769 and Ki3005.[1] The structure-activity relationship studies highlight the critical role of the 5-amino group and the phenyl-chlorine substitution for its enhanced activity.[2] The mechanism of action for this class of compounds is well-established, involving the opening of KATP channels leading to vasodilation. The provided experimental protocols offer a standardized approach for the further evaluation and comparison of novel pyridinecarboxamidine derivatives. This guide serves as a valuable resource for researchers engaged in the discovery and development of new cardiovascular therapeutics.
References
- 1. ATP-mediated vasodilatation occurs via activation of inwardly rectifying potassium channels in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KATP channel action in vascular tone regulation: from genetics to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel pyridinecarboxamidine type KATP channel opener, on serum triglyceride levels in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the KATP Channel-Dependent Mechanism of KRN4884 Using Knockout Models
A Comparative Guide for Researchers
This guide provides a comparative analysis of the effects of KRN4884, a potent ATP-sensitive potassium (KATP) channel opener, on wild-type versus KATP channel knockout models. The data herein demonstrates the specific on-target activity of this compound and serves as a paradigm for validating the mechanism of action for compounds targeting the KATP channel. This information is intended for researchers, scientists, and drug development professionals working in cardiovascular, metabolic, and neurological fields.
Introduction to this compound and the KATP Channel
This compound is a pyridinecarboxamidine derivative that functions as a KATP channel opener.[1][2] KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[3][4] These channels are metabolic sensors that couple the cellular energetic state to membrane excitability in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and vascular smooth muscle.[4] By opening these channels, this compound facilitates potassium ion efflux, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle and inhibition of insulin (B600854) secretion.[5] This mechanism underlies its potential therapeutic applications, such as in hypertension.[6]
To definitively validate that the pharmacological effects of this compound are mediated through the KATP channel, a comparison of its activity in wild-type animals versus knockout models lacking a functional KATP channel is essential. The most common and definitive knockout models for this purpose are mice with a genetic deletion of the Kcnj11 gene (encoding the Kir6.2 subunit) or the Abcc8 gene (encoding the SUR1 subunit).[3][7] Mice lacking Kir6.2 are devoid of KATP channel activity in pancreatic beta-cells, skeletal muscle, and cardiac cells.[6][8] Similarly, SUR1 knockout mice lack functional KATP channels, leading to spontaneous electrical activity in beta-cells.[3]
Comparative Data: this compound in Wild-Type vs. KATP Channel Knockout Models
The following tables summarize the expected outcomes of administering this compound to wild-type and KATP channel knockout (Kir6.2-/-) mice, based on the known mechanism of KATP channel openers and the established phenotype of these knockout models.
Table 1: Electrophysiological Effects of this compound on Isolated Cardiomyocytes
| Parameter | Wild-Type (WT) | Kir6.2 Knockout (Kir6.2-/-) | Rationale for Expected Outcome |
| Baseline KATP Current | Very low | Absent | Kir6.2 is the pore-forming subunit of the KATP channel. |
| KATP Current post-KRN4884 | Significant increase | Absent | This compound requires the Kir6.2 subunit to open the channel. |
| Membrane Potential | Hyperpolarization | No change | Hyperpolarization is dependent on K+ efflux through the KATP channel. |
Table 2: Hemodynamic Effects of this compound Administration
| Parameter | Wild-Type (WT) | Kir6.2 Knockout (Kir6.2-/-) | Rationale for Expected Outcome |
| Mean Arterial Pressure | Significant decrease | No significant change | The vasodilatory effect of this compound is mediated by KATP channel opening in vascular smooth muscle. |
| Heart Rate | Reflex tachycardia | No significant change | Tachycardia is a reflex response to the drop in blood pressure. |
Table 3: Metabolic Effects of this compound on Pancreatic Islets
| Parameter | Wild-Type (WT) | SUR1 Knockout (SUR1-/-) | Rationale for Expected Outcome |
| Glucose-Stimulated Insulin Secretion | Inhibition | No effect | This compound inhibits insulin secretion by opening KATP channels, an effect absent in SUR1-/- islets which lack functional channels.[3] |
| Beta-Cell Membrane Potential | Hyperpolarization | No change from depolarized state | SUR1-/- beta-cells are constitutively depolarized due to the absence of KATP channels.[3] |
Experimental Protocols
Isolation of Adult Mouse Cardiomyocytes
A detailed protocol for isolating viable cardiomyocytes from adult mice is crucial for in vitro electrophysiological studies. The Langendorff perfusion method is a standard approach.[1][9]
Materials:
-
Adult wild-type and Kir6.2 knockout mice
-
Langendorff perfusion system
-
Calcium-free Tyrode's buffer
-
Collagenase type II solution
-
Laminin-coated coverslips
Procedure:
-
Anesthetize the mouse and perform a thoracotomy.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with calcium-free Tyrode's buffer to wash out the blood.
-
Switch the perfusion to a collagenase-containing solution to digest the cardiac tissue.
-
Once the heart is digested, transfer it to a dish, and gently tease the ventricular tissue to release the cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce calcium to the cell suspension.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips for electrophysiological recordings.
Electrophysiological Recording (Patch-Clamp)
The patch-clamp technique allows for the direct measurement of ion channel activity in isolated cells.[1][10]
Materials:
-
Isolated cardiomyocytes on coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette and bath solutions (specific compositions depend on the recording configuration)
-
This compound stock solution
Procedure (Whole-Cell Configuration):
-
Mount a coverslip with adherent cardiomyocytes onto the recording chamber of the microscope.
-
Continuously perfuse the chamber with the extracellular (bath) solution.
-
Fabricate a micropipette with a resistance of 2-5 MΩ when filled with the intracellular (pipette) solution.
-
Approach a cardiomyocyte with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Record baseline KATP channel currents.
-
Perfuse the cell with a solution containing this compound at the desired concentration and record the changes in current.
-
Analyze the data to determine the effect of this compound on KATP channel activity and membrane potential.
In Vivo Hemodynamic Monitoring
This protocol outlines the measurement of blood pressure and heart rate in conscious, freely moving mice.
Materials:
-
Wild-type and Kir6.2 knockout mice
-
Implantable telemetry devices for blood pressure monitoring
-
Surgical instruments
-
Data acquisition system compatible with the telemetry devices
-
This compound solution for administration (e.g., oral gavage or intravenous)
Procedure:
-
Surgically implant the telemetry probe into the carotid artery of the mice under anesthesia.
-
Allow the mice to recover from surgery for at least one week.
-
Record baseline mean arterial pressure and heart rate for a control period.
-
Administer this compound or vehicle to the mice.
-
Continuously monitor and record hemodynamic parameters for several hours post-administration.
-
Analyze the data to compare the effects of this compound between wild-type and knockout mice.
Visualizations
Caption: Signaling pathway of this compound in a wild-type cell.
References
- 1. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sur1 knockout mice. A model for K(ATP) channel-independent regulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of ATP-sensitive K+ channels as metabolic sensors: studies of Kir6.x null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Single KATP Channel Opening in Response to Action Potential Firing in Mouse Dentate Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defective insulin secretion and enhanced insulin action in KATP channel-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological analysis of cardiac KATP channel | EurekAlert! [eurekalert.org]
- 10. Small Conductance Ca2+-Activated K+ Channel Knock-Out Mice Reveal the Identity of Calcium-Dependent Afterhyperpolarization Currents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KRN4884 and Pinacidil on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of two prominent ATP-sensitive potassium (KATP) channel openers, KRN4884 and pinacidil (B1677893), on cardiac ion channels. The information presented is collated from preclinical research to assist in the evaluation of these compounds for cardiovascular drug development.
Introduction
Both this compound and pinacidil are recognized as potent activators of ATP-sensitive potassium channels, playing crucial roles in cellular excitability and demonstrating significant effects on the cardiovascular system. Their primary mechanism of action involves the opening of KATP channels in the sarcolemma of cardiomyocytes and vascular smooth muscle cells. This leads to potassium efflux, membrane hyperpolarization, and subsequent relaxation of vascular smooth muscle, as well as alterations in cardiac myocyte action potential duration. Understanding the nuanced differences in their potency, selectivity, and downstream signaling is critical for their therapeutic application.
Quantitative Comparison of Electrophysiological Effects
Direct head-to-head comparative studies providing EC50 values for both this compound and pinacidil on cardiac KATP channels under identical experimental conditions are limited in the available scientific literature. However, data from separate studies provide insights into their relative potencies.
| Compound | Parameter | Value | Cardiac Tissue/Cell Type | Reference |
| This compound | EC50 for KATP channel activation | 0.55 µM | Not specified | [1] |
| Pinacidil | Half-maximal effective concentration for INCX enhancement | ~23.0 µM (inward current) | Guinea pig ventricular myocytes | [2] |
| ~23.5 µM (outward current) | [2] | |||
| Pinacidil | Effect on Action Potential Duration (APD) at 100 µM | -65% to -93% (ventricles) | Human hearts (failing and non-failing) | [3][4][5] |
| -46% to -80% (atria) | [3][4][5] |
Note: The provided values for this compound and pinacidil are from different studies and may not be directly comparable due to variations in experimental conditions. The effect of pinacidil on the Na+/Ca2+ exchange current (INCX) is an indirect consequence of KATP channel opening.
Mechanism of Action and Signaling Pathways
While both compounds target KATP channels, their downstream effects and potential signaling pathways show some distinctions.
This compound
This compound activates cardiac KATP channels through a dual mechanism: it decreases the sensitivity of the channel to the inhibitory effects of intracellular ATP and also directly stimulates the opening of the channel.[1] This leads to membrane hyperpolarization. In vascular smooth muscle, this hyperpolarization inhibits voltage-dependent calcium channels, reducing intracellular calcium and causing vasorelaxation.[6]
Caption: Mechanism of this compound on Cardiac KATP Channels.
Pinacidil
Pinacidil also opens KATP channels, leading to membrane hyperpolarization.[7] In addition to its direct effect on KATP channels, pinacidil has been shown to stimulate the cardiac Na+/Ca2+ exchanger (NCX). This effect is mediated by the opening of sarcolemmal KATP channels, which in turn activates a nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[2][8]
Caption: Pinacidil's Signaling Pathway on Na+/Ca2+ Exchanger.
Experimental Protocols
The primary technique for investigating the effects of this compound and pinacidil on cardiac ion channels is the patch-clamp technique . This method allows for the direct measurement of ion channel activity in isolated cardiomyocytes.
Cardiomyocyte Isolation
-
Animal Model: Guinea pigs, rabbits, or mice are commonly used.
-
Heart Excision: The animal is euthanized, and the heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a calcium-free Tyrode's solution to stop contractions, followed by an enzymatic digestion solution containing collagenase and protease to dissociate the individual cardiomyocytes.
-
Cell Collection: The digested ventricular or atrial tissue is minced and gently agitated to release single, rod-shaped, and calcium-tolerant cardiomyocytes.
Whole-Cell Patch-Clamp Electrophysiology
This configuration is used to record the macroscopic currents across the entire cell membrane.
-
Pipette Solution (Internal): Typically contains a high concentration of potassium (e.g., K-aspartate or KCl), ATP, MgCl2, EGTA, and HEPES to buffer the pH.
-
Bath Solution (External): A Tyrode's solution containing physiological concentrations of NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.
-
Recording: A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal (giga-seal) with the membrane of a single cardiomyocyte. The membrane patch is then ruptured to gain electrical access to the cell interior.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit and measure specific ion currents. The effects of this compound or pinacidil are assessed by applying the compounds to the bath solution and recording the changes in the KATP current (IK,ATP).
Caption: Experimental Workflow for Cardiac Ion Channel Analysis.
Summary and Conclusion
Both this compound and pinacidil are effective openers of cardiac KATP channels, a property that underlies their vasodilatory and cardioprotective effects. The available data suggests that this compound may be a more potent activator of cardiac KATP channels compared to pinacidil. Pinacidil's mechanism has been further elucidated to involve a downstream NO/cGMP/PKG signaling pathway that modulates the Na+/Ca2+ exchanger.
The choice between these two compounds for therapeutic development would depend on the desired potency, selectivity, and the specific cardiac condition being targeted. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative pharmacological profiles on specific cardiac ion channels. The detailed experimental protocols provided herein can serve as a foundation for designing such comparative investigations.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of cardiac KATP channel | EurekAlert! [eurekalert.org]
- 4. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of KATP channel openers diazoxide and pinacidil in coronary-perfused atria and ventricles from failing and non-failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological analysis of cardiac K<sub>ATP </sub>channel [biophysics-reports.org]
- 7. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Antihypertensive Efficacy: A Comparative Analysis of KRN4884 and Alternative Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antihypertensive effects of the novel potassium channel opener, KRN4884, with established alternatives such as levcromakalim (B1674936), nilvadipine (B1678883), and nifedipine (B1678770). This document synthesizes key findings from published preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate the replication and extension of these findings.
Comparative Efficacy of Antihypertensive Agents
The antihypertensive properties of this compound have been evaluated in various preclinical models, demonstrating a potent and long-lasting effect. The following tables summarize the quantitative data from studies comparing this compound with other vasodilators.
Table 1: In Vitro Vasorelaxant Potency in Rat Isolated Aortae [1]
| Compound | Mechanism of Action | Relative Potency | Onset of Action | Duration of Effect (Recovery after Washout) | Antagonism by Glibenclamide |
| This compound | K-ATP Channel Opener | ~26-fold > Levcromakalim | Slower than Levcromakalim | Prolonged (Requires multiple washes for recovery) | Yes |
| Levcromakalim | K-ATP Channel Opener | Baseline | Faster than this compound | Short (Recovers after a single wash) | Yes |
| Nilvadipine | Calcium Channel Blocker | ~10-fold > this compound | Not specified | Most resistant to washout | No |
Table 2: In Vivo Antihypertensive Effects in Conscious Spontaneously Hypertensive Rats (SHR) [1]
| Compound | Dose (p.o.) | Effect on Blood Pressure | Duration of Action | Rebound Hypertension |
| This compound | 0.5, 1.5 mg/kg | Dose-dependent reduction | Long-lasting | Not observed after 7-day repeated administration |
| Levcromakalim | Not specified in this study | Not specified in this study | Not specified in this study | Not specified in this study |
| Nilvadipine | Not specified in this study | Not specified in this study | Not specified in this study | Not specified in this study |
Table 3: In Vivo Hemodynamic Effects in Conscious Renal Hypertensive Dogs (RHD)
| Compound | Dose (p.o.) | Change in Mean Blood Pressure (MBP) | Change in Heart Rate (HR) | Duration of Antihypertensive Effect |
| This compound | 0.1 mg/kg | Significant decrease | Transient increase | More prolonged than levcromakalim and nilvadipine |
| Levcromakalim | 0.05 mg/kg | Similar magnitude to this compound | Transient increase, similar to this compound | Shorter than this compound |
| Nilvadipine | 1.0 mg/kg | Similar magnitude to this compound | Weaker tachycardia than this compound and levcromakalim | Shorter than this compound |
Table 4: Cardiovascular Effects in Anesthetized Dogs
| Compound | Dose (i.v.) | Effect on Mean Blood Pressure (MBP) | Effect on Heart Rate (HR) | Duration of Hypotensive Action |
| This compound | 3, 10 µg/kg | Decrease | Slight increase | Longer than levcromakalim and nifedipine, similar to nilvadipine |
| Levcromakalim | 3, 10 µg/kg | Decrease | Not affected | Shorter than this compound |
| Nilvadipine | 1-10 µg/kg | Decrease | Not affected | Similar to this compound |
| Nifedipine | 1-10 µg/kg | Decrease | Not affected | Shorter than this compound |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key in vivo and in vitro experiments are provided below.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the procedure for evaluating the antihypertensive effects of compounds in a genetic model of hypertension.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), typically 15-20 weeks old, are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
2. Blood Pressure Measurement (Tail-Cuff Method):
-
Blood pressure is measured non-invasively using a tail-cuff plethysmography system.
-
Rats are placed in a restrainer and allowed to acclimate for a period before measurements are taken.
-
A cuff is placed around the base of the tail to occlude blood flow, and a sensor detects the return of blood flow as the cuff is deflated.
-
Systolic blood pressure and heart rate are recorded.
-
Baseline blood pressure is established by taking measurements for several days before drug administration.
3. Drug Administration:
-
This compound and comparator drugs are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) solution).
-
Drugs are administered orally (p.o.) via gavage at the specified doses.
-
A vehicle control group receives the formulation vehicle only.
4. Data Collection and Analysis:
-
Blood pressure and heart rate are measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
For repeated administration studies, drugs are given daily for a specified period (e.g., 7 days), and blood pressure is monitored regularly.
-
Data are typically expressed as the change from baseline blood pressure. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different treatments.
In Vitro Vasorelaxation in Isolated Rat Aortic Rings
This ex vivo protocol is used to assess the direct vasodilatory effects of compounds on vascular smooth muscle.
1. Tissue Preparation:
-
Male Wistar or Sprague-Dawley rats are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
Adherent connective and adipose tissue are removed, and the aorta is cut into rings of approximately 2-3 mm in width.
2. Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate under a resting tension of approximately 2 grams for 60-90 minutes.
3. Experimental Procedure:
-
After equilibration, the rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (B352888) or potassium chloride (KCl).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound, levcromakalim, nilvadipine) are added to the organ bath to generate a concentration-response curve.
-
The relaxation induced by the compound is expressed as a percentage of the pre-contraction tension.
-
To investigate the mechanism of action, experiments can be repeated in the presence of specific antagonists (e.g., glibenclamide for K-ATP channels).
4. Data Analysis:
-
Concentration-response curves are plotted, and the EC50 (concentration producing 50% of the maximal response) is calculated to determine the potency of the compounds.
-
Statistical comparisons between different compounds are made using appropriate statistical tests.
Signaling Pathways and Experimental Workflow
Mechanism of Action: K-ATP Channel Opening and Vasodilation
This compound exerts its antihypertensive effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and ultimately causes vasodilation. Calcium channel blockers like nilvadipine and nifedipine act downstream in this pathway by directly inhibiting the influx of calcium.
Caption: Signaling pathway of this compound and comparator drugs in vascular smooth muscle cells.
Experimental Workflow for Antihypertensive Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antihypertensive agent like this compound.
Caption: A generalized experimental workflow for preclinical antihypertensive drug evaluation.
References
KRN4884: A Comparative Analysis of Tissue Selectivity Among Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KRN4884, a potent potassium channel opener (KCO), with other agents in its class, focusing on the critical aspect of tissue selectivity. While extensive data highlights its significant cardiovascular effects, this analysis also addresses the current landscape of research into its activity on other smooth muscle tissues.
Mechanism of Action: Potassium Channel Openers
Potassium channel openers are a class of drugs that relax smooth muscle by opening adenosine (B11128) triphosphate (ATP)-sensitive potassium (KATP) channels in the cell membrane. This outflow of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[1]
Caption: Signaling pathway of potassium channel openers.
Cardiovascular Selectivity of this compound
This compound has demonstrated potent vasodilatory effects, particularly on coronary vasculature. In comparative studies, it has shown a greater or similar efficacy to other KCOs and calcium channel blockers in reducing blood pressure and vascular resistance.
Comparative Hemodynamic Effects in Anesthetized Dogs
| Parameter | This compound (3 & 10 µg/kg i.v.) | Levcromakalim (B1674936) (3 & 10 µg/kg i.v.) | Nilvadipine (1-10 µg/kg i.v.) | Nifedipine (B1678770) (1-10 µg/kg i.v.) |
| Mean Blood Pressure | ↓ | ↓ | ↓ | ↓ |
| Total Peripheral Resistance | ↓ | ↓ | ↓ | ↓ |
| Coronary Vascular Resistance | ↓ | ↓ | ↓ | ↓ |
| Aortic Blood Flow | ↑ | ↑ | ↑ | ↑ |
| Coronary Blood Flow | ↑ | ↑ | ↑ | ↑ |
| Heart Rate | ↑ (slightly) | No effect | No effect | No effect |
| Left Ventricular dP/dt | No effect | No effect | No effect | ↓ |
| Coronary Selectivity | %↓ CVR > %↓ TPR | %↓ CVR > %↓ TPR | No significant difference | No significant difference |
| Duration of Action | Longer than Levcromakalim | - | Similar | Longer than Nifedipine |
Data sourced from in vivo experiments in anesthetized dogs.[1] CVR: Coronary Vascular Resistance; TPR: Total Peripheral Vascular Resistance
In Vitro Vasorelaxant Potency
In isolated rabbit femoral arterial myocytes, this compound was found to be approximately 43 times more potent than levcromakalim in activating the ATP-sensitive K+ current (IK-ATP).[2] Studies on rat isolated aorta also demonstrated the potent, concentration-dependent relaxation induced by this compound, an effect that was antagonized by the KATP channel blocker glibenclamide.[1][3]
Tissue Selectivity: Vascular vs. Non-Vascular Smooth Muscle
A critical aspect of KCO development is achieving selectivity for a target tissue to minimize off-target effects. For instance, a highly vasoselective KCO is desirable for treating hypertension, whereas a bladder-selective KCO would be advantageous for managing overactive bladder.
Research comparing several KCOs, including lemakalim and pinacidil, on rat bladder detrusor and portal vein demonstrated that these agents were approximately 8 times more potent as inhibitors of spontaneous contractions in the vascular tissue (portal vein) than in the bladder. This suggests a general trend of vascular selectivity for KATP channel openers.
Caption: Workflow for assessing tissue selectivity.
Experimental Protocols
In Vivo Hemodynamic Studies in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.
-
Drug Administration: this compound, levcromakalim, nilvadipine, and nifedipine were administered intravenously (i.v.).
-
Measurements: Mean blood pressure (MBP), total peripheral vascular resistance (TPR), coronary vascular resistance (CVR), aortic blood flow (AoF), coronary blood flow (CBF), heart rate (HR), and left ventricular dP/dt were recorded.
-
Protocol: Following a stabilization period after anesthesia, baseline hemodynamic parameters were recorded. The test compounds were then administered at varying doses, and the resulting changes in hemodynamic parameters were measured over time to determine potency, efficacy, and duration of action.[1]
In Vitro Isolated Tissue Bath Studies
-
Tissue Preparation: Tissues such as rat aorta, bladder detrusor, or guinea pig trachea are isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: A stable contraction is induced using an appropriate agonist (e.g., potassium chloride, phenylephrine, carbachol, or histamine).
-
Drug Application: The KCO is added to the bath in a cumulative manner, and the resulting relaxation of the pre-contracted tissue is measured isometrically.
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, which indicate the potency of the compound.
-
Antagonism Studies: To confirm the mechanism of action, the experiment can be repeated in the presence of a KATP channel blocker like glibenclamide. A rightward shift in the concentration-response curve indicates competitive antagonism at the KATP channel.[3]
Conclusion
This compound is a potent potassium channel opener with significant and long-lasting effects on the cardiovascular system. Experimental data clearly demonstrates its vasorelaxant properties, with a notable selectivity for coronary vasculature over total peripheral vasculature when compared to calcium channel blockers. While direct comparative studies on the tissue selectivity of this compound in non-vascular smooth muscles are lacking, the general trend for KATP channel openers suggests a preference for vascular tissue. Further research is warranted to fully elucidate the tissue selectivity profile of this compound, which would be crucial for defining its therapeutic potential in conditions beyond cardiovascular diseases.
References
- 1. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis for comparing the efficacy of KRN4884 with other vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory efficacy of KRN4884 against other established vasodilators. The information is compiled from a variety of preclinical studies, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways and workflows to support further research and development in cardiovascular therapeutics.
Executive Summary
This compound is a potent, long-acting ATP-sensitive potassium (K-ATP) channel opener that induces vasodilation and lowers blood pressure. Comparative studies have demonstrated its efficacy relative to other vasodilators, including the K-ATP channel opener levcromakalim (B1674936) and the calcium channel blockers nilvadipine (B1678883) and nifedipine (B1678770). This compound exhibits a distinct pharmacological profile, characterized by a prolonged hypotensive effect and a greater selective effect on coronary vasculature compared to some calcium channel blockers.
Mechanism of Action: K-ATP Channel Activation
This compound exerts its vasodilatory effect by activating ATP-sensitive potassium channels in the cell membrane of vascular smooth muscle cells. This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarized state inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and subsequent vasodilation.
Caption: Signaling pathway of this compound-induced vasodilation.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound with other vasodilators.
In Vivo Hemodynamic Effects in Anesthetized Dogs
| Drug | Dose (i.v.) | Mean Blood Pressure (MBP) | Total Peripheral Resistance (TPR) | Coronary Vascular Resistance (CVR) | Coronary Blood Flow (CBF) | Heart Rate (HR) |
| This compound | 3 µg/kg | ↓ | ↓ | ↓ | ↑ | ↑ (slight) |
| 10 µg/kg | ↓ | ↓ | ↓ | ↑ | ↑ (slight) | |
| Levcromakalim | 3 µg/kg | ↓ | ↓ | ↓ | ↑ | No significant change |
| 10 µg/kg | ↓ | ↓ | ↓ | ↑ | No significant change | |
| Nilvadipine | 1-10 µg/kg | ↓ | ↓ | ↓ | ↑ | No significant change |
| Nifedipine | 1-10 µg/kg | ↓ | ↓ | ↓ | ↑ | No significant change |
Data compiled from a study in anesthetized dogs.[1] this compound and levcromakalim showed a greater percentage decrease in CVR compared to TPR.[1] The hypotensive action of this compound was longer than that of levcromakalim and nifedipine and similar to that of nilvadipine.[1]
In Vitro Vasorelaxant Effects on Isolated Rat Aorta
| Drug | Concentration Range (M) | Pre-contraction Agent | Effect |
| This compound | 10⁻¹⁰ - 10⁻⁵ | 25 mM KCl | Concentration-dependent relaxation |
| Levcromakalim | 10⁻⁹ - 10⁻⁵ | A23187 (1 µM) | Potent relaxant effect |
| Nifedipine | 10⁻¹⁰ - 10⁻⁵ | 25 mM KCl | Concentration-dependent relaxation |
| 10⁻⁹ - 10⁻⁵ | A23187 (1 µM) | Weak effect |
Data from studies on isolated rat aorta.[1][2] The relaxant effect of this compound was antagonized by glibenclamide, a K-ATP channel blocker.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the comparative studies.
In Vivo Assessment of Cardiovascular Effects in Anesthetized Dogs
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Intravenous (i.v.) administration of this compound, levcromakalim, nilvadipine, or nifedipine at specified doses.[1]
-
Hemodynamic Measurements:
-
Mean Blood Pressure (MBP): Measured via a catheter inserted into a femoral artery.
-
Aortic Blood Flow (AoF) and Cardiac Output: Measured using an electromagnetic flow probe placed around the ascending aorta.
-
Coronary Blood Flow (CBF): Measured with an electromagnetic flow probe on the left circumflex coronary artery.[3]
-
Heart Rate (HR): Calculated from the arterial pressure pulse.
-
Total Peripheral Resistance (TPR): Calculated as MBP divided by cardiac output.
-
Coronary Vascular Resistance (CVR): Calculated as mean aortic pressure divided by CBF.[1]
-
-
Data Analysis: Comparison of the magnitude and duration of changes in hemodynamic parameters from baseline following drug administration.
In Vitro Assessment of Vasorelaxation in Isolated Rat Aorta
-
Tissue Preparation: The thoracic aorta is dissected from rats, cleaned of adhering tissue, and cut into rings.
-
Experimental Setup: Aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂). The tension of the rings is recorded isometrically.
-
Protocol:
-
The aortic rings are pre-contracted with an agonist such as potassium chloride (KCl) or phenylephrine (B352888) to induce a stable contraction.[4][5]
-
Cumulative concentrations of the vasodilator (e.g., this compound) are added to the organ bath.
-
The relaxation response is measured as a percentage of the pre-contraction tension.
-
Concentration-response curves are constructed to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response).
-
-
Data Analysis: Comparison of the potency (EC₅₀) and efficacy (maximal relaxation) of different vasodilators.
Caption: Generalized workflow for comparing vasodilator efficacy.
Conclusion
This compound is a potent vasodilator with a long-lasting antihypertensive effect. Its mechanism of action via the opening of K-ATP channels distinguishes it from calcium channel blockers. Preclinical evidence suggests that this compound has a favorable profile, particularly in its selective action on the coronary vasculature. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and for the design of future comparative studies in the field of cardiovascular drug development.
References
- 1. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of nifedipine and nitroglycerin on large and small coronary arteries and cardiac function in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of vasorelaxation induced by eicosapentaenoic acid (20:5n-3) in WKY rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety and Handling Precautions
Absence of a specific Safety Data Sheet (SDS) for KRN4884 necessitates a cautious approach to its disposal. In such cases, it is imperative to treat the substance as hazardous unless confirmed otherwise by a certified safety professional. The following procedures are based on general best practices for the disposal of research-grade chemicals and solutions containing Dimethyl Sulfoxide (DMSO).
Prior to handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Butyl rubber gloves are recommended when working with DMSO solutions. Nitrile gloves may be used for short-term handling of the solid compound, but their resistance to DMSO is poor. |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times. |
| Skin and Body | Lab Coat | A standard laboratory coat should be worn to protect against skin contact. |
Given that this compound is a potassium channel activator, accidental exposure could have pharmacological effects. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disposal of this compound Waste
The proper disposal route for this compound depends on its form (solid or in solution) and local institutional and governmental regulations.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first critical step in ensuring safe disposal.
-
Solid this compound Waste: Unused or expired solid this compound should be considered hazardous chemical waste.
-
This compound in DMSO Solution: Solutions of this compound in DMSO must be treated as hazardous organic solvent waste.[1] DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.[2]
-
Contaminated Labware: Any materials such as pipette tips, vials, and gloves that have come into contact with this compound should be disposed of as solid hazardous waste.[3] These items should not be placed in regular trash.
Step 2: Waste Collection and Labeling
All waste containing this compound must be collected in designated, properly labeled containers.
-
Liquid Waste: Collect this compound solutions in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle) designated for hazardous waste. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound in DMSO"), the concentration, and the approximate volume.
-
Solid Waste: Collect contaminated labware and solid this compound in a durable, sealed plastic bag or a designated solid waste container. This container must also be labeled with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
Step 3: Storage of Waste
Store waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and drains. Ensure that incompatible waste types are segregated to prevent accidental reactions.[5][6]
Step 4: Disposal Request and Pickup
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][7][8] Do not attempt to dispose of this compound or its solutions down the drain or in the regular trash.
Experimental Protocols Referenced
For laboratory applications, this compound is often prepared as a stock solution in DMSO. For instance, a 10 mM stock solution in DMSO is a common preparation for in vitro assays.[9][10] When further diluting into aqueous solutions for experiments, the final concentration of DMSO should be kept low (typically less than 0.1%) to avoid solvent effects on the biological system.[9][10]
Table of Chemical Properties for this compound:
| Property | Value |
| Molecular Formula | C15H14ClN5 |
| Molecular Weight | 299.76 g/mol |
| CAS Number | 152802-84-1 |
| Common Solvent | DMSO |
Visual Guidance
The following diagrams illustrate the decision-making process for the proper disposal of this compound and a general workflow for handling this research chemical.
Caption: this compound Disposal Decision Workflow.
Caption: General Experimental Workflow for this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. quora.com [quora.com]
- 3. DMSO disposal - General Lab Techniques [protocol-online.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. acs.org [acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling KRN4884
Disclaimer: A specific Safety Data Sheet (SDS) for KRN4884 is not publicly available. The following guidance is based on general laboratory safety principles for handling research chemicals with unknown toxicological properties. Researchers should always conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines operational plans for handling and disposal, emphasizing procedural, step-by-step guidance to ensure laboratory safety.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a conservative approach to personal protection is crucial. The minimum required PPE should be supplemented based on the specific procedures and risk assessment.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing of solid compound | Safety glasses with side shields | Nitrile gloves (or other chemically resistant gloves), lab coat | Use of a certified chemical fume hood or a ventilated balance enclosure is highly recommended. |
| Preparation of solutions | Chemical splash goggles | Nitrile gloves (double-gloving recommended), lab coat | All work should be performed in a certified chemical fume hood. |
| General handling and experimentation | Safety glasses with side shields | Nitrile gloves, lab coat | Work in a well-ventilated area. Use a chemical fume hood if there is a risk of aerosol generation. |
Operational Plan for Safe Handling
1. Pre-Handling Procedures:
-
Risk Assessment: Before any work begins, perform a comprehensive risk assessment for all planned procedures involving this compound.
-
Designated Area: Designate a specific area for handling this compound, such as a particular bench in a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
2. Handling this compound Powder:
-
Ventilation: Always handle solid this compound in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.
-
Weighing: Use a tared weigh boat or paper. Handle with care to prevent creating dust.
-
Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth or towel to remove any residual powder. Dispose of cleaning materials as hazardous waste.
3. Preparing Solutions:
-
Solvent Addition: Slowly add the solvent to the pre-weighed this compound to minimize splashing.
-
Container: Use a sealed container for mixing to prevent the release of vapors or aerosols.
Disposal Plan
1. Waste Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.[1][2]
-
Keep this compound waste separate from other waste streams to avoid accidental reactions.[3]
2. Waste Containers:
-
Use leak-proof, compatible containers that are clearly labeled as "Hazardous Waste" and include the name "this compound".[1][2]
-
Do not overfill waste containers; they should be filled to no more than 90% of their capacity.[2]
3. Disposal Procedure:
-
Store sealed waste containers in a designated, secure area until they are collected by your institution's EHS or a licensed waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Logical Workflow for PPE Selection and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
